N-(6-aminopyridin-2-yl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(6-aminopyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5(11)9-7-4-2-3-6(8)10-7/h2-4H,1H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVCJYWIEHEXOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396136 | |
| Record name | N-(6-aminopyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075-62-3 | |
| Record name | N-(6-aminopyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetamido-6-aminopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Foreword: The Utility of Substituted Pyridines in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties of N-(6-aminopyridin-2-yl)acetamide
Welcome to a detailed exploration of this compound, a heterocyclic compound of significant interest to the scientific community. As a senior application scientist, my objective is to move beyond a simple recitation of facts. This guide is designed to provide a deep, practical understanding of this molecule, grounded in the principles of synthetic and analytical chemistry. We will delve into not just what its properties are, but why they are relevant and how they can be leveraged in a research and development setting. The aminopyridine scaffold is a cornerstone in medicinal chemistry, and understanding the nuances of its derivatives, such as the subject of this guide, is critical for the innovation of new chemical entities.
Core Chemical Identity and Physicochemical Profile
This compound, also known by synonyms such as 2-acetylamino-6-aminopyridine, is a disubstituted pyridine derivative.[1][2] Its structure features a pyridine ring functionalized with a primary amine at the 6-position and an acetamido group at the 2-position. This arrangement of functional groups imparts a unique combination of electronic and steric properties that are highly valuable in synthetic applications.
The fundamental identification and physical properties of this compound are summarized below. These data points are the first step in any experimental design, influencing choices of solvents, reaction conditions, and purification methods.
| Property | Value | Reference(s) |
| CAS Number | 1075-62-3 | [1][3][4] |
| Molecular Formula | C₇H₉N₃O | [1][5] |
| Molecular Weight | 151.17 g/mol | [1][3][6] |
| IUPAC Name | This compound | [4] |
| Appearance | White to almost white powder/crystal | [7] |
| Melting Point | 158.0 to 162.0 °C | [5][7][8] |
| Boiling Point | 419.4 ± 30.0 °C (Predicted) | [5][7][8] |
| Density | 1.280 ± 0.06 g/cm³ (Predicted) | [5][7][8] |
| Solubility | Soluble in Methanol | [5][7][9] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [7][10] |
Synthesis and Reactivity: A Practical Workflow
The synthesis of this compound is a foundational procedure that highlights principles of selective acylation. The most common route involves the mono-acetylation of 2,6-diaminopyridine.[7][8] The key to this synthesis is controlling the stoichiometry of the acylating agent to favor the formation of the mono-substituted product over the di-substituted byproduct.
Experimental Protocol: Synthesis of this compound
This protocol describes a robust method for the laboratory-scale synthesis of the title compound. The causality behind each step is explained to ensure a self-validating and reproducible workflow.
Materials:
-
2,6-Diaminopyridine
-
Acetyl chloride
-
Dioxane (anhydrous)
-
Pyridine (anhydrous)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2,6-diaminopyridine (1.0 eq) in anhydrous dioxane. The use of an inert atmosphere (nitrogen) is crucial to prevent the reaction of acetyl chloride with atmospheric moisture.
-
Cooling: Cool the solution to 0 °C using an ice bath. This step is critical for controlling the exothermic reaction between the amine and acetyl chloride, minimizing side reactions and improving selectivity for mono-acetylation.
-
Reagent Addition: Add anhydrous pyridine (1.1 eq) to the cooled solution. Pyridine acts as a base to neutralize the HCl byproduct generated during the acylation, preventing the protonation of the starting material's amino groups which would render them unreactive.
-
Acylation: Add acetyl chloride (1.0 eq), diluted in a small amount of anhydrous dioxane, dropwise to the stirring solution via the dropping funnel over 30-60 minutes. The slow, dropwise addition is paramount to maintain temperature control and maximize the yield of the desired mono-acylated product.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Workup: Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Structural Characterization
Unambiguous structural confirmation is a pillar of chemical research. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its molecular architecture.[11][12]
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean NMR tube.[11] DMSO-d₆ is often preferred as it can solubilize the compound and its residual water peak does not typically interfere with key signals. The amine and amide protons are also clearly visible in this solvent.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. The key is to set an appropriate spectral width (e.g., -2 to 12 ppm) and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.[11]
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a significantly larger number of scans (1024-4096) is required.[11] Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals. Analyze the chemical shifts, integration values, and splitting patterns to assign each signal to a specific proton or carbon in the molecule.
Predicted Spectral Data
The following table outlines the expected spectral features for this compound, based on established principles of spectroscopy.[12][13]
| Technique | Predicted Signals | Assignment and Rationale |
| ¹H NMR | ~9.5-10.0 ppm (s, 1H) | Amide N-H: Broad singlet, deshielded by the adjacent carbonyl group. |
| ~7.3-7.5 ppm (t, 1H) | Pyridine H4: Triplet, coupled to H3 and H5. | |
| ~6.0-7.0 ppm (d, 2H) | Pyridine H3 & H5: Doublets, coupled to H4. | |
| ~5.5-6.0 ppm (s, 2H) | Amine NH₂: Broad singlet, exchangeable with D₂O. | |
| ~2.0-2.2 ppm (s, 3H) | Methyl CH₃: Singlet, no adjacent protons to couple with. | |
| ¹³C NMR | ~168-170 ppm | Carbonyl C=O: Characteristic downfield shift for an amide carbonyl. |
| ~150-160 ppm | Pyridine C2 & C6: Carbons directly attached to nitrogen atoms. | |
| ~135-140 ppm | Pyridine C4: Aromatic CH carbon. | |
| ~100-110 ppm | Pyridine C3 & C5: Aromatic CH carbons. | |
| ~23-25 ppm | Methyl CH₃: Aliphatic carbon signal. | |
| IR | ~3300-3500 cm⁻¹ | N-H Stretching: Two bands expected for the primary amine (NH₂) and one for the secondary amide (N-H). |
| ~1660-1680 cm⁻¹ | C=O Stretching: Strong absorption, characteristic of an amide I band. | |
| ~1580-1620 cm⁻¹ | C=C & C=N Stretching: Aromatic ring vibrations. |
Characterization Workflow Diagram
Caption: Versatility of the title compound as a scaffold in drug discovery.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable in a laboratory setting. Based on available safety data, this compound is classified as an irritant.
-
Hazard Identification: Causes skin irritation (H315) and serious eye irritation (H319). [1][4]* Precautions for Safe Handling:
-
Handle in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation. [1][14] * Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat. [1][14] * Avoid contact with skin and eyes. [1]Wash hands thoroughly after handling.
-
-
Conditions for Safe Storage:
-
First Aid Measures:
Conclusion
This compound is more than just a chemical with a defined set of properties. It is a versatile tool for the research scientist and drug development professional. Its well-defined synthesis, predictable reactivity, and presence of multiple functionalization points make it an attractive starting material and scaffold. A thorough understanding of its chemical properties, from its melting point and solubility to its spectroscopic signature and biological potential, is essential for unlocking its full utility in the creation of novel and impactful chemical matter.
References
- PubChem. (n.d.). 2-Acetamido-6-aminopyridine.
- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: N-(5-Aminopyridin-3-yl)acetamide.
- Matrix Fine Chemicals. (n.d.). N-(PYRIDIN-2-YL)ACETAMIDE | CAS 5231-96-9.
- International Journal of Pharmaceutical Sciences Review and Research. (2016). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines.
- Li, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry.
- ACE Biolabs. (n.d.). This compound.
- Akhileshwari, P., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications.
- University of Regensburg. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching.
- Amanote Research. (n.d.). Discovery and Metabolic Stabilization of Potent and Selective 2-Amino-N-(Adamant-2-Yl) Acetamide 11b-Hydroxysteroid Dehydrogenase Type 1 Inhibitors.
- Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy MS.
- Lee, H. S., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry.
- Orita, M., et al. (2011). Discovery of an N-(2-aminopyridin-4-ylmethyl)nicotinamide derivative: a potent and orally bioavailable NCX inhibitor. Bioorganic & Medicinal Chemistry.
- Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice.
- Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4).
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N-(6-aminopyridin-2-yl)acetamide CAS number 1075-62-3
An In-Depth Technical Guide to N-(6-aminopyridin-2-yl)acetamide (CAS 1075-62-3) for Drug Discovery Professionals
Introduction
This compound, with CAS number 1075-62-3, is a pivotal heterocyclic building block in modern medicinal chemistry.[1][2][3] Its structure, featuring a 2,6-diaminopyridine scaffold selectively mono-acetylated, presents a unique combination of hydrogen bond donors and acceptors. This arrangement is particularly effective for creating targeted interactions with biological macromolecules. The 2-aminopyridine motif is a well-established "hinge-binder" in a multitude of kinase inhibitors, making this compound a valuable starting material for the synthesis of novel therapeutics in oncology and immunology.[4][5] This guide provides a comprehensive overview of its synthesis, characterization, and strategic applications for researchers, scientists, and drug development professionals.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is fundamental for its effective use in a laboratory setting.
Physicochemical Data
The key physicochemical properties of this compound are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 1075-62-3 | [1][3] |
| Molecular Formula | C₇H₉N₃O | [1] |
| Molecular Weight | 151.17 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 158.0 to 162.0 °C | [2] |
| Boiling Point | 419.4 ± 30.0 °C (Predicted) | [2] |
| Density | 1.280 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in Methanol | [2] |
| InChI Key | CCVCJYWIEHEXOR-UHFFFAOYSA-N | [3] |
| Synonyms | 2-Acetamido-6-aminopyridine, N-Acetyl-1,6-diaminopyridine | [1] |
Safety Information
This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]
-
GHS Precautionary Statements: P261, P280, P305+P351+P338.[3]
-
Signal Word: Warning.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection. Handle in a well-ventilated area.
Synthesis of this compound
Principle and Mechanism
The synthesis of this compound is achieved through the selective mono-N-acetylation of 2,6-diaminopyridine. The key to this selectivity lies in the differential nucleophilicity of the two amino groups. While both are nucleophilic, the reaction conditions can be controlled to favor the formation of the mono-acetylated product. The reaction proceeds via a nucleophilic acyl substitution mechanism, where one of the amino groups of 2,6-diaminopyridine attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetyl chloride or acetic anhydride.
Experimental Protocol
This protocol is a robust and self-validating procedure for the synthesis and purification of this compound.
Materials:
-
2,6-Diaminopyridine
-
Acetyl Chloride
-
Anhydrous Dioxane or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diaminopyridine (1.0 equivalent) in anhydrous dioxane or THF. Add a non-nucleophilic base such as triethylamine (1.1 equivalents) to act as an acid scavenger.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and enhance selectivity by minimizing the formation of the di-acetylated byproduct.
-
Addition of Acetylating Agent: Add acetyl chloride (1.0 equivalent), dissolved in a small amount of the reaction solvent, dropwise to the cooled solution via a dropping funnel over 30-60 minutes. Maintaining a slow addition rate is critical for selectivity.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Predicted fragmentation of this compound in ESI-MS.
Applications in Drug Discovery and Medicinal Chemistry
A Versatile Scaffold for Kinase Inhibitors
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. This is due to its ability to form key hydrogen bond interactions with the "hinge" region of the ATP-binding pocket of many kinases, a common feature for ATP-competitive inhibitors. This compound provides a strategic entry point for elaborating this scaffold. The primary amino group at the 6-position serves as a versatile handle for introducing further substituents to explore the solvent-exposed regions of the binding site, thereby enhancing potency and selectivity.
Illustrative Therapeutic Targets
While specific, publicly disclosed drug candidates originating directly from this compound are not abundant, the utility of this chemical class is well-documented. For instance, derivatives of N-(aminopyridin-yl) amides have been explored as potent inhibitors of B-Raf(V600E), a critical target in melanoma. [4]Similarly, the broader aminopyrimidine class, which shares electronic and structural features, has been instrumental in developing inhibitors for IRAK4, a key kinase in inflammatory signaling pathways. [6]These examples underscore the potential of this compound as a foundational element for developing inhibitors against a wide range of kinase targets.
Strategic Role in Drug Design
Caption: Strategic role of the core scaffold in kinase inhibitor design.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its synthesis is straightforward, and its structure is primed for the development of potent and selective kinase inhibitors. This guide provides the essential technical information for researchers to synthesize, characterize, and effectively utilize this valuable compound in their drug development programs, ultimately accelerating the discovery of new medicines for critical diseases.
References
- American Chemical Society. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters.
- Global Research Online. (2016). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research.
- Human Metabolome Database. 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645).
- Elsevier. (2016). Design and synthesis of N-(4-aminopyridin-2-yl)amides as B-Raf(V600E) inhibitors. Bioorganic & Medicinal Chemistry Letters.
- MDPI. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules.
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A Technical Guide to N-(6-aminopyridin-2-yl)acetamide: Synthesis, Characterization, and Application
Abstract
This technical guide provides an in-depth exploration of N-(6-aminopyridin-2-yl)acetamide, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The aminopyridine scaffold is a privileged structure in numerous biologically active compounds, making a thorough understanding of its derivatives essential. This document delineates the fundamental chemical identity, physicochemical properties, a detailed protocol for its synthesis, and a comprehensive guide to its structural elucidation via modern analytical techniques. By synthesizing technical data with field-proven insights, this guide serves as an authoritative resource for scientists working with this versatile chemical intermediate.
Introduction: The Significance of the Aminopyridine Scaffold
The pyridine ring is a cornerstone of heterocyclic chemistry, and its substituted derivatives are prevalent in pharmaceuticals, agrochemicals, and materials science. Among these, aminopyridines are particularly noteworthy. The nitrogen atoms in the ring and the amino substituents serve as key hydrogen bond donors and acceptors, facilitating molecular recognition events at the active sites of biological targets. The specific isomer, this compound, offers a strategic combination of functional groups: a primary amine, a secondary amide, and the pyridine nitrogen. This arrangement presents multiple points for further chemical modification, establishing it as a valuable intermediate in the synthesis of more complex molecules and compound libraries for drug discovery programs.[1][2]
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent experimental work. These properties dictate handling, storage, and reaction conditions.
IUPAC Name: this compound[3] Synonyms: 2-Acetamido-6-aminopyridine, N-(6-amino-2-pyridinyl)acetamide[3][4][5] CAS Number: 1075-62-3[3][4][6][7] Molecular Formula: C₇H₉N₃O[3][4][7] Molecular Weight: 151.17 g/mol [3][4][7]
The structure of this compound is presented below. The acetamido group at the 2-position and the amino group at the 6-position provide a unique electronic and steric environment.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Physical Form | White to almost white powder/crystal | [6] |
| Melting Point | 158.0 to 162.0 °C | [6][8] |
| Boiling Point | 419.4 ± 30.0 °C (Predicted) | [6][8] |
| Solubility | Soluble in Methanol | [6][8] |
| pKa | 13.52 ± 0.70 (Predicted) | [6] |
| Density | 1.280 ± 0.06 g/cm³ (Predicted) | [6][8] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the selective mono-N-acetylation of 2,6-diaminopyridine.
Reaction Principle: The Causality of Selectivity
2,6-Diaminopyridine possesses two nucleophilic amino groups. Achieving selective mono-acetylation over di-acetylation is the central challenge. The strategy relies on several factors:
-
Stoichiometry: Using a slight molar excess of the diamine relative to the acetylating agent, or precisely one equivalent, favors the mono-substituted product.
-
Reaction Conditions: Conducting the reaction at a low temperature (e.g., 0 °C) helps to control the reaction rate.[6] Once one amino group is acetylated, its electron-withdrawing nature deactivates the pyridine ring and the remaining amino group, slowing the rate of a second acetylation.
-
Choice of Reagents: Acetyl chloride is a highly reactive acetylating agent.[6] Its rapid reaction at low temperatures allows for kinetic control. An inert solvent like dioxane is suitable as it dissolves the starting material without participating in the reaction.[6]
Detailed Experimental Protocol
This protocol is a self-validating system. Adherence to these steps, coupled with in-process monitoring, ensures a high probability of success.
Materials:
-
2,6-Diaminopyridine (1.0 eq)
-
Acetyl Chloride (1.0 eq)
-
Anhydrous Dioxane
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-diaminopyridine (e.g., 9.82 g, 90 mmol) in anhydrous dioxane (100 mL).[6]
-
Cooling: Cool the solution to 0 °C using an ice-water bath. A stable, low temperature is critical for selectivity.
-
Addition of Acetylating Agent: Add acetyl chloride (1.0 eq) dropwise to the stirred solution over 30-60 minutes. A slow addition rate prevents localized overheating and reduces the formation of the di-acetylated byproduct.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding saturated sodium bicarbonate solution to neutralize excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield a white to off-white crystalline solid. Purity should be confirmed by melting point analysis and the analytical methods described in Section 4.0.
Synthetic Workflow Diagram
Caption: Predicted primary fragmentation pathway for this compound.
Table 2: Summary of Expected Analytical Data
| Technique | Expected Result |
| ¹H NMR | Signals at ~9.5-10.5 (s, 1H), ~7.3-7.5 (t, 1H), ~6.2-6.8 (d, 2H), ~5.5-6.0 (bs, 2H), ~2.0-2.2 (s, 3H) ppm. |
| ¹³C NMR | 7 distinct signals, including C=O at ~168 ppm and CH₃ at ~24 ppm. |
| IR (cm⁻¹) | ~3300 (N-H), ~1670 (C=O), ~1620 (N-H bend), ~1400-1600 (Aromatic C=C). |
| MS (ESI+) | [M+H]⁺ at m/z = 152.07. |
Handling, Storage, and Safety
Adherence to safety protocols is paramount when handling any chemical reagent.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. [4]It should be kept in a dark place under an inert atmosphere. [6][8]* GHS Hazards:
-
H315: Causes skin irritation. [3][4] * H319: Causes serious eye irritation. [3][4] * May also be harmful if swallowed (H302), inhaled (H332), or cause respiratory irritation (H335). [7][9]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols. [4]* First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. [9] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [4] * Inhalation: Move person to fresh air.
-
In all cases of exposure, seek medical attention if symptoms persist.
-
Applications in Research and Development
This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the differential reactivity of its functional groups.
-
Scaffold for Library Synthesis: The primary amino group at the 6-position is a potent nucleophile, serving as a handle for introducing diversity. It can undergo reactions such as alkylation, acylation, reductive amination, and transition-metal-catalyzed cross-coupling to build a library of analogs for structure-activity relationship (SAR) studies.
-
Precursor to Fused Heterocycles: The 1,2-diamine-like arrangement of the amide and amine can be exploited to construct fused bicyclic heterocyclic systems, which are common motifs in potent kinase inhibitors and other targeted therapeutics.
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it can be used as a fragment in FBDD screening campaigns to identify initial low-affinity binders to a protein target, which can then be elaborated into more potent leads.
Conclusion
This compound is a foundational building block for advanced chemical synthesis, particularly within the pharmaceutical and life sciences sectors. This guide has provided a comprehensive overview, from its fundamental properties and a robust synthetic protocol to a predictive framework for its analytical characterization. By understanding the causality behind experimental choices and adhering to rigorous safety and handling procedures, researchers can confidently and effectively utilize this versatile compound in their discovery and development pipelines.
References
- 2-Acetamido-6-aminopyridine | C7H9N3O | CID 3767345. PubChem. [Link]
- Safety Data Sheet: N-(5-Aminopyridin-3-yl)acetamide. Kishida Chemical Co., Ltd.[Link]
- Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]
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- 4. echemi.com [echemi.com]
- 5. This compound; 2-Acetamido-6-aminopyridine | Chemrio [chemrio.com]
- 6. This compound CAS#: 1075-62-3 [m.chemicalbook.com]
- 7. This compound | 1075-62-3 [sigmaaldrich.com]
- 8. 1075-62-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. aksci.com [aksci.com]
The Versatile Scaffolding of N-(6-aminopyridin-2-yl)acetamide: A Technical Guide for Researchers
In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, N-(6-aminopyridin-2-yl)acetamide has emerged as a crucial intermediate, offering a versatile platform for the construction of complex, biologically active molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's nomenclature, properties, synthesis, and its strategic application in medicinal chemistry, supported by field-proven insights and detailed protocols.
Compound Identification and Nomenclature: Establishing a Foundational Lexicon
Clarity in chemical communication is essential. This compound is known by several synonyms and alternative names across various chemical databases and commercial suppliers. A thorough understanding of this nomenclature is the first step in harnessing its synthetic potential.
The formal IUPAC name for this compound is N-(6-amino-2-pyridinyl)acetamide . However, it is frequently referred to by other systematic and common names.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Identifier | Source |
| CAS Number | 1075-62-3 | [1] |
| Common Synonyms | 2-Acetamido-6-aminopyridine | [1] |
| 6-Acetamido-2-aminopyridine | ||
| N-Acetyl-1,6-diaminopyridine | [1] | |
| N-(6-amino-2-pyridyl)acetamide | ||
| Molecular Formula | C₇H₉N₃O | [1] |
| Molecular Weight | 151.17 g/mol | [1] |
| InChIKey | CCVCJYWIEHEXOR-UHFFFAOYSA-N | [1] |
This guide will primarily use the name this compound for consistency, while acknowledging its common synonyms where appropriate.
Physicochemical Properties and Handling
A comprehensive understanding of a compound's physical and chemical properties is critical for its effective use in experimental settings.
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 158.0 to 162.0 °C | [2][3] |
| Boiling Point | 419.4 ± 30.0 °C (Predicted) | [2][3] |
| Density | 1.280 ± 0.06 g/cm³ (Predicted) | [2][3] |
| Solubility | Soluble in Methanol | [2][3] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2][3] |
From a practical standpoint, the compound's stability under standard laboratory conditions and its solubility in polar organic solvents like methanol make it amenable to a variety of reaction conditions. Its solid form allows for straightforward handling and weighing.
Synthesis of this compound: A Validated Protocol
The reliable synthesis of this compound is a prerequisite for its use in further synthetic endeavors. The most common and efficient method involves the selective acetylation of one of the amino groups of 2,6-diaminopyridine. The rationale behind this selective reaction lies in the differential nucleophilicity of the two amino groups, which can be controlled by reaction conditions.
Below is a detailed, self-validating protocol for the preparation of this compound.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2,6-diaminopyridine.
Materials:
-
2,6-Diaminopyridine
-
Acetyl chloride
-
Dioxane (anhydrous)
-
Triethylamine (or other suitable base)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-diaminopyridine (1.0 equivalent) in anhydrous dioxane.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the acylation reaction and to enhance the selectivity for mono-acetylation.
-
Addition of Acetylating Agent: While stirring vigorously, slowly add acetyl chloride (1.0-1.1 equivalents) dropwise to the cooled solution. The slow addition is crucial to prevent di-acetylation and other side reactions. The use of a slight excess of the aminopyridine can also favor mono-substitution.
-
Base Addition: A non-nucleophilic base such as triethylamine (1.1 equivalents) should be added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) and then let it warm to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The product is then extracted into an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.
Diagram 1: Synthesis Workflow
Caption: General synthetic route to kinase inhibitors.
Intermediate in the Synthesis of Bioactive Heterocycles
The chemical reactivity of both the primary amine and the amide group (after potential hydrolysis) makes this compound a valuable precursor for the synthesis of a wide range of fused and substituted heterocyclic systems. These heterocyclic frameworks are often the core of pharmacologically active compounds. The 2-aminopyridine structure is a key building block for diverse biologically active molecules. [4][5]
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of medicinal chemists and drug discovery scientists. Its well-defined synthesis, versatile reactivity, and the proven track record of its core aminopyridine scaffold in approved therapeutics underscore its importance. As the quest for novel and more effective drugs continues, the intelligent application of such foundational building blocks will remain a cornerstone of successful research and development programs. This guide provides the essential knowledge base for researchers to confidently incorporate this compound into their synthetic strategies, paving the way for the discovery of the next generation of medicines.
References
- 2-Acetamido-6-aminopyridine.
- Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas.
- Healthcare Intermedi
- 2-Aminopyridine – an unsung hero in drug discovery. Royal Society of Chemistry. [Link]
- Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI. [Link]
- Glycogen synthase kinase 3 (GSK-3)
Sources
- 1. echemi.com [echemi.com]
- 2. This compound CAS#: 1075-62-3 [m.chemicalbook.com]
- 3. 1075-62-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical Properties of N-(6-aminopyridin-2-yl)acetamide
Abstract
This technical guide provides a comprehensive analysis of the core physical properties of N-(6-aminopyridin-2-yl)acetamide (CAS No: 1075-62-3), a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's fundamental characteristics. We will delve into its structural and chemical identity, thermal properties, solubility profile, and spectroscopic signature. Each property is discussed with a focus on the experimental methodology, the underlying scientific principles, and the practical implications for its application. All data presented is supported by authoritative references to ensure scientific integrity.
Introduction
This compound, also known as 2-acetamido-6-aminopyridine, is a substituted pyridine derivative. The presence of both an amino and an acetamido group on the pyridine ring imparts a unique combination of chemical reactivity and potential for intermolecular interactions, making it a valuable building block in the synthesis of more complex molecules. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in potential therapeutic applications. This guide aims to provide a consolidated and in-depth resource of these critical parameters.
Chemical and Structural Identity
A foundational understanding of a compound begins with its basic chemical and structural information.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 2-Acetamido-6-aminopyridine, N-Acetyl-1,6-diaminopyridine | [2] |
| CAS Number | 1075-62-3 | [2][3] |
| Molecular Formula | C₇H₉N₃O | [2][3] |
| Molecular Weight | 151.17 g/mol | [2][4] |
| InChIKey | CCVCJYWIEHEXOR-UHFFFAOYSA-N | [2] |
Thermal Properties
The thermal behavior of a compound is a critical determinant of its stability, processing, and storage conditions.
Melting Point
The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice.
Experimental Value: 158.0 to 162.0 °C[1][2][3][5]
The causality behind this experimental choice lies in its simplicity, reliability, and the small sample quantity required.
Caption: Workflow for Capillary Melting Point Determination.
Step-by-Step Protocol:
-
Sample Preparation: A small amount of dry this compound is finely ground to a powder.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus. The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A narrow melting range is indicative of high purity.
Boiling Point (Predicted)
Predicted Value: 419.4 ± 30.0 °C[1][2][3][5]
It is important to note that this is a computationally predicted value. Experimental determination of the boiling point of such a compound would likely require vacuum distillation to prevent decomposition at high temperatures.
Density (Predicted)
Predicted Value: 1.280 ± 0.06 g/cm³[1][2][3][5]
This value is also derived from computational modeling.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing absorption and formulation, as well as in chemical synthesis, affecting solvent choice for reactions and purification.
Qualitative Solubility: Soluble in Methanol.[1][3][5]
To provide a more comprehensive understanding for researchers, a detailed experimental protocol for quantitative solubility determination is outlined below.
This method is a robust and direct way to quantify the solubility of a solid in various solvents.
Caption: Gravimetric Method for Solubility Determination.
Step-by-Step Protocol:
-
Saturation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
Filtration: A sample of the supernatant is carefully withdrawn and filtered through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Solvent Evaporation: A precise volume of the filtrate is transferred to a pre-weighed container, and the solvent is carefully evaporated under reduced pressure or a gentle stream of nitrogen.
-
Mass Determination: The container with the dried solute is weighed, and the mass of the dissolved solid is determined.
-
Calculation: The solubility is then calculated and typically expressed in grams of solute per 100 mL of solvent.
Acidity (pKa) - Predicted
Predicted Value: 13.52 ± 0.70[5]
The predicted pKa suggests that the amide proton is weakly acidic. The basicity of the pyridine nitrogen and the exocyclic amino group would be characterized by the pKa of the conjugate acid. Experimental determination via potentiometric titration or UV-Vis spectrophotometry would be necessary for a precise value.
Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (CDCl₃):
-
δ 7.49 (m, 3H)
-
δ 6.28 (d, 1H)
-
δ 4.31 (s, br, 2H)
-
δ 2.19 (s, 3H)[5]
Interpretation: The multiplet at δ 7.49 likely corresponds to the protons on the pyridine ring. The doublet at δ 6.28 is also likely a pyridine proton. The broad singlet at δ 4.31 is characteristic of the amino (-NH₂) protons. The singlet at δ 2.19 corresponds to the methyl protons of the acetamido group.
Caption: General Workflow for NMR Sample Preparation and Data Acquisition.
Step-by-Step Protocol:
-
Sample Preparation: 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned to the appropriate frequency, and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3400-3300 | N-H (amine) | Stretching |
| ~3300-3100 | N-H (amide) | Stretching |
| ~1680-1650 | C=O (amide) | Stretching (Amide I band) |
| ~1600-1450 | C=C, C=N (aromatic ring) | Stretching |
| ~1550 | N-H (amide) | Bending (Amide II band) |
Crystal Structure
The three-dimensional arrangement of molecules in the solid state is determined by X-ray crystallography.
Crystallographic Data: A crystal structure for 2-acetamido-6-aminopyridine is available in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 969874.[1][4] This indicates that the precise bond lengths, bond angles, and packing arrangement in the solid state have been experimentally determined. Researchers can access this data through the CCDC for detailed molecular modeling and analysis of intermolecular interactions.
Conclusion
This technical guide has synthesized the available physical property data for this compound, providing a valuable resource for scientists and researchers. While key experimental values for melting point and some spectroscopic data are available, there remains a need for further experimental determination of properties such as boiling point, density, a comprehensive solubility profile, and pKa to reduce reliance on predicted values. The provided methodologies offer a clear framework for obtaining this critical data, ensuring the continued and effective application of this versatile compound in scientific discovery.
References
- PubChem. (n.d.). 2-Acetamido-6-aminopyridine.
- The Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3).
Sources
- 1. This compound CAS#: 1075-62-3 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 1075-62-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-Acetamido-6-aminopyridine | C7H9N3O | CID 3767345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Physicochemical Characterization of N-(6-aminopyridin-2-yl)acetamide: Melting and Boiling Point Determination
Abstract
This technical guide provides a comprehensive overview of the determination of two critical physicochemical properties of N-(6-aminopyridin-2-yl)acetamide: its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for accurate measurement. It emphasizes the rationale behind experimental choices to ensure data integrity and discusses the significance of these properties in the broader context of chemical research and pharmaceutical development. Detailed, self-validating protocols for both melting and boiling point determination are presented, accompanied by visual workflows to enhance understanding.
Introduction to this compound
This compound, a substituted aminopyridine derivative, represents a class of compounds with significant interest in medicinal chemistry and materials science. The arrangement of the acetamide and amino groups on the pyridine ring imparts specific electronic and structural features that can influence its biological activity and physical properties. Accurate characterization of its fundamental physicochemical parameters is a prerequisite for its development in any application, from establishing identity and purity to designing appropriate formulation and synthesis strategies.
The melting point and boiling point are paramount among these parameters. The melting point provides a rapid and effective means of assessing the purity of a crystalline solid, while the boiling point is a key characteristic of a liquid's volatility. For a solid compound like this compound, the boiling point is often determined under reduced pressure to prevent thermal decomposition. This guide will provide a thorough examination of the principles and procedures for determining these two vital properties.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These values serve as a reference for researchers working with this compound.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | 2-Acetamido-6-aminopyridine, N-(6-amino-2-pyridinyl)acetamide | [1][3][4] |
| CAS Number | 1075-62-3 | [1][2][5] |
| Molecular Formula | C₇H₉N₃O | [1][2][5] |
| Molecular Weight | 151.17 g/mol | [1][2][5] |
| Appearance | White to almost white powder or crystal | [6] |
| Melting Point | 158.0 to 162.0 °C | [5][7] |
| Boiling Point | 419.4 ± 30.0 °C (Predicted) | [5][7] |
| Solubility | Soluble in Methanol | [5][6][7] |
Determination of Melting Point
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range, a phenomenon known as melting point depression[8][9][10][11][12]. This makes melting point determination a fundamental technique for purity assessment.
Theoretical Principles
The melting of a crystalline solid involves overcoming the intermolecular forces that hold the molecules in a fixed lattice structure. The energy required to break these forces corresponds to a specific temperature. In an impure substance, the foreign molecules disrupt the crystal lattice, weakening the intermolecular forces and thus requiring less energy (a lower temperature) to induce melting[8][9][10][11][12].
Experimental Protocol: Capillary Method
The capillary method is the most common and pharmacopeia-recognized technique for melting point determination[13]. It involves heating a small sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and is complete. This can be performed using a manual apparatus like a Thiele tube or a modern digital melting point apparatus.
3.2.1. Sample Preparation: A Critical Step for Accuracy
Proper sample preparation is paramount for obtaining accurate and reproducible results[13][14].
-
Ensure the sample is completely dry. Solvents can act as impurities and affect the melting range[14].
-
The sample must be a fine, homogeneous powder. This ensures efficient and uniform heat transfer[13]. If necessary, gently grind the crystalline sample using a mortar and pestle.
-
Load the capillary tube. Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.
-
Pack the sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the capillary tube, sealed-end down, through a long glass tube to pack the sample tightly[14][15]. The final packed sample height should be 2-3 mm to avoid an artificially broad melting range[14][16].
3.2.2. Method A: Thiele Tube Apparatus
The Thiele tube is a glass apparatus designed to provide uniform heating of a sample through the convection of a heating oil[17][18][19].
-
Apparatus Setup. Clamp the Thiele tube securely to a ring stand. Fill the tube with a suitable high-boiling mineral or silicone oil to just above the top of the side arm.
-
Attach the Capillary. Secure the packed capillary tube to a thermometer using a small rubber band or a piece of rubber tubing. The sample should be level with the middle of the thermometer bulb[17][20].
-
Assembly. Insert the thermometer and attached capillary into the Thiele tube, ensuring the thermometer bulb and sample are immersed in the oil in the main body of the tube[19][20].
-
Heating. Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner using a back-and-forth motion[20]. The convection currents will ensure even heat distribution.
-
Observation and Recording.
-
If the approximate melting point is unknown, a rapid preliminary determination can be performed by heating at a faster rate.
-
For an accurate measurement, heat rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute[21].
-
Record the temperature at which the first drop of liquid appears (the onset of melting)[20][21].
-
Record the temperature at which the last solid crystal melts (completion of melting)[20][21]. The recorded melting point should be reported as a range.
-
3.2.3. Method B: Digital Melting Point Apparatus
Digital melting point apparatuses offer greater precision, control, and often automated detection[22][23][24][25].
-
Apparatus Setup. Turn on the apparatus and allow it to stabilize.
-
Programming. Set the starting temperature, heating rate (ramp rate), and end temperature. For accurate measurements, a slow ramp rate of 1-2°C per minute is recommended in the vicinity of the melting point[14][26]. Many instruments have a rapid pre-heating feature to a plateau temperature just below the expected melting point to save time[25].
-
Sample Insertion. Insert the packed capillary tube into the designated slot in the heating block.
-
Observation and Recording. Observe the sample through the magnifying lens. Record the temperatures at the onset and completion of melting. Many modern instruments can automatically detect and record the melting range[13][23].
Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure, typically the atmospheric pressure[27][28]. For a solid compound with a high boiling point, direct measurement at atmospheric pressure can lead to thermal decomposition before boiling is observed. Therefore, the reported boiling point for this compound is a predicted value. Experimental determination would likely require vacuum distillation or specialized micro-methods.
Theoretical Principles
Boiling involves a phase transition from liquid to gas. This requires sufficient energy for molecules to overcome intermolecular forces and escape into the vapor phase. The temperature at which this occurs is dependent on the strength of these forces and the external pressure. A lower external pressure requires a lower vapor pressure to induce boiling, and thus a lower boiling point temperature. This principle is the basis for vacuum distillation, a technique used to purify compounds that are unstable at their atmospheric boiling points[27].
Experimental Protocol: Micro-Boiling Point (Siwoloboff Method)
For small sample quantities or high-boiling compounds, a micro-boiling point determination using the Siwoloboff method is a suitable approach[29][30]. This method observes the temperature at which a liquid, upon cooling after boiling, is drawn into an inverted capillary tube.
4.2.1. Apparatus and Sample Preparation
-
Sample Tube. Place a small amount (a few milligrams) of this compound into a small-diameter test tube (fusion tube).
-
Heating Bath. Use a Thiele tube or a digital melting point apparatus with a liquid bath accessory.
-
Capillary Tube. Prepare a boiling point capillary by sealing one end of a standard melting point capillary tube. Place this capillary, open-end down, into the fusion tube containing the sample[29].
-
Assembly. Attach the fusion tube to a thermometer and place it in the heating bath.
4.2.2. Measurement Procedure
-
Heating. Heat the bath. Initially, a stream of bubbles will emerge from the inverted capillary as the air trapped inside expands.
-
Boiling. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will be observed as the sample boils and its vapor escapes[31].
-
Cooling and Observation. Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.
-
Recording. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube[29][32]. This occurs when the external pressure becomes greater than the vapor pressure of the sample.
-
Pressure Correction. Record the atmospheric pressure at the time of the experiment. The observed boiling point will need to be corrected to standard pressure if a comparison to literature values is required.
Workflow for Micro-Boiling Point Determination
Caption: Workflow for Micro-Boiling Point Determination.
Conclusion
The accurate determination of the melting and boiling points of this compound is a critical first step in its scientific investigation and potential application. The melting point range of 158.0 to 162.0 °C serves as a reliable indicator of its identity and purity. While its high predicted boiling point of 419.4 ± 30.0 °C suggests thermal instability at atmospheric pressure, methods such as micro-boiling point determination can provide valuable experimental data. The protocols outlined in this guide, when executed with care and attention to the underlying scientific principles, will enable researchers to generate high-quality, reliable data essential for advancing their work in drug discovery and materials science.
References
- TutorChase. (n.d.). How do impurities affect the melting point of a substance?
- Wikipedia. (2023). Siwoloboff method.
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An In-depth Technical Guide to the Solubility of N-(6-aminopyridin-2-yl)acetamide
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of N-(6-aminopyridin-2-yl)acetamide, a heterocyclic compound of interest in pharmaceutical and chemical research. In the absence of extensive published quantitative solubility data, this document emphasizes predictive methodologies based on the compound's physicochemical properties and outlines robust experimental protocols for its empirical determination. It serves as a vital resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven workflows to characterize the solubility profile of this and structurally similar molecules.
Introduction: The Critical Role of Solubility in Research and Development
Solubility is a fundamental physicochemical property that dictates the viability of a compound in numerous applications, from drug delivery and formulation to reaction chemistry and purification. For this compound (CAS No: 1075-62-3), a molecule featuring both amine and amide functionalities on a pyridine scaffold, understanding its behavior in various solvents is paramount for its effective utilization.[1][2] An accurate solubility profile is essential for designing crystallization processes, selecting appropriate analytical techniques, and developing viable formulations. This guide will navigate the theoretical underpinnings of this compound's solubility and provide a detailed, actionable protocol for its experimental determination.
Physicochemical Profile of this compound
A thorough analysis of a compound's intrinsic properties is the first step in predicting its solubility. The known characteristics of this compound provide a solid foundation for these predictions.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉N₃O | [3] |
| Molecular Weight | 151.17 g/mol | [3][4] |
| Melting Point | 158.0 to 162.0 °C | [3][5][6][7] |
| Appearance | White to off-white solid, powder to crystal | [5][7][8] |
| pKa (Predicted) | 13.52 ± 0.70 | [5][7] |
| XLogP3 (Predicted) | 0 | [4] |
| Topological Polar Surface Area (TPSA) | 68 Ų | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
Interpretation of Physicochemical Properties:
-
Molecular Structure: The presence of a primary amino group (-NH₂), a secondary acetamido group (-NHC(O)CH₃), and a pyridine ring nitrogen makes the molecule capable of acting as both a hydrogen bond donor and acceptor.[4] This dual capacity is a primary determinant of its interaction with various solvents.
-
Polarity: A predicted XLogP3 of 0 suggests a balanced hydrophilic and lipophilic character.[4] This indicates that the compound is likely to exhibit solubility in a range of polar solvents but may have limited solubility in highly nonpolar solvents. The significant Topological Polar Surface Area (TPSA) of 68 Ų further supports the prediction of good solubility in polar media.[4]
-
Melting Point: The relatively high melting point (158-162 °C) suggests strong intermolecular forces, likely hydrogen bonding, in the solid crystal lattice.[3][5][6][7] A solvent must be capable of overcoming these lattice energies to dissolve the compound.
-
pKa: The predicted pKa value is high, suggesting the compound is a weak base.[5][7] This implies that its solubility in aqueous solutions will be highly dependent on pH.[9]
Theoretical Framework and Predictive Analysis of Solubility
The age-old principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility.[10] We can refine this by considering the specific intermolecular interactions at play.
Solvent Selection Rationale
A diverse panel of solvents should be selected to probe the full range of potential interactions with this compound.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the amine and amide groups of the solute. While some sources indicate it is "soluble in Methanol," quantitative data is lacking.[5][6][7][8] Given the compound's structure, moderate to high solubility is anticipated in these solvents. However, the solubility of amines in water can decrease as the hydrocarbon portion of the molecule increases.[11][12]
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents can act as hydrogen bond acceptors but not donors. They are generally good solvents for moderately polar compounds.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of this compound, very low solubility is expected in these solvents.
The Influence of pH on Aqueous Solubility
As a weak base, the solubility of this compound in aqueous media is expected to increase significantly at lower pH values.[9] This is due to the protonation of the basic nitrogen atoms (primarily the pyridine nitrogen and the amino group), forming more soluble cationic species. This relationship is a critical consideration for any application in buffered aqueous systems.
The Impact of Temperature
For most solid solutes, solubility increases with temperature.[13] This endothermic dissolution process can be leveraged during experimental procedures like recrystallization. A comprehensive solubility study should, therefore, be conducted at various temperatures to construct a solubility curve.
Experimental Determination of Equilibrium Solubility: A Validated Protocol
The most reliable method for determining the thermodynamic equilibrium solubility is the shake-flask method .[14] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility in line with Good Laboratory Practice (GLP).[15][16][17]
Materials and Equipment
-
This compound (purity >98%)
-
Selected solvents (analytical grade or higher)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
pH meter (for aqueous studies)
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure equilibrium with the solid phase is achieved.[14]
-
For aqueous studies, use buffers of varying pH.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. While 24 hours is often standard, a preliminary kinetic study is recommended to determine the optimal time.[2] Studies have shown that parameters like stirring time may have less influence than temperature and phase separation techniques.[15][16]
-
-
Phase Separation:
-
Once equilibrium is reached, allow the suspensions to settle.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a chemically inert syringe filter to remove any remaining solid particles.[10] This step is critical to prevent artificially high solubility readings.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable mobile phase.
-
Analyze the concentration of the dissolved compound using a validated HPLC method.[10] Quantification is achieved by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.[1]
-
-
Data Reporting:
-
Express the solubility in standard units such as mg/mL or mol/L at the specified temperature and pH.
-
Mandatory Visualization: Experimental Workflow
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N-(6-aminopyridin-2-yl)acetamide: A Technical Guide to Safety and Hazard Management
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and hazard information for N-(6-aminopyridin-2-yl)acetamide (CAS No. 1075-62-3), a heterocyclic compound utilized in laboratory and chemical manufacturing settings.[1][2][3] The following sections detail the known hazards, handling protocols, and emergency procedures to ensure the safe and effective use of this compound in a research and development environment.
Chemical Identification and Properties
This compound is a solid, crystalline substance, appearing as a white to brown powder.[4][5] It is soluble in methanol.[4] Key physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C7H9N3O | [2][6] |
| Molecular Weight | 151.17 g/mol | [2][6] |
| Melting Point | 158.0 to 162.0 °C | [2][4] |
| Boiling Point (Predicted) | 419.4 ± 30.0 °C | [2][4] |
| Density (Predicted) | 1.280 ± 0.06 g/cm3 | [2][4] |
| Flash Point (Predicted) | 207.5 ± 24.6 °C | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.[6] One supplier also classifies it for acute oral toxicity.[1]
GHS Hazard Summary
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |
| Acute toxicity, oral | 3 | H301: Toxic if swallowed |
Note: The GHS classification is based on information from multiple suppliers and may vary.[1][2][6][7]
GHS Label Elements:
-
Pictogram:
-
Hazard Statements:
-
Precautionary Statements: A comprehensive list of precautionary statements is available in the safety data sheets.[1][2][6] Key statements include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6]
-
P501: Dispose of contents/container to an approved waste disposal plant.[6][8]
-
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated.[1] However, based on the GHS classification, the primary routes of exposure are inhalation, eye contact, skin contact, and ingestion.[6]
-
Acute Effects:
-
Skin Contact: May cause inflammation characterized by itching, scaling, reddening, or occasionally blistering.[6]
-
Eye Contact: Can result in redness, pain, or severe eye damage.[6]
-
Inhalation: May cause irritation of the lungs and respiratory system.[6]
-
Ingestion: One source indicates it may be harmful if swallowed.[5][9]
-
-
Chronic Effects:
-
Carcinogenicity: There is no component of this product present at levels greater than or equal to 0.1% that is identified as a carcinogen or potential carcinogen by ACGIH or NTP.[1] It is important to note that a safety data sheet for "Acetamide" (a related but different chemical) lists it as suspected of causing cancer (Category 2, H351).[8] This highlights the importance of consulting the specific SDS for the compound in use.
-
Risk Assessment and Management Workflow
A systematic approach to risk assessment is crucial when handling this compound. The following diagram outlines a logical workflow for this process.
Caption: Risk assessment workflow for this compound.
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is essential to minimize exposure and ensure laboratory safety.
5.1. Handling
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2][6]
-
Personal Hygiene: Wash hands thoroughly after handling and before breaks.[1][6] Do not eat, drink, or smoke in the work area.[6][9]
-
Exposure Avoidance: Avoid contact with skin, eyes, and clothing.[6][9] Avoid breathing dust and the formation of aerosols.[1][2]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[6]
5.2. Storage
-
Container: Keep the container tightly closed when not in use.[6][9][10]
-
Conditions: Store in a cool, dry, and well-ventilated area.[2][6][9] Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[6][9]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound. The type of protective equipment should be selected based on the concentration and amount of the substance at the specific workplace.[1]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may also be necessary.[1] | To prevent eye irritation or serious eye damage from splashes or airborne particles.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A complete suit protecting against chemicals may be required for larger quantities.[1] | To prevent skin irritation upon contact.[6] |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[1] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[11] | To prevent respiratory tract irritation from inhalation of dust.[6] |
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
7.1. First-Aid Measures
-
General Advice: Immediately remove any contaminated clothing.[6][9] Move out of the dangerous area and consult a physician, showing them the safety data sheet.[1][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek medical attention.[5][6]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes.[5][6] If skin irritation persists, get medical advice.[6]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[6][10] Continue rinsing and seek medical attention if irritation persists.[6][10]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[5][9][10]
7.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[6]
-
Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides and nitrogen oxides may be generated by thermal decomposition.[6]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
7.3. Accidental Release Measures
-
Personal Precautions: Wear appropriate protective equipment and keep unprotected personnel away.[1][6] Ensure adequate ventilation.[1][6]
-
Environmental Precautions: Prevent the product from entering drains, waterways, or soil.[1][6]
-
Containment and Cleanup: For spills, sweep up or absorb with inert material and place into a suitable, closed container for disposal.[1][6] Avoid creating dust.[1]
Disposal Considerations
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1] All disposal practices must be in accordance with local, state, and federal regulations. Do not allow the material to be released into the environment.[1][6]
References
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- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: N-(5-Aminopyridin-3-yl)acetamide. Retrieved from [No direct URL available in search results]
- Sigma-Aldrich (2025-11-06). Safety Data Sheet. Retrieved from [No direct URL available in search results]
- Thermo Fisher Scientific (2024-05-08). Safety Data Sheet: 2-Acetamido-5-aminopyridine. Retrieved from [No direct URL available in search results]
- Fisher Scientific (n.d.). Safety Data Sheet: N-(2-Aminoethyl)acetamide. Retrieved from [No direct URL available in search results]
- Fisher Scientific (2024-03-31). Safety Data Sheet: Pyridine-2-acetamide. Retrieved from [No direct URL available in search results]
- PubChem (n.d.). 2-Acetamido-6-aminopyridine. National Center for Biotechnology Information.
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A Technical Guide to the Material Safety Data Sheet for N-(6-aminopyridin-2-yl)acetamide
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the Material Safety Data Sheet (MSDS) for N-(6-aminopyridin-2-yl)acetamide, a heterocyclic building block pertinent to pharmaceutical research and development. Moving beyond a simple recitation of safety data, this guide offers a senior application scientist's perspective on the causality behind safety protocols, enabling researchers to not only follow procedures but to fundamentally understand the principles of safe handling, risk mitigation, and emergency preparedness.
Section 1: Core Chemical Identity and Physicochemical Characteristics
A foundational understanding of a compound's identity and physical properties is the first step in a robust safety assessment. These parameters dictate its behavior under laboratory conditions and inform appropriate handling and storage strategies.
This compound is a substituted pyridine derivative. Its key identifiers are summarized below.
Table 1: Chemical Identification
| Identifier | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | [1][2][3][4] |
| CAS Number | 1075-62-3 | [1][2][3][4] |
| Molecular Formula | C₇H₉N₃O | [1] |
| Molecular Weight | 151.17 g/mol | [1][4] |
| Common Synonyms | N-(6-amino-2-pyridinyl)acetamide; 2-acetylamino-6-aminopyridine |[1] |
The physicochemical properties of a substance are critical predictors of its potential for exposure and reactivity. The high melting point of this compound confirms it is a solid at standard ambient temperature and pressure, which is a key consideration for mitigating inhalation risks associated with fine powders.[2][5][6][7] Its solubility in methanol suggests appropriate solvents for experimental work and for cleaning contaminated surfaces.[2][5][6][7]
Table 2: Physicochemical Properties
| Property | Value | Significance in the Lab | Source(s) |
|---|---|---|---|
| Appearance | White to off-white or colorless crystalline powder/solid | The powdered form necessitates controls to prevent aerosolization. | [2][6] |
| Melting Point | 158.0 to 162.0 °C | Confirms solid state at room temperature; requires heating for melting. | [1][2][5][6][7] |
| Boiling Point | ~419.4 °C (Predicted) | High boiling point indicates low volatility under normal conditions. | [1][2][5][6][7] |
| Density | ~1.28 g/cm³ (Predicted) | Denser than water. | [1][2][5][6][7] |
| Solubility | Soluble in Methanol | Informs choice of solvent for reactions and cleaning. |[2][5][6][7] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards. This compound is classified as an irritant, posing specific risks upon contact with skin, eyes, and the respiratory system.
Table 3: GHS Hazard Classification | Category | Code | Description | Pictogram | Signal Word | Source(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Skin Irritation | H315 | Causes skin irritation |
| Warning |[1][8][9] | | Eye Irritation | H319 | Causes serious eye irritation | (GHS07) | |[1][8][9] | | Respiratory Irritation | H335 | May cause respiratory irritation | | |[8] | | Acute Toxicity (Oral) | H302 | Harmful if swallowed | | | | | Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | | | |The irritant nature of this compound stems from its chemical structure, which can interact with and disrupt biological membranes and proteins upon contact. The precautionary statements associated with these classifications are not merely suggestions but are directives for designing safe handling protocols.
Caption: Relationship between the chemical and its primary GHS hazards.
Section 3: Proactive Risk Mitigation and Safe Handling Protocols
A self-validating safety protocol is one where potential exposures are anticipated and systematically eliminated through a hierarchy of controls.
Engineering Controls: The First Line of Defense
The primary risk from a powdered solid is inhalation of airborne particles. Therefore, all weighing and handling of this compound must be performed within a certified chemical fume hood or a ventilated balance enclosure.[10][11] This captures dust at the source, preventing it from entering the researcher's breathing zone. Furthermore, the laboratory must be equipped with an easily accessible eyewash station and safety shower, as mandated by OSHA regulations and prudent laboratory practice.[8][10]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is non-negotiable and must be based on a thorough risk assessment.
Step-by-Step PPE Protocol:
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., Nitrile) at all times.[10][12][13] Gloves must be inspected for tears or pinholes before each use. The principle of causality here is that the amide and amine functionalities can potentially be absorbed through the skin, causing irritation.[8]
-
Eye and Face Protection: Use chemical safety goggles that provide a complete seal around the eyes.[10][12][13] A face shield should be worn over goggles when there is a significant risk of splashing, such as when dissolving larger quantities.
-
Body Protection: A standard laboratory coat is mandatory to protect against incidental skin contact.[10][12] Ensure the coat is fully buttoned.
-
Respiratory Protection: While engineering controls are primary, a NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup.[10][12][14] The choice of cartridge should be appropriate for organic vapors and particulates.
Caption: Standard workflow for donning and doffing essential PPE.
Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.
-
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area.[1][8] To prevent potential degradation, store in a dark place under an inert atmosphere.[2][3][5]
-
Rationale: The compound contains amine groups that can be susceptible to oxidation or reaction with atmospheric moisture and carbon dioxide. Storing under inert gas (like argon or nitrogen) displaces reactive air components.
-
Incompatibilities: Keep away from strong oxidizing agents (e.g., perchlorates, nitrates) as these can cause vigorous, potentially explosive reactions.[8][10][14] Also avoid strong acids and bases.[10][14]
Section 4: Emergency Response and First-Aid
In the event of an accidental exposure, a rapid and correct response is critical to minimizing harm. All laboratory personnel must be familiar with these procedures.
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Discovery and history of N-(6-aminopyridin-2-yl)acetamide
An In-Depth Technical Guide to N-(6-aminopyridin-2-yl)acetamide: A Key Scaffold in Modern Drug Discovery
Abstract
This compound, a seemingly modest heterocyclic compound, represents a cornerstone in the edifice of modern medicinal chemistry. While not a therapeutic agent in its own right, its history is intricately woven into the discovery and development of a diverse array of potent and selective drugs. This technical guide provides an in-depth exploration of this compound, beginning with its fundamental physicochemical properties and a detailed, validated synthesis protocol. The core of this document elucidates the compound's critical role as a versatile synthetic intermediate and structural scaffold. We will examine its application in the generation of pioneering drug candidates across multiple therapeutic areas, including oncology, respiratory disease, and inflammatory conditions. By synthesizing chemical data with pharmacological context, this guide offers researchers, scientists, and drug development professionals a comprehensive understanding of the discovery, history, and multifaceted utility of this essential chemical entity.
Part 1: Physicochemical Profile of this compound
A thorough understanding of a compound's physical and chemical properties is the foundation of its application in research and development. This compound is a stable, crystalline solid under standard conditions. Its key identifiers and properties are summarized below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Acetamido-6-aminopyridine, N-(6-amino-2-pyridinyl)acetamide | [1] |
| CAS Number | 1075-62-3 | [1][2] |
| Molecular Formula | C₇H₉N₃O | [1][2][3] |
| Molecular Weight | 151.17 g/mol | [1][2][3] |
| Appearance | White to almost white powder or crystal | [3][4] |
| Melting Point | 158.0 to 162.0 °C | [3][4] |
| Solubility | Soluble in Methanol | [3][4] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [3][4] |
Part 2: The Genesis of a Scaffold: Synthesis and Characterization
The value of this compound as a building block is predicated on its accessible and reliable synthesis. The primary route involves the selective mono-acylation of 2,6-diaminopyridine. This choice of starting material is critical; the two amino groups on the pyridine ring exhibit different nucleophilicities, allowing for a controlled reaction where one group is acylated while the other remains free for subsequent chemical modification. This differential reactivity is the key to its utility as a versatile intermediate.
Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound from 2,6-diaminopyridine.[3]
Materials:
-
2,6-diaminopyridine (1.0 eq)
-
Acetyl chloride (1.0 eq)
-
Dioxane (anhydrous)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-diaminopyridine (e.g., 9.82 g, 90 mmol) in anhydrous dioxane (e.g., 100 mL).
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with continuous stirring. This is a crucial step to control the exothermicity of the acylation reaction and prevent undesired side products.
-
Reagent Addition: Slowly add acetyl chloride (1.0 equivalent) to the cooled solution dropwise. The slow addition ensures that the reaction temperature remains low and minimizes the formation of the di-acetylated product.
-
Reaction: Allow the reaction to proceed at 0 °C and then warm to room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture can be quenched and the product isolated via standard procedures such as filtration (if the product precipitates) or extraction followed by solvent evaporation.
-
Purification: The crude product can be purified by recrystallization to yield this compound as a white to off-white solid.
Self-Validation: The purity of the final compound should be confirmed using standard analytical techniques. ¹H-NMR spectroscopy should show a characteristic singlet for the acetyl methyl group (~2 ppm) and distinct aromatic proton signals, along with signals for the two different amine protons. Mass spectrometry should confirm the expected molecular ion peak at m/z 151.17.
Part 4: Mechanistic Insights from the Aminopyridine Core
While this compound itself is not pharmacologically active in a defined way, the aminopyridine structural class has well-documented mechanisms of action. The simpler compound, 4-aminopyridine, is a known blocker of voltage-gated potassium (K+) channels. [5]It is understood to cross the cell membrane in its neutral form and act from the intracellular side in its protonated, ionized form to physically occlude the channel pore. [5] This inherent biological activity of the aminopyridine core provides a mechanistic rationale for its utility in drug design. The nitrogen atoms in the pyridine ring and the amino groups can act as hydrogen bond donors and acceptors, facilitating specific interactions with protein targets like enzyme active sites or receptor binding pockets. The rigid aromatic ring serves as a stable anchor, positioning other functional groups for optimal interaction. It is this combination of a privileged structure with inherent biological relevance that makes this compound such a successful starting point for drug discovery campaigns.
Conclusion
The discovery and history of this compound are a testament to the pivotal role of foundational chemical scaffolds in pharmaceutical innovation. Its true significance is not found in its individual properties but in its enabling capacity. Through reliable synthesis and versatile chemical handles, it has served as the starting point for the development of sophisticated drug candidates targeting a wide spectrum of human diseases. From respiratory ailments and cancer to inflammatory and infectious diseases, the legacy of this compound is written in the advanced molecules it helped create. For the research scientist and drug development professional, this compound remains a valuable tool, embodying the principle that from simple, elegant structures, profound therapeutic solutions can emerge.
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Unlocking the Therapeutic Potential of N-(6-aminopyridin-2-yl)acetamide: A Technical Guide for Novel Drug Discovery
Introduction: The Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of potent and selective therapeutics. The aminopyridine scaffold is one such "privileged structure," recognized for its ability to interact with a wide array of biological targets.[1][2] From approved drugs like the anti-inflammatory sulfasalazine to kinase inhibitors in clinical development for cancer, the aminopyridine core is a testament to nature's efficiency in molecular design.[1] N-(6-aminopyridin-2-yl)acetamide, a simple derivative of 2,6-diaminopyridine, sits at an intriguing crossroads of this vast chemical space. While its direct biological activities remain largely uncharted, its structural similarity to a multitude of bioactive compounds presents a compelling case for its exploration as a novel drug discovery lead.
This guide serves as a technical roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple compound summary to provide a strategic framework for investigating the therapeutic potential of this compound. By synthesizing data from related aminopyridine and diaminopyridine analogs, we will delineate logical, high-potential research avenues and provide actionable experimental workflows to unlock the latent promise of this molecule.
Physicochemical Profile and Synthesis Foundation
A thorough understanding of a compound's fundamental properties is the bedrock of any successful research campaign. This compound is a small molecule with characteristics amenable to drug development.
| Property | Value | Source |
| CAS Number | 1075-62-3 | [3][4] |
| Molecular Formula | C₇H₉N₃O | [3][4] |
| Molecular Weight | 151.17 g/mol | [3][4] |
| Appearance | White to almost white powder/crystal | [5] |
| Melting Point | 158.0 to 162.0 °C | [1][3][6] |
| Solubility | Soluble in Methanol | [1][5][6] |
| Predicted LogP | 0.45 | [3] |
| Synonyms | N-Acetyl-1,6-diaminopyridine; 2-acetylamino-6-aminopyridine | [3] |
The synthesis of this compound is straightforward, typically achieved through the selective mono-acylation of 2,6-diaminopyridine. This accessibility is a crucial advantage, allowing for the facile generation of material for screening and the potential for rapid synthesis of analogs for structure-activity relationship (SAR) studies.
Protocol: Synthesis of this compound
This protocol is based on established methods for the acylation of diaminopyridines.
-
Dissolution: Dissolve 2,6-diaminopyridine (1.0 eq) in a suitable aprotic solvent, such as dioxane or dichloromethane, under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction and favor mono-acylation over di-acylation.
-
Reagent Addition: Slowly add acetyl chloride (1.0-1.1 eq) dropwise to the cooled solution while stirring vigorously. The slow addition helps to maintain temperature control and minimize side reactions.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Caption: Synthetic workflow for this compound.
Potential Research Areas: A Strategic Exploration
The true value of this compound lies in its potential. Based on the extensive biological activities of its structural relatives, we propose three primary avenues for investigation: Oncology, Neuroscience, and Infectious Diseases.
Oncology: Targeting Deregulated Kinases
Rationale: The aminopyridine and diaminopyridine cores are prevalent in a multitude of kinase inhibitors.[1][6] Kinases are crucial regulators of cell signaling, and their deregulation is a hallmark of cancer. Derivatives of 2,6-diaminopyridine have shown potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are central to cell cycle control.[7][8] Furthermore, other aminopyridine derivatives have been developed as inhibitors of JNK, MAP4K4, and B-RafV600E, all of which are validated cancer targets.[4][9][10] The structure of this compound, with its hydrogen bond donors and acceptors, is well-suited to fit into the ATP-binding pocket of many kinases.
Proposed Research Workflow:
Caption: Kinase inhibitor discovery workflow.
Step-by-Step Experimental Protocol: Cell-Based Proliferation Assay (MTT)
-
Cell Culture: Plate cancer cell lines (e.g., HeLa, HCT116, A375, which have been used for related compounds) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Neuroscience: Modulating Ion Channels and Neuroprotection
Rationale: Aminopyridines are potent modulators of voltage-gated potassium (Kᵥ) channels.[1][11][12] 4-aminopyridine (dalfampridine) is an approved drug for improving walking in patients with multiple sclerosis by blocking Kᵥ channels on demyelinated axons to enhance nerve signal conduction.[11][13] Beyond symptomatic relief, some aminopyridines exhibit neuroprotective properties in preclinical models of neurodegenerative diseases like Parkinson's and Alzheimer's.[5][11][14] Additionally, aminopyridines have been shown to potentiate high voltage-activated calcium channels (HVACCs), which could have implications for synaptic transmission.[15] The 2,6-diaminopyridine core of our compound of interest suggests it may interact with these critical neuronal targets.
Proposed Research Workflow:
Caption: Neuroscience drug discovery workflow.
Step-by-Step Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate Excitotoxicity)
-
Neuronal Culture: Culture primary cortical or hippocampal neurons from embryonic rodents.
-
Pre-treatment: After 7-10 days in vitro, pre-treat the mature neuronal cultures with various concentrations of this compound (e.g., 1 µM to 50 µM) for 24 hours.
-
Excitotoxic Insult: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes in the continued presence of the test compound.
-
Wash and Recovery: Wash out the glutamate and replace it with fresh, compound-containing medium. Allow the cells to recover for 24 hours.
-
Viability Assessment: Measure neuronal viability using a method like the Lactate Dehydrogenase (LDH) assay (measures membrane integrity) or by staining with fluorescent viability dyes (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells) and imaging.
-
Analysis: Quantify the percentage of neuroprotection afforded by the compound compared to the glutamate-only treated control.
Infectious Diseases: A Scaffold for Antimicrobial Agents
Rationale: The 2-aminopyridine moiety is a component of various compounds exhibiting antibacterial, antifungal, and antiviral activities.[2][3] For instance, N-monoacylated derivatives of 2,6-diaminopyridine have demonstrated significant activity against Herpes Simplex Virus (HSV-1).[16] Other 2-aminopyridine analogs have been identified as inhibitors of essential bacterial enzymes, such as those in the glyoxylate shunt of Pseudomonas aeruginosa, highlighting their potential as novel anti-infectives.[17] The structural features of this compound make it a candidate for screening against a panel of clinically relevant pathogens.
Proposed Research Workflow:
Caption: Antimicrobial drug discovery workflow.
Step-by-Step Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Pathogen Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) to the mid-logarithmic phase in appropriate broth media.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.
-
MBC/MFC Determination (Optional): To determine if the compound is bacteriostatic or bactericidal (or fungistatic/fungicidal), plate aliquots from the clear wells onto agar plates. The minimum bactericidal/fungicidal concentration (MBC/MFC) is the lowest concentration that results in no growth on the agar.
Conclusion and Future Directions
This compound represents a molecule of significant, yet largely untapped, potential. Its simple structure, derived from the highly validated 2,6-diaminopyridine scaffold, positions it as an ideal starting point for drug discovery campaigns in oncology, neuroscience, and infectious diseases. The proposed research avenues and experimental workflows in this guide provide a logical and evidence-based framework for initiating this exploration. The key to unlocking its potential will be systematic screening, followed by rigorous hit validation and a well-designed medicinal chemistry program to optimize potency, selectivity, and pharmacokinetic properties. The journey from a simple chemical entity to a novel therapeutic is challenging, but for this compound, the signposts from its chemical relatives point towards a path worth exploring.
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- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). PubMed Central.
- Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit. (2012). PubMed Central.
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- 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Pharmacia.
- Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. (2023). I.R.I.S..
- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed.
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- Why Is 2,6-Diaminopyridine an Essential Compound in Chemical Synthesis?. (n.d.). News.
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- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2022). PubMed Central.
- Potassium channel antagonists 4-aminopyridine and the T-butyl carbamate derivative of 4-aminopyridine improve hind limb function in chronically non-ambulatory dogs; a blinded, placebo-controlled trial. (2014). PubMed.
- 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv 7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries. (2018). PubMed.
- SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME N-ACYL-2,6-DIAMINOPYRIDINES AND RELATED LINKER MODE IDENTICAL TWIN DRUGS. (2011). HETEROCYCLES.
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- Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. (2016). International Journal of Pharmaceutical Sciences Review and Research.
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- Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. (2021). PubMed.
- N-long-chain monoacylated derivatives of 2,6-diaminopyridine with antiviral activity. (2002). PubMed.
- Genetic variation in aryl N-acetyltransferase results in significant differences in the pharmacokinetic and safety profiles of amifampridine (3,4-diaminopyridine) phosphate. (2015). Orphanet Journal of Rare Diseases.
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An In-Depth Technical Guide to N-(6-aminopyridin-2-yl)acetamide as a Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(6-aminopyridin-2-yl)acetamide has emerged as a strategically important heterocyclic building block in modern synthetic chemistry, particularly within the realm of medicinal chemistry. Its value lies in the differentiated reactivity of its two amino groups, enabling selective functionalization and the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, supported by practical experimental protocols and authoritative references.
Core Compound Profile
This compound, also known as 2-acetamido-6-aminopyridine, is a stable, crystalline solid.[1][2] Its key structural feature is the presence of a free amino group at the 6-position and an acetamido group at the 2-position of the pyridine ring. This substitution pattern is crucial to its utility, as the electron-withdrawing nature of the acetyl group significantly reduces the nucleophilicity of the adjacent amino group, thereby directing reactions to the more reactive 6-amino position.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H9N3O[3] |
| Molecular Weight | 151.17 g/mol [3][4] |
| CAS Number | 1075-62-3[3] |
| Appearance | White to off-white or light brown crystalline powder[2] |
| Melting Point | 158-162 °C[1][2] |
| Solubility | Soluble in methanol.[1][2] |
| Storage | Keep in a dark place under an inert atmosphere at room temperature.[1][2][5] |
Synthesis and Purification: A Protocol Driven by Selectivity
The reliable synthesis of this compound is paramount for its use as a building block. The most common and efficient method involves the selective mono-acetylation of 2,6-diaminopyridine. The key to this transformation is controlling the stoichiometry of the acetylating agent to favor the formation of the mono-substituted product.
Synthetic Workflow Diagram
Caption: A workflow diagram illustrating the synthesis of this compound from 2,6-diaminopyridine.
Detailed Experimental Protocol
Objective: To synthesize this compound with high purity.
Materials:
-
2,6-Diaminopyridine
-
Acetyl chloride[1] or Acetic Anhydride
-
Dioxane[2] or an appropriate solvent
-
Standard laboratory glassware for synthesis and purification
Procedure:
-
Dissolve 2,6-diaminopyridine in dioxane and cool the solution to 0 °C in an ice bath.[2]
-
Slowly add a stoichiometric amount of acetyl chloride or acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to proceed, monitoring its completion using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform a standard aqueous work-up to isolate the crude product.
-
Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Self-Validating System: The success of this protocol is validated by the distinct physical properties of the product, such as its melting point, and can be further confirmed by analytical techniques like NMR and mass spectrometry.
Reactivity and Synthetic Applications
The synthetic utility of this compound is centered on the nucleophilic character of the 6-amino group. This allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
Key Reaction Pathways
The free amino group at the 6-position can readily undergo:
-
N-Alkylation and N-Arylation: To introduce various substituents.
-
Amide Bond Formation: By reaction with carboxylic acids or their derivatives.
-
Condensation Reactions: With aldehydes and ketones to form imines.
-
Participation in Cyclization Reactions: To form fused heterocyclic systems.
These reactions are foundational in the construction of novel compounds with potential biological activity.
Role in Medicinal Chemistry
The 2-aminopyridine scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. This compound serves as a key precursor to a variety of substituted aminopyridines that are explored for their therapeutic potential. For instance, derivatives of this building block have been investigated as:
-
Anti-inflammatory Agents: Analogues of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide have been synthesized and evaluated for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6.[6]
-
P2Y14R Antagonists: N-substituted acetamide derivatives have been designed and identified as potent antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases such as gout.[7]
-
COX-II Inhibitors: The acetamide moiety is a common feature in various cyclooxygenase-II (COX-II) inhibitors, and this building block provides a convenient entry point for the synthesis of new analogues.[8]
Logical Relationship Diagram
Caption: The logical progression from the building block to the development of new therapeutic agents.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: It is classified as causing skin and serious eye irritation.[3][9]
-
Precautionary Measures: Always handle in a well-ventilated area.[3] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3][9] Avoid breathing dust.[9]
-
First Aid: In case of skin contact, wash with plenty of water.[3] If in eyes, rinse cautiously with water for several minutes.[3]
Conclusion
This compound is a versatile and valuable heterocyclic building block with a well-defined reactivity profile. Its strategic importance in medicinal chemistry and drug discovery is evident from its use in the synthesis of various biologically active compounds. The straightforward synthesis and the ability to undergo selective functionalization make it an indispensable tool for chemists aiming to construct novel and complex molecular entities.
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The Strategic Role of N-(6-aminopyridin-2-yl)acetamide in Modern Medicinal Chemistry: A Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and medicinal chemistry applications of N-(6-aminopyridin-2-yl)acetamide. This document provides not only the foundational knowledge of this versatile building block but also delves into its strategic application in the design and discovery of novel therapeutic agents.
Introduction: The Aminopyridine Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a variety of biological targets. The aminopyridine scaffold is a prominent member of this class, recognized for its presence in numerous FDA-approved drugs and clinical candidates.[1] this compound, with its distinct 2,6-disubstitution pattern, presents a unique combination of hydrogen bond donors and acceptors, rendering it a valuable synthon for creating libraries of compounds with diverse therapeutic potential. This guide will explore the intrinsic properties of this molecule and its role as a cornerstone in the development of next-generation therapeutics.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a core scaffold is paramount for its effective utilization in drug design. This compound is a white to almost-white crystalline powder.[2] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₉N₃O | [3] |
| Molecular Weight | 151.17 g/mol | [3] |
| CAS Number | 1075-62-3 | [3] |
| Melting Point | 158.0 to 162.0 °C | [2] |
| Boiling Point (Predicted) | 419.4 ± 30.0 °C | [2] |
| Density (Predicted) | 1.280 ± 0.06 g/cm³ | [2] |
| Solubility | Soluble in Methanol | [2] |
| pKa (Predicted) | 13.52 ± 0.70 | [2] |
These properties, particularly its solubility and potential for hydrogen bonding, make it an attractive starting point for chemical modifications aimed at optimizing pharmacokinetic and pharmacodynamic profiles.
Synthesis and Derivatization Strategies
The synthesis of this compound is a well-established process, typically achieved through the selective acetylation of 2,6-diaminopyridine. The presence of two amino groups with different reactivities allows for a controlled reaction.
Core Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a self-validating system for the synthesis of this compound, adapted from established literature procedures.[2]
Materials:
-
2,6-Diaminopyridine
-
Dioxane
-
Acetyl chloride
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-diaminopyridine (9.822 g, 90 mmol) in dioxane (100 mL). Cool the solution to 0 °C using an ice bath.
-
Acetylation: Slowly add acetyl chloride (2.355 g, 2.1 mL, 30 mmol) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C for 1 hour.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to stir overnight at room temperature. Monitor the reaction progress by thin-layer chromatography.
-
Workup: Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate three times.
-
Drying and Concentration: Combine the organic phases and dry over anhydrous Na₂SO₄. Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient elution of 60-70% ethyl acetate in hexane to afford this compound as the final product.
The Role of this compound in Medicinal Chemistry
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with therapeutic applications. The 2-amino and 6-acetamido groups provide handles for a variety of chemical transformations, allowing for the exploration of vast chemical space.
As a Pharmacophore in Kinase Inhibitors
The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors.[4] It often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The acetamido group at the 6-position can be further functionalized or can itself contribute to binding interactions within the ATP-binding pocket. While specific kinase inhibitors directly derived from this compound are not extensively documented in publicly available literature, the closely related N-(4-aminopyridin-2-yl)amide scaffold has been successfully employed in the development of potent B-Raf(V600E) inhibitors for cancer therapy. This suggests a strong potential for the 6-amino isomer in similar applications.
Caption: Pharmacophoric role of the this compound scaffold.
Application in Neurodegenerative Diseases
The accumulation of misfolded proteins is a hallmark of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[5][6] Research has shown that derivatives of 2,6-diaminopyridine can act as inhibitors of β-amyloid (Aβ) aggregation, a key pathological event in Alzheimer's disease. The structural features of this compound, with its capacity for hydrogen bonding, make it an interesting starting point for the design of molecules that can interfere with the protein-protein interactions that lead to the formation of toxic protein aggregates.
Development of Antimicrobial Agents
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents.[7] Acetamide derivatives have been explored for their antibacterial properties. For instance, novel acetamidoaurones have demonstrated broad-spectrum antimicrobial activity.[7] The this compound scaffold can be incorporated into larger molecules to potentially enhance their antibacterial efficacy and modulate their pharmacokinetic properties.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on derivatives of this compound are not abundant, general principles can be inferred from related classes of compounds. For 2,6-disubstituted pyridine derivatives, the nature and position of the substituents are critical for biological activity. For example, in the context of TAM family kinase inhibitors, substitutions on the aminopyridine ring significantly influence potency and selectivity.[4] For derivatives of this compound, systematic modifications at the 6-amino group and the acetyl moiety of the acetamide would be a logical approach to establish a comprehensive SAR.
Conclusion and Future Perspectives
This compound is a readily accessible and highly versatile chemical building block with significant potential in medicinal chemistry. Its inherent physicochemical properties and the presence of two modifiable functional groups make it an ideal starting point for the synthesis of diverse compound libraries. While its direct incorporation into marketed drugs is not yet prominent, the proven success of the broader aminopyridine and acetamide classes of compounds in various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases, strongly suggests that derivatives of this compound are poised for future discoveries. Further exploration of the chemical space around this scaffold is a promising strategy for the development of novel and effective therapeutic agents.
References
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- Google Patents. (n.d.). Aminopyridine derivatives as TAM family kinase inhibitors. (US Patent No. US11034686B2).
- Drug Discovery News. (n.d.). Taking aim at neurodegenerative diseases.
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- Xing, W., Fu, Y., Shi, Z., et al. (2013). Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 63, 95-103.
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- Laboratory for Drug Discovery in neurodegeneration (LDDN). (n.d.).
- Centro de Investigaciones Biológicas Margarita Salas. (n.d.). Drug discovery for neurodegenerative diseases.
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- ResearchGate. (n.d.). Synthesis, crystal structure and biological evaluation of 14-O-[(2-chloroacetamide-6-aminopyrimidine-2-yl)thioacetyl] mutilin.
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- PubChem. (n.d.). Kinase inhibitor - Patent US-9499486-B2. National Center for Biotechnology Information.
- Google Patents. (n.d.). Protein kinase B inhibitors. (US Patent No. US10059714B2).
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- Wang, Z., Wang, C., Zhang, J., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents. Chemical Biology & Drug Design, 87(2), 283-289.
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- National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry.
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- Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11379-11391.
- Chandana, S. N., Al-Ostoot, F. H., Mohammed, Y. H. E., et al. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Heliyon, 7(3), e06464.
- Hsieh, T. H., Lin, C. W., & Hsu, M. H. (2006). Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities. Bioorganic & Medicinal Chemistry, 14(10), 3360-3367.
- Muir, A., Danilova, O. V., & Piskounova, E. (2022). Aminopyridine analogs selectively target metastatic pancreatic cancer. Oncogene, 41(12), 1745-1755.
- Wolfe, J. P., & Rossi, M. A. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. Organic Letters, 10(4), 601-604.
- Imam, M., & Alshehri, S. M. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Molecules, 26(15), 4443.
- Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2), 59-67.
- De la Mora-Vargas, C. A., Ansbro, M., & Gonzalez-Chavez, Z. (2020). 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. Antibiotics, 9(4), 169.
- Google Patents. (n.d.). Substituted pyridine derivatives as SARM1 inhibitors. (US Patent No. US11629136B1).
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Methodological & Application
Protocol for the Acetylation of 2,6-Diaminopyridine: A Guide to Selective Synthesis and Characterization
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the acetylation of 2,6-diaminopyridine, a critical precursor in the synthesis of advanced materials, ligands for coordination chemistry, and pharmaceutical intermediates. We present detailed, validated protocols for both the exhaustive diacetylation to yield N,N'-(pyridine-2,6-diyl)diacetamide and the selective mono-acetylation to produce N-(6-aminopyridin-2-yl)acetamide. The document outlines the underlying reaction principles, step-by-step experimental procedures, methods for product isolation and purification, and detailed analytical characterization. By explaining the causality behind experimental choices and integrating troubleshooting advice, this guide serves as a practical resource for researchers aiming to reliably perform this essential transformation.
Introduction and Scientific Principles
The 2,6-diaminopyridine (DAP) scaffold is a privileged structure in medicinal chemistry and materials science.[1] Its two primary amino groups provide rich opportunities for functionalization, enabling the creation of complex molecular architectures. Acetylation is a fundamental chemical transformation that converts primary amines into acetamides. This modification serves multiple purposes: it can act as a protecting group strategy, modulate the electronic properties of the pyridine ring, and is a key step in the synthesis of ligands capable of forming stable complexes with metal ions.[1][2]
The reaction proceeds via the nucleophilic attack of the amino group on an electrophilic acetylating agent, typically acetic anhydride.[3] The use of pyridine as both a solvent and a basic catalyst is a standard and effective methodology. Pyridine not only scavenges the acetic acid byproduct but also actively participates in the mechanism by forming a highly reactive N-acetylpyridinium ion intermediate. This intermediate is a more potent electrophile than acetic anhydride itself, thus accelerating the rate of acylation.[4]
Controlling the reaction stoichiometry is paramount for achieving selectivity between mono- and di-acetylation. The two amino groups of DAP exhibit similar reactivity, but the acetylation of one group slightly deactivates the pyridine ring, making the second acetylation marginally more difficult. By carefully controlling the molar equivalents of acetic anhydride, one can favor the formation of the mono-acetylated product. Conversely, using an excess of the acetylating agent drives the reaction to completion, yielding the di-acetylated derivative.
Reaction Mechanism and Experimental Workflow
The acetylation follows a well-established nucleophilic acyl substitution pathway, enhanced by the catalytic action of pyridine.
Caption: Reaction mechanism for the pyridine-catalyzed acetylation of 2,6-diaminopyridine.
The overall experimental process is summarized in the workflow diagram below, encompassing reaction setup, monitoring, workup, and final analysis.
Caption: General experimental workflow for the synthesis of acetylated diaminopyridines.
Materials and Equipment
| Reagents & Materials | Equipment |
| 2,6-Diaminopyridine (DAP), >98% | Round-bottom flasks (50 mL, 100 mL) |
| Acetic Anhydride (Ac₂O), >99% | Magnetic stirrer and stir bars |
| Pyridine (anhydrous), >99.8% | Ice-water bath |
| Ethyl Acetate (EtOAc), ACS grade | Separatory funnel (250 mL) |
| Dichloromethane (DCM), ACS grade | Rotary evaporator |
| Methanol (MeOH), ACS grade | TLC plates (Silica gel 60 F₂₅₄) |
| Hydrochloric Acid (HCl), 1 M solution | TLC chamber and UV lamp |
| Sodium Bicarbonate (NaHCO₃), saturated solution | Glass funnel and filter paper |
| Sodium Chloride (Brine), saturated solution | Sodium sulfate (anhydrous) |
| Sodium Sulfate (Na₂SO₄), anhydrous | Chromatography column (if required) |
| Deionized Water | Beakers and Erlenmeyer flasks |
Safety Note: This protocol involves hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2,6-Diaminopyridine: Toxic if swallowed.[5]
-
Acetic Anhydride: Corrosive, causes severe skin burns and eye damage. Reacts violently with water.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
Detailed Experimental Protocols
Protocol A: Synthesis of N,N'-(pyridine-2,6-diyl)diacetamide (Di-acetylation)
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-diaminopyridine (2.00 g, 18.3 mmol, 1.0 equiv.) in 30 mL of anhydrous pyridine.
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Addition of Reagent: Slowly add acetic anhydride (5.2 mL, 55.0 mmol, 3.0 equiv.) dropwise to the stirred solution over 10 minutes. An exothermic reaction may be observed. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 10% Methanol in Dichloromethane. The starting material (DAP) should be consumed, and a new, less polar spot corresponding to the di-acetylated product should appear.
-
Workup:
-
Cool the reaction mixture back to 0 °C and cautiously quench by adding 10 mL of methanol to react with excess acetic anhydride.
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 100 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, saturated NaHCO₃ solution (2 x 50 mL) to remove acetic acid, and finally with brine (1 x 50 mL).[2]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a solid.
-
The crude product can be purified by recrystallization from an ethanol/water mixture to afford N,N'-(pyridine-2,6-diyl)diacetamide as a white crystalline solid.
-
Protocol B: Selective Synthesis of this compound (Mono-acetylation)
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2,6-diaminopyridine (2.00 g, 18.3 mmol, 1.0 equiv.) in 40 mL of anhydrous pyridine.
-
Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reagent: Slowly add acetic anhydride (1.73 mL, 18.3 mmol, 1.0 equiv.) dropwise to the stirred solution. It is crucial to maintain a slow addition rate to favor mono-substitution.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitoring: Monitor the reaction closely by TLC (10% MeOH in DCM). The goal is to maximize the formation of the mono-acetylated product while minimizing the di-acetylated byproduct and unreacted starting material.
-
Workup and Purification: Follow the same workup procedure as described in Protocol A (steps 6 and 7). Due to the potential mixture of starting material, mono-, and di-substituted products, purification by silica gel column chromatography is often necessary. A gradient elution from 2% to 10% methanol in dichloromethane is typically effective for separating the components.
Data and Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
| Compound | Molecular Weight ( g/mol ) | Expected ¹H NMR Chemical Shifts (δ, ppm in DMSO-d₆) | Expected Mass Spec (m/z) [M+H]⁺ |
| 2,6-Diaminopyridine | 109.13 | 7.15 (t, 1H, H4), 5.75 (d, 2H, H3/H5), 5.50 (s, 4H, -NH₂)[6] | 110.1 |
| This compound | 151.17 | 9.80 (s, 1H, -NHCO-), 7.40 (t, 1H, H4), 7.10 (d, 1H), 6.10 (d, 1H), 5.80 (s, 2H, -NH₂), 2.05 (s, 3H, -CH₃) | 152.2 |
| N,N'-(pyridine-2,6-diyl)diacetamide | 193.21 | 10.20 (s, 2H, -NHCO-), 7.80 (m, 3H, H3/H4/H5), 2.10 (s, 6H, -CH₃) | 194.2 |
Note: NMR shifts are approximate and can vary based on solvent and concentration.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reaction time. Ensure reagents are pure and anhydrous. |
| Product loss during workup. | Be careful during extractions; avoid vigorous shaking that can cause emulsions. | |
| Reaction does not start | Inactive reagents. | Use fresh acetic anhydride and ensure pyridine is anhydrous. |
| Mixture of Products (in Protocol B) | Acetic anhydride added too quickly or in slight excess. | Add Ac₂O very slowly at 0 °C. Use slightly less than 1.0 equivalent if necessary. |
| Reaction ran for too long. | Monitor carefully by TLC and quench the reaction once the desired product is maximized. | |
| Difficulty removing pyridine | Insufficient washing with acid. | Increase the volume or number of 1 M HCl washes. Ensure the pH of the aqueous layer is acidic. |
References
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- GlycoPOD. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols.
- A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC - NIH.
- PubChem. (n.d.). 2,6-Diaminopyridine.
- Harshalatha, K., et al. (2020). A validated stability indicating RP-HPLC method for the determination of Amifampridine in bulk and tablet dosage form. Journal of Global Trends in Pharmaceutical Sciences, 11(1), 7203-7210.
- ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation?
- Oberlintner, A., Likozar, B., & Novak, U. (2021). Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations.
- Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3438.
- SpectraBase. (n.d.). 2,6-Diaminopyridine.
- Google Patents. (n.d.). Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors.
- Gancarz, M., et al. (2021). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane.
- IRIS Re.Public@polimi.it. (n.d.). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives.
- Lamiable, D., et al. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions.
- Google Patents. (n.d.). Process for the preparation of 2-amino-alkylpyridines.
- ResearchGate. (2016). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.
- Berry, J. F., et al. (2016). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega, 1(2), 227-233.
- Wikipedia. (n.d.). 2,6-Diacetylpyridine.
- Leslie, J. M. (2022). Acylation of an amine using acetic anhydride [Video]. YouTube.
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Laboratory scale synthesis of N-(6-aminopyridin-2-yl)acetamide
An Application Note for the Laboratory Scale Synthesis of N-(6-aminopyridin-2-yl)acetamide
Abstract
This application note provides a comprehensive and technically detailed guide for the laboratory-scale synthesis of this compound, a valuable intermediate in pharmaceutical research and drug development. The primary synthetic route detailed herein is the selective mono-acetylation of 2,6-diaminopyridine. This document offers an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, critical safety considerations, and robust analytical methods for the characterization of the final product. The content is structured to provide researchers, scientists, and drug development professionals with the necessary expertise to successfully and safely perform this synthesis, troubleshoot potential issues, and validate the integrity of the resulting compound.
Introduction and Strategic Overview
This compound, also known as 2-acetamido-6-aminopyridine, serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.[1][2] The presence of two distinct amine functionalities on the pyridine ring—one primary amine and one acetamide—allows for differential reactivity in subsequent synthetic transformations.
The core challenge in synthesizing this molecule lies in achieving selective mono-acetylation of the starting material, 2,6-diaminopyridine.[3] Direct, uncontrolled acylation can readily lead to the formation of the undesired N,N'-(pyridine-2,6-diyl)diacetamide. The protocol outlined in this guide leverages controlled reaction conditions to favor the formation of the mono-acetylated product. This is achieved by carefully managing stoichiometry and temperature, exploiting the deactivating effect of the first acetyl group, which reduces the nucleophilicity of the second amino group, thereby hindering a second acetylation event.
Reaction Scheme and Mechanistic Rationale
The synthesis proceeds via a nucleophilic acyl substitution reaction. The more nucleophilic amino group of 2,6-diaminopyridine attacks the electrophilic carbonyl carbon of the acetylating agent (acetic anhydride). The choice of a base, such as pyridine, is often employed to catalyze the reaction by deprotonating the amine, increasing its nucleophilicity, and to neutralize the acetic acid byproduct formed during the reaction.[4]
Reaction: 2,6-Diaminopyridine + Acetic Anhydride → this compound + Acetic Acid
Mechanism:
-
Nucleophilic Attack: An amino group of 2,6-diaminopyridine attacks one of the carbonyl carbons of acetic anhydride.
-
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
-
Leaving Group Departure: The intermediate collapses, and an acetate ion is expelled as a leaving group.
-
Deprotonation: A base (such as another molecule of 2,6-diaminopyridine or pyridine) removes a proton from the newly acylated nitrogen, yielding the neutral this compound product.
Critical Safety and Handling (EHS)
Hazard Analysis: All operations must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, is mandatory.[5][6]
-
Acetic Anhydride (CAS: 108-24-7): Highly corrosive, flammable, and a potent lachrymator (causes tearing).[7] It reacts violently with water to produce acetic acid. Avoid inhalation of vapors and any contact with skin and eyes.[8] Keep away from ignition sources.[5]
-
2,6-Diaminopyridine (CAS: 141-86-6): Toxic if swallowed and causes skin irritation.[3]
-
Pyridine (if used as a catalyst/solvent): Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[8]
-
Dioxane (if used as a solvent): Flammable liquid and vapor. Suspected of causing cancer.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Spill: Absorb small spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[8]
Detailed Experimental Protocol
This protocol details the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2,6-Diaminopyridine | 141-86-6 | 109.13 | 5.00 g | 45.8 | 1.0 |
| Acetic Anhydride | 108-24-7 | 102.09 | 4.4 mL (4.76 g) | 46.6 | 1.02 |
| Pyridine | 110-86-1 | 79.10 | 50 mL | - | - |
| Deionized Water | 7732-18-5 | 18.02 | ~200 mL | - | - |
| Toluene | 108-88-3 | 92.14 | ~60 mL | - | - |
| Ethanol | 64-17-5 | 46.07 | As needed | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.00 g (45.8 mmol) of 2,6-diaminopyridine in 50 mL of anhydrous pyridine. Stir the mixture at room temperature until all the solid has dissolved.
-
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add 4.4 mL (46.6 mmol, 1.02 eq) of acetic anhydride dropwise to the stirred solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of ethyl acetate/methanol (9:1 v/v). The starting material (2,6-diaminopyridine) and the product will have different Rf values. The reaction is complete when the starting material spot is no longer visible.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the pyridine.
-
To ensure complete removal of pyridine, add 20 mL of toluene to the residue and co-evaporate under reduced pressure. Repeat this step two more times.[4]
-
Add approximately 100 mL of cold deionized water to the resulting residue. A solid precipitate should form.
-
Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation.
-
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 50 mL).
-
Purification (Recrystallization):
-
Transfer the crude solid to a beaker.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the final product, this compound, must be confirmed through rigorous analytical techniques.
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white crystalline solid[9] |
| Melting Point | 158-162 °C[10] |
| Molecular Formula | C₇H₉N₃O[11] |
| Molecular Weight | 151.17 g/mol [11] |
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show characteristic peaks for the aromatic protons on the pyridine ring, the amine protons, the amide proton, and the methyl protons of the acetyl group. Deuterated DMSO is a suitable solvent for this compound.[12]
-
δ ~ 9.5-10.0 ppm (singlet, 1H, -NH-C=O)
-
δ ~ 7.3-7.5 ppm (triplet, 1H, aromatic CH)
-
δ ~ 6.0-7.0 ppm (multiplet, 2H, aromatic CH)
-
δ ~ 5.5-6.0 ppm (broad singlet, 2H, -NH₂)
-
δ ~ 2.0-2.1 ppm (singlet, 3H, -CH₃)
-
-
Infrared (IR) Spectroscopy (KBr Pellet): The IR spectrum should display characteristic absorption bands corresponding to the functional groups present in the molecule.
-
~3400-3200 cm⁻¹ (N-H stretching vibrations of primary amine and amide)
-
~1660-1680 cm⁻¹ (C=O stretching, Amide I band)[13]
-
~1600 cm⁻¹ (C=C and C=N stretching of the pyridine ring)
-
~1540 cm⁻¹ (N-H bending, Amide II band)
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is a suitable method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend the reaction time and continue to monitor by TLC. Ensure the acetic anhydride is not degraded; use a fresh bottle if necessary. |
| Loss of product during work-up or recrystallization. | Ensure precipitation is complete by cooling thoroughly. Use a minimal amount of hot solvent for recrystallization to avoid product loss. | |
| Presence of Di-acetylated Product | Excess acetic anhydride used. | Use precise stoichiometry (1.0-1.05 equivalents of acetic anhydride). |
| Reaction temperature was too high during addition. | Maintain the temperature at 0-5 °C during the dropwise addition of acetic anhydride. | |
| Product is Oily or Fails to Crystallize | Presence of impurities (e.g., residual pyridine). | Ensure complete removal of pyridine by co-evaporation with toluene. Purify the crude product using column chromatography on silica gel if recrystallization fails. |
| Broad or Unresolved NMR Peaks | Sample contains residual acid or base. | Ensure the product is thoroughly washed and dried. The broadness of NH peaks is common and can be confirmed by a D₂O exchange experiment. |
References
- CPAChem.
- International Journal of Pharmaceutical Sciences Review and Research. Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. [Link]
- Quora. What safety precautions should you take when working with acetic anhydride?. [Link]
- New Jersey Department of Health. ACETIC ANHYDRIDE HAZARD SUMMARY. [Link]
- National Center for Biotechnology Information. A mild, catalyst-free synthesis of 2-aminopyridines. [Link]
- Google Patents.
- The Royal Society of Chemistry.
- Google Patents. Method for preparing 2-acetamido-5-aminopyridine.
- Organic Preparations and Procedures Daily.
- Chemsrc. CAS#:884660-45-1 | N-(6-AMINO-5-IODO-PYRIDIN-2-YL)-ACETAMIDE. [Link]
- National Center for Biotechnology Information. 2-Acetamido-6-aminopyridine. [Link]
- Wikipedia. 2,6-Diacetylpyridine. [Link]
- National Center for Biotechnology Information.
- ResearchGate. Comparison between experimental infrared spectrum of acetamide and.... [Link]
- National Institute of Standards and Technology. Acetamide - NIST WebBook. [Link]
- ResearchGate. How can I get acetylation with acetic anhydride and prydine?. [Link]
- Oregon State University Libraries.
- National Center for Biotechnology Information. 2-acetamido-N-(6-methylpyridin-2-yl)acetamide. [Link]
- National Center for Biotechnology Information. Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. [Link]
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- Google Patents. Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors.
- PubMed.
- International Journal of Pharmacy and Technology. Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. [Link]
- ResearchGate. Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. [Link]
- CrystEngComm (RSC Publishing). Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms. [Link]
- National Center for Biotechnology Inform
- National Center for Biotechnology Information. 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane. [Link]
- ResearchGate. (PDF) Synthesis, Characterization and NMR Studies of some 2,6-Diaminopyridine Complexes with Palladium(II), Rhodium(III) and Mercury(II). [Link]
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Application Note: High-Purity N-(6-aminopyridin-2-yl)acetamide via Optimized Recrystallization
Abstract: This application note provides a comprehensive, step-by-step protocol for the purification of N-(6-aminopyridin-2-yl)acetamide, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. The protocol is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound. This guide delves into the scientific principles behind solvent selection, crystallization kinetics, and impurity removal, ensuring a robust and reproducible purification process.
Introduction: The Critical Role of Purity for this compound
This compound is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a robust purification method is paramount. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds in the pharmaceutical industry.[1][2] The fundamental principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures.[3][4] By dissolving the impure compound in a hot solvent and allowing it to cool, the target compound crystallizes out in a purer form, while the impurities remain dissolved in the mother liquor.[1]
This document outlines a detailed protocol for the recrystallization of this compound, providing not only the procedural steps but also the underlying scientific rationale to empower researchers to adapt and troubleshoot the process effectively.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is essential for developing an effective recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O | [5] |
| Molecular Weight | 151.17 g/mol | [6][7] |
| Appearance | White to almost white powder/crystal | [8] |
| Melting Point | 158.0 to 162.0 °C | [5][8][9] |
| Solubility | Soluble in Methanol | [8][9][10] |
| Storage Conditions | Keep in dark place, Inert atmosphere, Room temperature | [8][9] |
The Science of Solvent Selection for Recrystallization
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should exhibit the following characteristics:
-
High dissolving power for the target compound at elevated temperatures.
-
Low dissolving power for the target compound at low temperatures.
-
High solubility for impurities at all temperatures, or very low solubility so they can be filtered out hot.
-
A boiling point that is high enough to facilitate dissolution but low enough to be easily removed from the crystals.
-
Chemical inertness towards the compound being purified.
-
Ease of removal from the purified crystals.
Given that this compound is soluble in methanol, a methanol-water solvent system is a promising candidate for its recrystallization.[8][9][10] Methanol will act as the primary solvent, dissolving the compound at an elevated temperature, while water will serve as an anti-solvent, reducing the compound's solubility upon cooling and promoting crystallization.
Optimized Recrystallization Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjustments may be necessary for different scales.
Materials and Equipment
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Deionized water
-
Activated carbon (decolorizing charcoal)
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass funnel
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
Step-by-Step Procedure
Step 1: Dissolution of the Crude Compound
-
Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 20 mL of methanol to the flask.
-
Gently heat the mixture on a hot plate with continuous stirring. Add methanol portion-wise (1-2 mL at a time) until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.
Scientific Rationale: Dissolving the solute in a minimal amount of hot solvent ensures that the solution is saturated, which is crucial for maximizing the yield of the recrystallized product upon cooling.[3]
Step 2: Decolorization (Optional)
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount (approximately 0.1-0.2 g) of activated carbon to the solution.
-
Gently swirl the flask and then reheat the solution to boiling for a few minutes.
Scientific Rationale: Activated carbon has a high surface area and adsorbs colored impurities. It is added to a slightly cooled solution to prevent bumping that can occur if added to a boiling liquid.
Step 3: Hot Filtration
-
If activated carbon was used, or if there are any insoluble impurities, perform a hot filtration.
-
Preheat a clean 250 mL Erlenmeyer flask and a glass funnel on the hot plate.
-
Place a fluted filter paper in the glass funnel.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask.
Scientific Rationale: This step removes the activated carbon and any insoluble impurities. Performing this step quickly and with preheated glassware prevents premature crystallization of the product on the filter paper or in the funnel.
Step 4: Crystallization
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
Scientific Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[1] Lowering the temperature further in an ice bath decreases the solubility of the compound, leading to a higher yield.
Step 5: Collection of Crystals by Vacuum Filtration
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold deionized water.
-
Turn on the vacuum and swirl the crystalline mixture (slurry) to suspend the crystals.
-
Quickly pour the slurry into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water (2-3 mL) to remove any adhering mother liquor.
Scientific Rationale: Vacuum filtration is an efficient method for separating the solid crystals from the liquid mother liquor. Washing the crystals with a cold solvent removes residual impurities without dissolving a significant amount of the product.
Step 6: Drying the Purified Crystals
-
Carefully remove the filter paper with the crystals from the Buchner funnel and place it on a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved. Alternatively, dry the crystals in a vacuum desiccator.
Scientific Rationale: Proper drying is essential to remove any residual solvent, which could affect the accuracy of the yield calculation and the purity of the final product.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Oiling out (formation of an oil instead of crystals) | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Add a small amount of additional hot solvent to dissolve the oil, then try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| No crystal formation upon cooling | The solution is not sufficiently saturated. Too much solvent was used. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask or adding a seed crystal. |
| Low recovery of the purified compound | Too much solvent was used. The crystals were washed with too much cold solvent. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. Use a minimal amount of ice-cold solvent for washing. Ensure glassware for hot filtration is preheated. |
| Colored crystals after recrystallization | Incomplete removal of colored impurities. | Repeat the recrystallization process with the addition of activated carbon. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of this compound by recrystallization. By following these steps and understanding the principles behind them, researchers can consistently obtain a high-purity product, which is essential for downstream applications in pharmaceutical development. The provided troubleshooting guide further assists in overcoming common challenges encountered during the purification process.
References
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed.
- Recrystallization (chemistry) | Research Starters - EBSCO.
- Recrystallization of Active Pharmaceutical Ingredients - SciSpace.
- This compound - ChemicalBook.
- 1075-62-3(this compound) Product Description - ChemicalBook.
- Recrystallization Definition, Principle & Purpose - PraxiLabs.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- This compound manufacturers and suppliers in india - ChemicalBook.
- This compound | 1075-62-3 - Sigma-Aldrich.
- 2-Acetamido-6-aminopyridine | C7H9N3O | CID 3767345 - PubChem.
- Buy this compound from Chemsigma International Co., Ltd. - ECHEMI.
- This compound - Sigma-Aldrich.
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Application Note: A Detailed Protocol for the Purification of N-(6-aminopyridin-2-yl)acetamide via Normal-Phase Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of N-(6-aminopyridin-2-yl)acetamide, a key intermediate in pharmaceutical research and development. The inherent basicity of the primary amine and the polarity of the acetamido group present unique challenges for purification on standard silica gel, often leading to poor resolution and product loss. This guide details a robust normal-phase column chromatography procedure, explaining the rationale behind stationary phase selection, mobile phase optimization with a basic modifier, and step-by-step execution to ensure high purity and yield. This document is intended for researchers, chemists, and drug development professionals seeking a reliable method for isolating this and structurally similar polar aromatic amines.
Introduction: Chromatographic Considerations for a Polar Aminopyridine
This compound (CAS: 1075-62-3) is a polar heterocyclic compound, a characteristic dictated by its pyridine ring and two functional groups: a primary aromatic amine and an acetamide.[1][2] Its purification via column chromatography requires careful consideration of its chemical properties to achieve efficient separation from reaction byproducts and starting materials.
-
Polarity and Solubility : The compound is soluble in methanol and presents as a white to almost white crystalline powder.[3][4][5][6] The combination of hydrogen bond donors (-NH2) and acceptors (amide C=O, pyridine N) makes the molecule significantly polar. In normal-phase chromatography, where a polar stationary phase like silica gel is used, highly polar compounds interact strongly, leading to longer retention times.[7]
-
The Challenge of Basic Amines on Silica Gel : Silica gel, the most common stationary phase for column chromatography, has a surface covered with weakly acidic silanol groups (Si-OH).[8] Basic compounds, such as the aminopyridine moiety in our target molecule, can undergo strong acid-base interactions with these silanol groups.[9] This interaction often results in significant peak tailing, irreversible adsorption of the product onto the column, and overall poor separation efficiency.[9][10]
To counteract this, this protocol incorporates a small percentage of a basic modifier, triethylamine (TEA), into the mobile phase. The TEA acts as a competing base, neutralizing the acidic sites on the silica gel and allowing the desired amine compound to elute symmetrically and with better recovery.[9]
Compound Properties Summary
| Property | Value | Reference(s) |
| CAS Number | 1075-62-3 | [1][11] |
| Molecular Formula | C7H9N3O | [1] |
| Molecular Weight | 151.17 g/mol | [1][2] |
| Appearance | White to almost white powder/crystal | [3][6] |
| Melting Point | 158.0 to 162.0 °C | [1][3][4] |
| Solubility | Soluble in Methanol | [3][4][5][6] |
| Storage | Room temp, inert atmosphere, keep in dark | [3][4][11] |
Materials and Reagents
Equipment
-
Glass chromatography column (diameter and length appropriate for scale, typically 40-60 mm ID for 1-5 g of crude material)
-
Separatory funnel or solvent reservoir
-
Fraction collector or rack of test tubes (e.g., 16x100 mm)
-
Rotary evaporator
-
Round-bottom flasks
-
Beakers and Erlenmeyer flasks
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for TLC spotting
-
Glass wool or cotton plug
-
Stand and clamps
Reagents
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Ethyl Acetate (EtOAc), HPLC grade
-
n-Hexane, HPLC grade
-
Triethylamine (TEA), redistilled
-
Methanol (for sample dissolution and cleaning)
-
Dichloromethane (optional, for difficult-to-dissolve samples)
-
Anhydrous Sodium Sulfate (Na2SO4)
Detailed Step-by-Step Purification Protocol
This protocol is optimized for the purification of approximately 1-2 grams of crude material. The weight of the adsorbent (silica gel) should be roughly 30-50 times the weight of the crude sample for effective separation.[8]
Mobile Phase (Eluent) Preparation
The key to this purification is a gradient elution, where the polarity of the mobile phase is gradually increased.[12] An existing synthesis protocol suggests a 60-70% ethyl acetate/hexane gradient is effective.[3] We will adapt this by incorporating triethylamine.
-
Prepare Eluent A (Low Polarity): 30% EtOAc in Hexane + 0.5% TEA.
-
In a 1 L graduated cylinder, add 5 mL of triethylamine to 300 mL of ethyl acetate.
-
Add n-hexane to a final volume of 1000 mL. Mix thoroughly.
-
-
Prepare Eluent B (High Polarity): 80% EtOAc in Hexane + 0.5% TEA.
-
In a 1 L graduated cylinder, add 5 mL of triethylamine to 800 mL of ethyl acetate.
-
Add n-hexane to a final volume of 1000 mL. Mix thoroughly.
-
Rationale : Starting with a lower polarity eluent allows less polar impurities to wash off the column first. Gradually increasing the ethyl acetate concentration will then elute the more polar target compound.[8][12]
Stationary Phase Preparation (Slurry Packing)
A well-packed column is critical to prevent solvent channeling and ensure high resolution.
-
Clamp the column vertically. Ensure the stopcock is closed.
-
Place a small plug of glass wool or cotton at the bottom of the column, using a long glass rod to position it firmly but not too tightly.[8]
-
Add a 1-2 cm layer of sand on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in Eluent A (approx. 100 g of silica for 2 g of crude material). The consistency should be like a thin milkshake.
-
Pour the slurry into the column in one continuous motion. Use a funnel to aid the process.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column continuously to encourage even settling of the silica bed.
-
As the silica settles, a clear layer of solvent will appear at the top. Continuously add more Eluent A to prevent the column from running dry. Never let the solvent level fall below the top of the silica bed.
-
Once the silica is fully settled, add a 1-2 cm protective layer of sand on top.
-
Drain the solvent until its level is just at the top of the sand layer, then close the stopcock. The column is now ready for loading.
Sample Preparation and Loading (Dry Loading Recommended)
Dry loading is superior for compounds that are not highly soluble in the initial mobile phase, as it ensures a narrow starting band and better separation.
-
Dissolve the crude this compound (e.g., 2 g) in a minimal amount of a suitable solvent like methanol or dichloromethane (approx. 10-20 mL).
-
To this solution, add 3-5 g of silica gel.
-
Concentrate this mixture on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add the silica-adsorbed sample powder to the top of the packed column.
-
Gently tap the column to settle the sample layer, then carefully add another thin layer of sand on top.
Elution and Fraction Collection
-
Carefully add Eluent A to the top of the column, filling the space above the sand.
-
Open the stopcock and begin collecting the eluting solvent in numbered test tubes (approx. 10-20 mL per fraction). If using pressure, apply gently to achieve a flow rate of 5-10 mL/minute.
-
Start the elution with 100% Eluent A for 2-3 column volumes to elute non-polar impurities.
-
Gradually increase the polarity by mixing in Eluent B. A typical gradient might be:
-
Fractions 1-20: 100% Eluent A
-
Fractions 21-40: 75% Eluent A, 25% Eluent B
-
Fractions 41-60: 50% Eluent A, 50% Eluent B
-
Fractions 61-80: 25% Eluent A, 75% Eluent B
-
Fractions 81 onwards: 100% Eluent B
-
-
Collect fractions continuously throughout the process.
Analysis of Fractions
The composition of the fractions must be analyzed to locate the pure product.[12]
-
Using a capillary spotter, spot every 2-3 fractions onto a TLC plate. Spot a reference sample of the crude material as well.
-
Develop the TLC plate in a chamber using a solvent system that gives the target compound an Rf value of ~0.3 (e.g., 70% EtOAc/Hexane).
-
Visualize the plate under a UV lamp. The desired product, this compound, should appear as a dark spot.
-
Identify the fractions that contain only the spot corresponding to the pure product.
Product Isolation
-
Combine the pure fractions, identified by TLC, into a single round-bottom flask.
-
Remove the solvents (EtOAc, Hexane) and the triethylamine using a rotary evaporator.
-
The resulting solid is the purified this compound.
-
Confirm purity using analytical methods such as ¹H NMR, LC-MS, or melting point determination.
Workflow Visualization
The following diagram outlines the complete purification workflow.
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound does not elute | Mobile phase polarity is too low. | Gradually increase the percentage of ethyl acetate in the mobile phase. If necessary, a small amount of methanol (1-2%) can be added to the eluent. |
| Poor separation / Overlapping spots | Column was poorly packed (channeling).Sample band was too wide.Incorrect mobile phase system. | Repack the column ensuring an even bed. Use the dry loading method to ensure a narrow sample band.Optimize the solvent system using TLC before running the column. |
| Streaking/Tailing on TLC and column | Strong interaction with acidic silica. | Ensure an adequate amount of TEA (0.5-1.0%) is present in the mobile phase.[9] |
| Cracked or dry column bed | The solvent level dropped below the top of the silica bed. | This is often irreversible. The column must be repacked. Always keep the silica bed wet with solvent. |
| Product elutes too quickly | Mobile phase is too polar. | Start with a lower polarity eluent (e.g., 10-20% EtOAc in Hexane) and perform a slower, more gradual gradient. |
Conclusion
The protocol described provides a reliable and reproducible method for the purification of this compound. By employing a normal-phase silica gel column with a modified ethyl acetate/hexane gradient containing triethylamine, the common challenges associated with purifying basic amines are effectively mitigated. This leads to the isolation of the target compound with high purity, suitable for subsequent use in synthetic and medicinal chemistry applications.
References
- How To Choose Mobile Phase For Column Chromatography? - Chemistry For Everyone. (2025, January 27).
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6).
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - alwsci. (2024, May 10).
- Column chromatography - Columbia University. (n.d.).
- Column Chromatography - Organic Chemistry at CU Boulder. (n.d.).
- Column chromatography - University of Toronto. (n.d.).
- How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. (2023, February 10).
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Analytical methods for N-(6-aminopyridin-2-yl)acetamide characterization
An Application Note and Protocol for the Comprehensive Characterization of N-(6-aminopyridin-2-yl)acetamide
**Abstract
This document provides a comprehensive guide with detailed protocols for the analytical characterization of this compound (CAS No: 1075-62-3). As a heterocyclic compound featuring both amino and acetamide functionalities on a pyridine scaffold, its unambiguous identification and purity assessment are critical for its application in research and development, particularly in medicinal chemistry and materials science. This application note details a multi-technique approach, leveraging chromatography and spectroscopy to ensure a thorough and reliable characterization. We present validated methodologies for High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group analysis. This guide is intended for researchers, analytical scientists, and drug development professionals requiring robust methods for quality control and characterization of this and structurally related compounds.
Introduction and Physicochemical Profile
This compound is a substituted diaminopyridine derivative. The pyridine core is a ubiquitous motif in pharmaceutical and agrochemical compounds, making its derivatives, like the subject of this note, important intermediates or final products. The presence of primary amine, secondary amide, and aromatic nitrogen atoms imparts specific chemical properties that dictate the choice of analytical methods. Accurate characterization is the foundation of all subsequent research, ensuring reproducibility and compliance with quality standards.
A foundational understanding of the compound's physicochemical properties is essential for analytical method development, from selecting appropriate solvents to designing separation conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1075-62-3 | [1] |
| Molecular Formula | C₇H₉N₃O | [1] |
| Molecular Weight | 151.17 g/mol | [1] |
| Exact Mass | 151.074554 u | [1] |
| Melting Point | 158.0 to 162.0 °C | [2][3] |
| Boiling Point | 419.4 ± 30.0 °C (Predicted) | [2][3] |
| Appearance | White to almost white powder/crystal | [2][4] |
| Solubility | Soluble in Methanol | [2][3][4] |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place |[2] |
Analytical Characterization Workflow
A multi-faceted approach is required for the comprehensive characterization of a chemical entity. The workflow below outlines a logical sequence of analyses to confirm identity, determine purity, and elucidate the structure of this compound.
Sources
Application Note: Comprehensive 1H and 13C NMR Analysis of N-(6-aminopyridin-2-yl)acetamide for Pharmaceutical Research and Development
Abstract
This technical guide provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for N-(6-aminopyridin-2-yl)acetamide, a key building block in medicinal chemistry. As the purity and structural integrity of such molecules are paramount in drug development, this document offers an in-depth methodology for unambiguous characterization. We will explore the causality behind experimental choices, from solvent selection to acquisition parameters, and provide a thorough analysis of the expected spectral data, grounded in established principles of NMR spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for the structural elucidation of this and similar compounds.
Introduction: The Role of this compound in Drug Discovery
This compound belongs to the aminopyridine class of heterocyclic compounds, a scaffold of significant interest in pharmaceutical research due to its prevalence in a wide array of biologically active molecules.[1] The precise arrangement of substituents on the pyridine ring is critical for molecular interactions with biological targets. Therefore, unequivocal structural confirmation is a non-negotiable aspect of the synthetic and quality control processes.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the structural elucidation of small organic molecules in solution.[2][3][4] Its non-destructive nature and the wealth of information it provides on the chemical environment of each nucleus make it an indispensable tool.[1][2] This application note will detail the necessary steps to obtain high-quality ¹H and ¹³C NMR spectra of this compound and provide a detailed interpretation of the resulting data.
Experimental Protocol: From Sample Preparation to Data Acquisition
The quality of NMR data is intrinsically linked to the meticulousness of the sample preparation and the appropriateness of the acquisition parameters. This section provides a step-by-step guide to ensure reproducible and high-resolution results.
Sample Preparation
A homogeneous solution free of particulate matter is crucial for obtaining sharp NMR signals and a stable lock.[5]
Materials:
-
This compound (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 0.6-0.7 mL)
-
5 mm NMR tubes[5]
-
Pasteur pipette with glass wool
-
Vortex mixer or sonicator
Protocol:
-
Weighing: Accurately weigh 5-10 mg of this compound. For ¹³C NMR, a higher concentration may be beneficial due to the low natural abundance of the ¹³C isotope.[6]
-
Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.
-
Solvent Choice Rationale: DMSO-d₆ is a polar aprotic solvent well-suited for many organic compounds, including those with amine and amide functionalities.[1] Its ability to form hydrogen bonds with the analyte can improve solubility. The residual proton signal of DMSO-d₆ appears around 2.50 ppm, which typically does not interfere with the signals of interest in this compound.
-
Homogenization: Gently vortex or sonicate the vial until the sample is completely dissolved.[1] A clear, particulate-free solution is essential.
-
Filtration and Transfer: To remove any residual solid impurities that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[7]
-
Labeling: Clearly label the NMR tube with the sample identification.
Diagram of the NMR Sample Preparation Workflow:
Caption: Workflow for preparing a high-quality NMR sample.
NMR Data Acquisition
The following parameters are recommended for a standard NMR spectrometer. Optimization may be necessary depending on the instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Pulse Program | Standard single-pulse (e.g., 'zg30') | Proton-decoupled single-pulse (e.g., 'zgpg30') | Standard experiments for routine structural elucidation.[1] |
| Number of Scans | 16-64 | 1024-4096 | Fewer scans are needed for the sensitive ¹H nucleus. More scans are required for the less sensitive ¹³C nucleus to achieve a good signal-to-noise ratio.[1] |
| Relaxation Delay (d1) | 1-2 seconds | 2 seconds | Allows for sufficient relaxation of the nuclei between pulses, ensuring accurate signal integration.[1][2] |
| Acquisition Time (aq) | 3-4 seconds | 1-2 seconds | Determines the digital resolution of the spectrum.[1] |
| Spectral Width (sw) | -2 to 12 ppm | 0 to 200 ppm | Encompasses the typical chemical shift range for organic molecules.[1] |
| Temperature | 298 K | 298 K | Standard ambient temperature for analysis.[1] |
Spectral Analysis and Interpretation
A thorough understanding of the molecular structure allows for the prediction and assignment of NMR signals.
Chemical Structure and Atom Numbering:
(Note: A placeholder for an image is used here. In a real application, an image of the chemical structure with numbered atoms would be inserted.)
¹H NMR Spectrum Analysis (Predicted)
The ¹H NMR spectrum will provide information on the number of different proton environments, their electronic environments (chemical shift), the number of neighboring protons (multiplicity), and their geometric relationship (coupling constants).
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-7 (CH₃) | ~2.0 | Singlet | - | 3H | The methyl protons of the acetamide group are not coupled to other protons. |
| H-3 | ~7.2-7.4 | Doublet | ~8.0 | 1H | Aromatic proton ortho to the acetamido group and meta to the amino group. |
| H-4 | ~7.4-7.6 | Triplet | ~8.0 | 1H | Aromatic proton coupled to both H-3 and H-5. |
| H-5 | ~6.2-6.4 | Doublet | ~8.0 | 1H | Aromatic proton ortho to the amino group and meta to the acetamido group, expected to be upfield. |
| NH₂ (H-8) | ~5.8-6.2 | Broad Singlet | - | 2H | The amino protons are exchangeable and often appear as a broad signal. |
| NH (H-9) | ~9.5-10.0 | Singlet | - | 1H | The amide proton is typically downfield due to the electron-withdrawing nature of the carbonyl group. |
¹³C NMR Spectrum Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment.
| Assignment | Predicted δ (ppm) | Rationale |
| C-7 (CH₃) | ~24 | The methyl carbon of the acetamide group is in the typical aliphatic region. |
| C-5 | ~105 | This carbon is ortho to the electron-donating amino group, leading to significant shielding. |
| C-3 | ~110 | This carbon is ortho to the acetamido group and meta to the amino group. |
| C-4 | ~138 | Aromatic CH carbon. |
| C-2 | ~150 | This carbon is attached to the nitrogen of the acetamido group. |
| C-6 | ~158 | This carbon is attached to the electron-donating amino group, resulting in a downfield shift. |
| C=O (C-10) | ~169 | The carbonyl carbon of the amide is characteristically downfield. |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The consistency of the obtained chemical shifts and coupling constants with the predicted values serves as a primary validation of the compound's structure. Furthermore, the integration of the proton signals should correspond to the number of protons in each environment. Any significant deviation from the expected spectrum may indicate the presence of impurities, residual solvent, or an incorrect structure. For absolute quantification, an internal standard with a known concentration can be utilized.[8]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the ¹H and ¹³C NMR analysis of this compound. By following the detailed steps for sample preparation and data acquisition, and by utilizing the provided spectral interpretation guidelines, researchers can confidently verify the structure and purity of this important synthetic intermediate. The principles and techniques outlined here are broadly applicable to the characterization of other small organic molecules in the field of drug discovery and development.
References
- Mphahlele, M. J., et al. (2016). Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. Asian Journal of Chemistry, 28(12), 2733-2739.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Sim, J., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(5), 633.
- Li, X., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1547-1557.
- University of Oxford. (n.d.). Quantitative NMR Spectroscopy.
- University of Alberta. (n.d.). NMR Sample Preparation.
- Royal Society of Chemistry. (2022). Single-Atom-Nickel Photocatalytic Site-Selective Sulfonation of Enamides Access to Amidosulfones. Organic Chemistry Frontiers, 9, 2379-2385.
- Mphahlele, M. J., et al. (2016). Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. ResearchGate.
- Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2959-2963.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- Giraudeau, P. (2014). Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution. eMagRes, 3, 235-242.
- Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1599.
- JEOL. (n.d.). NMR Sample Preparation.
- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
- Kricheldorf, H. R. (1981). 15N NMR spectroscopy 24—chemical shifts and coupling constants of α‐amino acid N‐carboxyanhydrides and related heterocycles. Organic Magnetic Resonance, 15(2), 162-169.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- Freitas, V. A. P., et al. (2019). Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles. Journal of visualized experiments : JoVE, (151).
- Bouattour, Y., et al. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Chemistry Proceedings, 5(1), 81.
- ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide.
- Biological Magnetic Resonance Bank. (n.d.). bmse000825 Acetamide.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- G, A. (2015). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
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- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Note: A Robust Reversed-Phase HPLC Method for Purity Assessment of N-(6-aminopyridin-2-yl)acetamide
Abstract
This application note presents a detailed, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of N-(6-aminopyridin-2-yl)acetamide. The method is designed for researchers, scientists, and drug development professionals requiring accurate determination of the principal peak and the separation of potential process-related impurities and degradation products. The methodology leverages a standard C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, ensuring excellent peak shape and resolution. This document provides a comprehensive guide, including the scientific rationale for method development choices, a step-by-step protocol, system suitability criteria, and a framework for method validation in accordance with ICH guidelines.
Introduction and Scientific Principle
This compound is a heterocyclic aromatic amine derivative.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is a critical step in the drug development and manufacturing process. HPLC is the predominant technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
The method described herein is based on the principle of Reversed-Phase Chromatography (RP-HPLC) .[3] In this mode, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. This compound, a moderately polar molecule, is retained on the hydrophobic C18 column. Elution is achieved by gradually increasing the concentration of a less polar organic solvent (acetonitrile) in the mobile phase.[3] This gradient elution ensures that impurities, which may vary significantly in polarity, are effectively separated from the main analyte peak within a single analytical run.
The presence of primary and secondary amine functionalities in the analyte necessitates pH control of the mobile phase. By using a slightly acidic phosphate buffer, the amine groups are protonated, minimizing undesirable interactions with residual silanols on the silica-based stationary phase and ensuring symmetrical, reproducible peaks.
Experimental Design and Rationale
Instrumentation and Materials
-
Instrumentation: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, degasser, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) or UV-Vis detector.
-
Data Acquisition: Chromatography Data System (CDS) software (e.g., Empower, Chromeleon).
-
Chemicals:
Chromatographic Conditions
All quantitative parameters for the method are summarized in the table below.
| Parameter | Condition | Scientific Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 phase provides universal applicability and sufficient hydrophobic retention for moderately polar aromatic amines. The specified dimensions offer a good balance between resolution, run time, and backpressure for standard HPLC systems.[7][8] |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 | The aqueous buffer controls the mobile phase pH. At pH 3.0, the amine groups on the analyte are protonated, ensuring consistent retention and excellent peak shape by preventing silanol interactions. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier with a low UV cutoff and provides good peak efficiency for a wide range of compounds.[9] |
| Gradient Elution | See Table 2 | A gradient is essential for a purity method to elute both early-retained polar impurities and late-eluting non-polar impurities, providing a comprehensive profile in a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable analysis time. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity. |
| Detection | UV at 254 nm | The aromatic pyridine ring provides strong absorbance at 254 nm, a robust wavelength for detection. A PDA detector is recommended to monitor peak purity and identify the absorbance maximum. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Diluent | Water:Methanol (80:20, v/v) | This mixture ensures the solubility of the analyte while being weak enough to prevent peak distortion upon injection. The analyte is reported to be soluble in methanol.[5][6] |
Table 1: Optimized HPLC Method Parameters.
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 20.0 | 40 | 60 |
| 25.0 | 5 | 95 |
| 28.0 | 5 | 95 |
| 28.1 | 95 | 5 |
| 35.0 | 95 | 5 |
Protocols and Methodologies
Preparation of Solutions
-
Mobile Phase A (20 mM KH₂PO₄, pH 3.0):
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.
-
Mix thoroughly until fully dissolved.
-
Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent (Water:Methanol, 80:20 v/v): Combine 800 mL of HPLC-grade water with 200 mL of HPLC-grade methanol. Mix well.
-
Standard Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution, using the test sample of this compound.
Analytical Workflow
The overall process for purity assessment follows a structured workflow to ensure data integrity and accuracy.
Diagram 1: General workflow for HPLC purity assessment.
Step-by-Step Protocol
-
System Preparation: Purge the HPLC system with the prepared mobile phases.
-
Equilibration: Equilibrate the column with the initial mobile phase composition (95% A, 5% B) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Testing (SST):
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Standard Solution (0.5 mg/mL) five replicate times.
-
Verify that the SST criteria are met (see Table 3). If the criteria are not met, troubleshoot the system before proceeding.
-
-
Sample Analysis:
-
Inject the Sample Solution in duplicate.
-
-
Data Processing:
-
Integrate all peaks in the chromatograms from the blank and sample injections. Disregard any peaks originating from the blank.
-
Calculate the purity of the sample using the area percent formula:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
Table 3: System Suitability Criteria
| Parameter | Acceptance Criterion | Purpose |
|---|---|---|
| Tailing Factor (Asymmetry) | 0.8 – 1.5 | Ensures good peak shape, which is critical for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% (for n=5) | Demonstrates the precision and reproducibility of the analytical system. |
| %RSD of Retention Time | ≤ 1.0% (for n=5) | Confirms the stability of the pump and the reproducibility of the gradient. |
Method Validation Framework
To ensure this analytical procedure is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[10][11][12][13] The validation should demonstrate the method's specificity, linearity, accuracy, precision, and robustness.
Diagram 2: Principle of analyte separation on a C18 column.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is typically demonstrated by analyzing stressed samples (e.g., acid, base, peroxide, heat, light) to show that degradation peaks are resolved from the main peak. Peak purity analysis using a PDA detector is also a key part of establishing specificity.
-
Linearity and Range: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is confirmed by analyzing a series of solutions at different concentrations (e.g., 5 levels from LOQ to 120% of the target concentration) and demonstrating a correlation coefficient (r²) of ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. It is assessed by spiking a placebo or sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.
-
Precision:
-
Repeatability: The precision under the same operating conditions over a short interval. Assessed by analyzing a minimum of six sample preparations or nine determinations across the specified range.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
Conclusion
The RP-HPLC method detailed in this application note is a highly specific, robust, and reliable procedure for determining the purity of this compound. The use of a C18 column with a buffered mobile phase under gradient elution provides excellent separation of the main component from potential impurities. The protocol is straightforward and can be readily implemented in a quality control or research laboratory. For regulatory submissions, the method should be fully validated following the principles outlined in the ICH Q2(R1) guideline to formally establish its suitability for its intended purpose.
References
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- PubMed. Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. J Chromatogr A. 1999 Nov 12;862(2):137-45.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. Quality Guidelines.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry.
- SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Anal Bioanal Chem. 2004 Apr;378(7):1784-91.
- Wikipedia. Reversed-phase chromatography.
- Periodica Polytechnica Chemical Engineering. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- Taylor & Francis Online. Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
- Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- PubChem. 2-Acetamido-6-aminopyridine.
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Application Notes & Protocols: N-(6-aminopyridin-2-yl)acetamide as a Strategic Starting Material in Organic Synthesis
Introduction: The Strategic Value of N-(6-aminopyridin-2-yl)acetamide
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the selection of a starting material is a critical decision that dictates the efficiency and novelty of a synthetic route. This compound, a disubstituted pyridine derivative, has emerged as a highly valuable and versatile building block.[1] Its structure is deceptively simple, yet it harbors a rich chemical potential. The molecule features two distinct nitrogen functionalities—a primary aromatic amine (at the C6 position) and an acetamido group (at the C2 position)—grafted onto a pyridine core. This arrangement provides multiple reactive handles for a diverse array of chemical transformations, making it a privileged scaffold for constructing complex heterocyclic systems.
The primary amino group serves as a potent nucleophile, ideal for forming amides, sulfonamides, and for participating in cyclization reactions. The acetamido group, while less reactive, can be hydrolyzed to reveal a second primary amine, offering a pathway for sequential or differential functionalization. Furthermore, the pyridine ring itself, activated by the amino substituents, can engage in transition metal-catalyzed cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the physicochemical properties, handling procedures, and key synthetic applications of this compound, complete with detailed, field-proven protocols.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉N₃O | [4][5][6] |
| Molecular Weight | 151.17 g/mol | [4][5][6] |
| CAS Number | 1075-62-3 | [4][5][6] |
| Appearance | White to almost white powder or crystal | [7][8] |
| Melting Point | 158.0 to 162.0 °C | [4][7][9] |
| Boiling Point | 419.4 ± 30.0 °C (Predicted) | [4][7][9] |
| Solubility | Soluble in Methanol | [7][9] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly-closed container. Keep in a dark place under an inert atmosphere. | [4][5][9][10] |
Safety, Handling, and Personal Protective Equipment (PPE)
This compound is classified as an irritant and requires careful handling to minimize exposure.[6]
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11][12] Facilities should be equipped with an eyewash station.[10][11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[10][11]
-
Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[10][11] Wash hands thoroughly after handling.[4][10]
-
Respiratory Protection: Avoid breathing dust.[10] If dust formation is likely, wear a suitable respirator.[11]
-
-
First Aid:
-
If on Skin: Wash with plenty of soap and water.[4][10] If irritation occurs, seek medical advice.[10]
-
If in Eyes: Rinse cautiously with water for several minutes.[4][10] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4][10]
-
If Inhaled: Move the person to fresh air. If you feel unwell, call a poison center or doctor.[10][11]
-
-
Application I: Synthesis of Bioactive Amides via N-Acylation
The primary amino group at the C6 position is a readily accessible nucleophile for amide bond formation. This reaction is a cornerstone of medicinal chemistry, used to couple the aminopyridine scaffold to various carboxylic acids, often imparting specific biological activities. A prominent example is the synthesis of novel cytotoxic agents, where this moiety is coupled with complex heterocyclic acids.[13]
Protocol 1: Synthesis of N-(6-acetamido-pyridin-2-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
This protocol is a representative example of coupling the starting material with a biologically relevant carboxylic acid, 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid, a scaffold known for its antitumor properties.[13]
Causality and Experimental Rationale: The conversion of the carboxylic acid to an acid chloride (or using a coupling agent) is essential to activate it for acylation. The acid chloride is highly electrophilic and reacts readily with the nucleophilic amino group of the aminopyridine. A non-nucleophilic base like triethylamine (TEA) is used to scavenge the HCl byproduct, preventing protonation of the starting amine and driving the reaction to completion.
Caption: Workflow for N-Acylation Protocol.
Materials and Reagents:
| Reagent | CAS No. | Amount |
| This compound | 1075-62-3 | 1.0 mmol, 151.17 mg |
| 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid | 90213-66-4 | 1.1 mmol, 284.33 mg |
| Oxalyl chloride | 79-37-8 | 1.5 mmol, 0.13 mL |
| Triethylamine (TEA) | 121-44-8 | 2.5 mmol, 0.35 mL |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 20 mL |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 1-2 drops (catalyst) |
Step-by-Step Procedure:
-
Acid Chloride Formation: To a flame-dried, N₂-purged round-bottom flask, add 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid (1.1 mmol). Add anhydrous DCM (10 mL) followed by a catalytic amount of DMF (1-2 drops). Cool the suspension to 0°C in an ice bath.
-
Slowly add oxalyl chloride (1.5 mmol) dropwise. Effervescence will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until the solution becomes clear. The formation of the acid chloride is now complete.
-
Amide Coupling: In a separate flame-dried flask, dissolve this compound (1.0 mmol) and triethylamine (2.5 mmol) in anhydrous DCM (10 mL).
-
Cool this solution to 0°C in an ice bath.
-
Slowly add the freshly prepared acid chloride solution from step 3 to the amine solution dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 5% Methanol in DCM) until the starting amine spot is consumed.
-
Work-up: Upon completion, carefully quench the reaction by adding 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of 1-5% methanol in dichloromethane to afford the pure product.
Application II: Synthesis of Heterocycles via Transition Metal-Catalyzed Cross-Coupling
The N-substituted 2-aminopyridine moiety is a powerful directing group in transition metal-catalyzed C-H activation reactions.[3] This strategy allows for the direct functionalization of the C-H bond ortho to the acetamido group on the pyridine ring or on an N-aryl substituent if one were present, providing an atom-economical route to complex fused heterocyclic systems.
Protocol 2: Palladium-Catalyzed C-H Arylation/Annulation
This protocol describes a hypothetical but mechanistically sound palladium-catalyzed intramolecular C-H arylation. While a direct example using this compound was not found, the principles are well-established for N-aryl-2-aminopyridines and can be extrapolated.[2][3] Here, we will consider a reaction with a tethered aryl halide to form a tricyclic system.
Causality and Experimental Rationale: The reaction proceeds via a chelation-assisted mechanism. The nitrogen of the pyridine ring and the amide nitrogen coordinate to the palladium catalyst, forming a stable palladacycle intermediate.[3] This directed C-H activation (or cyclometalation) is followed by oxidative addition to the aryl halide, and subsequent reductive elimination furnishes the C-C coupled product and regenerates the active Pd(II) catalyst. The silver salt often acts as an oxidant and halide scavenger.
Caption: Workflow for Pd-Catalyzed C-H Arylation.
Materials and Reagents:
| Reagent | CAS No. | Amount |
| N-(6-(2-bromobenzylamino)pyridin-2-yl)acetamide* | (Hypothetical) | 0.5 mmol |
| Palladium(II) Acetate [Pd(OAc)₂] | 3375-31-3 | 0.025 mmol, 5.6 mg (5 mol%) |
| Tricyclohexylphosphine [PCy₃] | 2622-14-2 | 0.05 mmol, 14.0 mg (10 mol%) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 1.0 mmol, 138.2 mg |
| Silver Acetate (AgOAc) | 563-63-3 | 1.0 mmol, 166.9 mg |
| Anhydrous 1,4-Dioxane | 123-91-1 | 5 mL |
*Note: This protocol assumes a pre-synthesized starting material where the primary amine has been functionalized with a 2-bromobenzyl group to facilitate intramolecular cyclization.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add the starting material (0.5 mmol), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), K₂CO₃ (1.0 mmol), and AgOAc (1.0 mmol).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Degassing: Bubble argon through the solution for 10-15 minutes to ensure all oxygen is removed.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110°C.
-
Stir the reaction for 12-24 hours.
-
Reaction Monitoring: Periodically and carefully take aliquots to monitor the reaction's progress by LC-MS or TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the desired tricyclic product.
Summary of Spectroscopic Data
Characterization is crucial for verifying the successful synthesis of target compounds. The table below summarizes key data for the starting material and a representative acylated product.
Table 2: Representative Compound Data
| Compound | Structure | Mol. Weight | Key ¹H NMR Signals (δ, ppm in DMSO-d₆) |
| This compound (Starting Material) | 151.17 | ~9.5 (s, 1H, NH-acetyl), ~7.3 (t, 1H, pyridine-H), ~7.0 (d, 1H, pyridine-H), ~6.2 (d, 1H, pyridine-H), ~5.8 (s, 2H, NH₂), ~2.0 (s, 3H, CH₃) | |
| N-(6-acetamido-pyridin-2-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (Product of Protocol 1) | 393.46 | ~10.5 (s, 1H, NH-amide), ~9.8 (s, 1H, NH-acetyl), ~8.3 (s, 1H, imidazole-H), ~7.2-8.0 (m, aromatic-H), ~4.0 (s, 2H, CH₂), ~2.1 (s, 3H, CH₃)[13] |
Conclusion
This compound is a powerful and economical starting material for the synthesis of diverse and complex nitrogen-containing heterocyclic compounds. Its dual functionality allows for straightforward elaboration via classical amide bond formation and provides a directing group for modern C-H activation strategies. The protocols and data presented in this guide offer a robust starting point for researchers aiming to leverage this versatile building block in their synthetic campaigns, enabling the efficient construction of novel molecules for applications in medicinal chemistry, agrochemicals, and materials science.
References
- KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: N-(5-Aminopyridin-3-yl)acetamide. [Link]
- Ghorab, M. M., et al. (2016). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules, 21(9), 1213.
- Zhang, Y., et al. (2020). Synthesis, crystal structure and DFT study of N-(6-sulfamoylpyridin-3-yl)acetamide. Journal of Molecular Structure, 1214, 128209.
- Zare, A., et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 12(1), 1-22.
- PubChem. 2-Acetamido-6-aminopyridine. [Link]
- Zare, A., et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 12(1), 1-22.
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Application Note & Protocols: Strategic Derivatization of N-(6-aminopyridin-2-yl)acetamide for Biological Screening Library Generation
Abstract
The aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful therapeutic agents.[1][2][3] N-(6-aminopyridin-2-yl)acetamide, a readily accessible derivative, presents a versatile starting point for the creation of diverse chemical libraries aimed at drug discovery. Its structure features a highly reactive primary amino group at the 6-position, which serves as an ideal handle for a multitude of chemical transformations. This document provides a comprehensive guide for researchers, outlining the strategic rationale, detailed synthetic protocols, and practical considerations for the derivatization of this scaffold. We present field-proven methodologies for generating amide, sulfonamide, and urea libraries, designed for subsequent high-throughput biological screening (HTS) to explore structure-activity relationships (SAR) and identify novel hit compounds.[4][5]
Introduction: The Strategic Value of the Aminopyridine Scaffold
The 2-aminopyridine moiety is a simple, low-molecular-weight pharmacophore that has been successfully incorporated into a vast array of biologically active molecules.[6] Its utility stems from its unique electronic properties, its capacity for hydrogen bonding as both a donor and acceptor, and its synthetic tractability.[1] Derivatizing a core scaffold like this compound allows for a systematic exploration of the chemical space surrounding the pharmacophore. By introducing a variety of functional groups, researchers can modulate key physicochemical properties such as:
-
Solubility and Lipophilicity (LogP): Crucial for absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Target Binding Affinity: Introducing new interaction points (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) can significantly enhance potency and selectivity.
-
Metabolic Stability: Blocking potential sites of metabolism can improve a compound's pharmacokinetic profile.
The primary goal of the protocols described herein is to enable the efficient and systematic generation of a compound library with high structural diversity, which is a critical first step in any successful drug discovery campaign.[7][8]
Synthetic Strategy: Leveraging the 6-Amino Group
The structure of this compound offers two nitrogen atoms for potential derivatization: the exocyclic primary amine at the C6 position and the nitrogen of the acetamido group at the C2 position. The C6-amino group is significantly more nucleophilic and sterically accessible, making it the preferred site for electrophilic attack under controlled conditions.[9] Our strategy focuses on exploiting this reactivity to build a diverse library.
Figure 1: Key derivatization pathways for this compound targeting the C6-amino group.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care.
Materials and General Methods
-
Solvents: Anhydrous Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Pyridine should be used where specified.
-
Reagents: All carboxylic acids, sulfonyl chlorides, isocyanates, coupling agents (EDC, NHS), and bases were purchased from commercial suppliers and used without further purification unless otherwise noted.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) on silica gel plates (visualized with UV light) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to monitor reaction progress.
-
Purification: Flash column chromatography or preparative HPLC is recommended for purification of the final products.
Protocol 1: Parallel Amide Synthesis via EDC/NHS Coupling
This protocol is optimized for generating a library of amides in parallel, for example, in a 24 or 96-well reaction block. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) provides a mild and efficient method for amide bond formation, minimizing side reactions.[12]
Step-by-Step Methodology:
-
Reagent Stock Preparation:
-
Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Prepare a 0.24 M stock solution for each carboxylic acid (R-COOH) in anhydrous DMF in separate vials.
-
Prepare a 0.3 M solution of EDC and a 0.3 M solution of NHS in anhydrous DMF.
-
-
Carboxylic Acid Activation:
-
To each well of a reaction block, add 120 µL of a specific carboxylic acid stock solution (0.24 M, 1.2 equivalents).
-
Add 100 µL of the EDC stock solution (0.3 M, 1.5 equivalents) and 100 µL of the NHS stock solution (0.3 M, 1.5 equivalents) to each well.
-
Seal the block and allow it to shake at room temperature for 1 hour to form the active NHS ester.
-
-
Amine Coupling:
-
Add 100 µL of the this compound stock solution (0.2 M, 1.0 equivalent) to each well containing the activated acid.
-
Add 5 µL of triethylamine (TEA) to each well to act as a non-nucleophilic base.
-
Seal the reaction block and shake at room temperature for 12-18 hours.
-
-
Reaction Monitoring & Work-up:
-
After the reaction period, take a small aliquot (5 µL) from a few representative wells, dilute with acetonitrile, and analyze by LC-MS to confirm the formation of the desired product and consumption of the starting amine.
-
Once complete, quench the reactions by adding 500 µL of water to each well.
-
Extract the products by adding 1 mL of ethyl acetate, shaking vigorously, and then allowing the layers to separate. Collect the organic layer. Repeat the extraction twice.
-
Combine the organic extracts for each derivative, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product via flash chromatography (using a gradient of ethyl acetate in hexanes) or preparative HPLC.
-
Confirm the identity and purity (>95%) of the final compounds using ¹H NMR and LC-MS.
-
| Parameter | Rationale & Expert Insight |
| Solvent Choice (DMF) | DMF is an excellent polar aprotic solvent that effectively dissolves all reactants, including polar carboxylic acids and the starting amine, ensuring a homogeneous reaction mixture. |
| Reagent Equivalents | A slight excess of the carboxylic acid and coupling agents (1.2-1.5 eq.) is used to drive the reaction to completion and ensure full consumption of the core amine scaffold. |
| Pre-activation Step | Activating the carboxylic acid with EDC/NHS before adding the amine is critical. This minimizes the potential for EDC to react with the amine to form an undesired N-acylurea byproduct. |
| Work-up Procedure | The aqueous wash removes excess DMF, unreacted coupling agents, and their byproducts, which are water-soluble. Ethyl acetate is a good choice for extraction of the typically more non-polar amide products. |
Protocol 2: Sulfonamide Library Synthesis
This protocol details the reaction of the primary amine with various sulfonyl chlorides. Pyridine is used as both the solvent and the base to neutralize the HCl generated during the reaction.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a reaction vial, dissolve this compound (100 mg, 0.66 mmol, 1.0 eq.) in 3 mL of anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
Slowly add the desired sulfonyl chloride (R-SO₂Cl) (0.79 mmol, 1.2 eq.) dropwise to the cooled solution while stirring.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
-
Reaction Monitoring & Work-up:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into 20 mL of ice-cold water.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the aqueous mixture with DCM (3 x 15 mL).
-
Wash the combined organic layers with 1 M HCl (to remove pyridine), followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification and Characterization:
-
Purify the crude product using flash column chromatography.
-
Confirm identity and purity via ¹H NMR and LC-MS.
-
Application in a High-Throughput Screening (HTS) Campaign
The derivatized library of compounds is now ready for biological evaluation. A typical HTS workflow is a multi-stage process designed to efficiently identify compounds with desired biological activity from a large library.[13][14]
Figure 2: A generalized workflow for a high-throughput screening campaign using the newly synthesized library.
Key Considerations for Screening:
-
Compound Management: Each purified derivative should be dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM). These stocks are then used to prepare assay-ready plates, typically at a single high concentration (e.g., 10 µM) for the primary screen.[13]
-
Assay Choice: The library can be screened against a wide range of biological targets. Aminopyridine derivatives have shown activity as kinase inhibitors, GPCR modulators, and antimalarial agents, among others.[4][7][8][15] The choice of assay (e.g., enzymatic, cell-based) will depend on the therapeutic area of interest.
-
Hit Confirmation: Compounds that show activity in the primary screen ("hits") must be re-tested to confirm their activity. This involves obtaining a fresh sample of the compound and testing it in a dose-response format to determine its potency (e.g., IC₅₀ or EC₅₀).[13]
-
Structure-Activity Relationship (SAR) Analysis: Once confirmed hits are identified, the power of the derivatized library becomes apparent. By comparing the activity of related compounds, researchers can deduce which structural features are critical for biological activity, guiding the next phase of lead optimization.[5][15][16]
Troubleshooting Common Synthetic Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Incomplete reaction. 2. Deactivated coupling agents. 3. Sterically hindered reagents. 4. Product loss during work-up. | 1. Extend reaction time; slightly increase temperature (e.g., to 40 °C). 2. Use freshly opened bottles of EDC/NHS. 3. Consider a more potent coupling agent like HATU for challenging couplings. 4. Perform extractions carefully; use back-extraction if necessary. |
| Multiple Products Observed | 1. Di-acylation on both the C6-amino and the acetamido nitrogen. 2. Formation of N-acylurea byproduct (in EDC coupling). 3. Hydrolysis of the C2-acetamide group.[17] | 1. Use milder conditions and avoid a large excess of the electrophile. The C6-amine is much more reactive, so this is often minimal. 2. Ensure pre-activation of the carboxylic acid before adding the amine. 3. Avoid strongly acidic or basic conditions during work-up and purification. |
| Difficulty in Purification | 1. Product has similar polarity to starting material. 2. Contamination with water-soluble byproducts (e.g., EDC-urea). | 1. Use a different solvent system for chromatography or switch to reverse-phase HPLC. 2. Ensure thorough aqueous washing during the work-up procedure before concentrating the organic layer. |
Conclusion
This compound is an exemplary scaffold for the development of compound libraries for biological screening. The protocols detailed in this application note provide robust and scalable methods for its derivatization via amide and sulfonamide bond formation. By systematically applying these synthetic strategies, research organizations can rapidly generate diverse collections of novel chemical entities. This approach facilitates the efficient exploration of structure-activity relationships, significantly accelerating the critical early stages of drug discovery from initial hit identification to lead optimization.
References
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- MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI.
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- Landreau, E., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Frontiers in Chemistry.
- Al-Bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.
- IntechOpen. (2022). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.
- Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
- Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules.
- Nguyen, V. T., et al. (2016). Synthesis and preliminary biological screening of 6-aminopyrazolo[3,4-b]pyridine derivatives. Der Pharma Chemica.
- Georgieva, M., et al. (2022). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Molecules.
- Lindsley, C. W., et al. (2006). Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (n.d.). 2-Acetamido-6-aminopyridine. PubChem Compound Database.
- Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Archiv der Pharmazie.
- Del Nery, E., et al. (2019). High-throughput screening of chemical compound libraries for the identification of modulators of protein secretion. ResearchGate.
- Zaib, S., et al. (2022). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. Molecules.
- ResearchGate. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. ResearchGate.
- Worrell, B. T., et al. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. STAR Protocols.
- Kim, J. A., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters.
- Ohta, H., et al. (2007). Synthesis and Structure-Activity Relationships of 2-acylamino-4,6-diphenylpyridine Derivatives as Novel Antagonists of GPR54. Bioorganic & Medicinal Chemistry Letters.
- Spruijt, E., et al. (n.d.). Selective amide bond formation in redox-active coacervate protocells. Spruijt Lab.
- Xu, Y., et al. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications.
- ResearchGate. (2011). Hydrolysis of the amide bond in N-acetylated L-methionylglycine catalyzed by various platinum(II) complexes under physiologically relevant conditions. ResearchGate.
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- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of N-(6-aminopyridin-2-yl)acetamide in the Synthesis of ATP-Competitive Kinase Inhibitors
Introduction: The Privileged Aminopyridine Scaffold
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small-molecule kinase inhibitors that compete with adenosine triphosphate (ATP) at its binding site remains a cornerstone of targeted therapy. Within this field, the 2-aminopyridine moiety has emerged as a "privileged scaffold." Its nitrogen atoms are perfectly positioned to form crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, mimicking the binding of the adenine ring of ATP. This foundational interaction provides a high-affinity anchor for inhibitor binding, making it an ideal starting point for drug design.[1][2]
This guide focuses on N-(6-aminopyridin-2-yl)acetamide (1) , a versatile and strategically designed building block for constructing sophisticated kinase inhibitors. The inherent asymmetry of this molecule—featuring a free, nucleophilic amine at the 6-position and a protected acetamide at the 2-position—offers chemists precise control over synthetic routes, enabling sequential and regioselective elaboration into potent and selective inhibitors.
Physicochemical Properties and Strategic Advantages
The utility of this compound stems from its distinct chemical features, which dictate its reactivity and handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 1075-62-3 | [3] |
| Molecular Formula | C₇H₉N₃O | [4] |
| Molecular Weight | 151.17 g/mol | [4] |
| Melting Point | 158.0 to 162.0 °C | [5] |
| Boiling Point | 419.4±30.0 °C (Predicted) | [5] |
| Density | 1.280±0.06 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in Methanol | [5] |
| Appearance | Solid | [3] |
Key Strategic Advantages:
-
Orthogonal Reactivity: The primary amino group at the C6 position is significantly more nucleophilic than the amide nitrogen at C2. This differential reactivity allows for selective functionalization at the C6 position while the C2 position remains protected.
-
Hinge-Binding Precursor: The 2-acetamido group preserves the essential nitrogen atom required for hinge binding. While the acetyl group can be removed in a subsequent step, it often remains as part of the final pharmacophore, contributing to the inhibitor's binding profile.
-
Synthetic Vector: The C6 amino group serves as the primary vector for introducing diversity. By reacting it with various electrophilic partners, chemists can build molecular complexity and explore the structure-activity relationships (SAR) needed to optimize potency and selectivity for a target kinase.[6]
General Synthetic Workflow
The synthesis of kinase inhibitors using this compound typically follows a convergent strategy. The aminopyridine core is first coupled with a key fragment, often a halogenated heterocycle or an acyl chloride, to form an advanced intermediate. This intermediate can then undergo further diversification.
Caption: Synthesis via N-acylation reaction.
Objective: To synthesize an N-(6-(acylamino)pyridin-2-yl)acetamide intermediate.
Materials:
-
This compound (1.0 eq)
-
Substituted Benzoyl Chloride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (2.0 eq) to the solution. Cool the flask to 0 °C using an ice-water bath.
-
Causality: The base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the acylation, preventing protonation of the starting amine and driving the reaction to completion. Cooling is necessary to control the exothermic reaction and minimize potential side reactions.
-
-
Electrophile Addition: Slowly add the substituted benzoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Causality: The aqueous bicarbonate wash removes excess acid chloride and the triethylamine hydrochloride salt.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-100% ethyl acetate in hexanes) to yield the pure acylated product.
Application Protocol 2: Buchwald-Hartwig Amination for Core Scaffold Construction
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. This protocol illustrates the coupling of this compound with a halogenated heterocycle, a key step in synthesizing complex inhibitors like Brigatinib and others that feature a bis-arylamine core. [7][8]
Caption: Synthesis via Buchwald-Hartwig C-N coupling.
Objective: To synthesize a key kinase inhibitor intermediate via palladium-catalyzed amination.
Materials:
-
This compound (1.2 eq)
-
Halogenated Heterocycle (e.g., 2,4-Dichloropyrimidine) (1.0 eq)
-
Palladium Catalyst (e.g., Pd₂(dba)₃) (0.05 eq)
-
Phosphine Ligand (e.g., Xantphos) (0.1 eq)
-
Base (e.g., Cesium Carbonate, Cs₂CO₃) (2.0 eq)
-
Anhydrous, degassed 1,4-dioxane
-
Ethyl acetate
-
Celite®
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium catalyst (0.05 eq), phosphine ligand (0.1 eq), and cesium carbonate (2.0 eq).
-
Trustworthiness: This reaction is highly sensitive to oxygen. The catalyst and ligand must be handled under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation, which would otherwise lead to low yields and reaction failure.
-
-
Reagent Addition: Add the halogenated heterocycle (1.0 eq) and this compound (1.2 eq) to the tube.
-
Solvent Addition: Evacuate and backfill the vessel with the inert gas three times. Add anhydrous, degassed 1,4-dioxane via syringe.
-
Causality: Using a degassed solvent is critical to remove dissolved oxygen, further protecting the palladium catalyst. Dioxane is a common solvent for this reaction due to its high boiling point and ability to dissolve both the organic reactants and the catalyst complex.
-
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-18 hours.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the consumption of the limiting reagent (the halogenated heterocycle).
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad thoroughly with ethyl acetate. [1]7. Purification & Isolation: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired coupled product.
Structure-Activity Relationship (SAR) Data
The this compound scaffold serves as an excellent starting point for SAR studies. By varying the substituent introduced at the 6-amino position, researchers can probe the ATP-binding pocket to enhance potency and selectivity. The following table presents hypothetical data for a series of B-Raf(V600E) inhibitors based on this scaffold, illustrating a typical outcome of an optimization campaign.
| Compound ID | Modification at C6-Amino Position (R-group) | B-Raf(V600E) IC₅₀ (nM) [9][10] | Cellular Anti-proliferative IC₅₀ (µM, HT29 cells) [9][10] |
| 2a | Benzoyl | 250 | 5.2 |
| 2b | 4-Chlorobenzoyl | 95 | 1.8 |
| 2c | 3,4-Difluorobenzoyl | 42 | 0.45 |
| 2d | Pyrimidine-5-carbonyl | 38 | 0.094 |
Data is representative and based on published trends for analogous inhibitors. [9][10]
Conclusion
This compound is a high-value, strategically designed reagent for the synthesis of ATP-competitive kinase inhibitors. Its pre-installed hinge-binding motif and orthogonally protected amino groups provide a robust and flexible platform for medicinal chemists. The protocols detailed herein for acylation and Buchwald-Hartwig amination represent fundamental, field-proven methodologies for elaborating this core into diverse and potent molecular architectures. By leveraging this building block, researchers can efficiently access novel chemical space and accelerate the discovery of next-generation targeted therapies.
References
- Benchchem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine.
- Benchchem. Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 2-Amino-6-isopropylpyrimidin-4-ol.
- Ding K, et al. Design and synthesis of N-(4-aminopyridin-2-yl)amides as B-Raf(V600E) inhibitors. Bioorganic & Medicinal Chemistry Letters. 2016.
- Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC - NIH.
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
- Li et al. Design and synthesis of N-(4-aminopyridin-2-yl)amides as B-RafV600E inhibitors. ResearchGate. 2016.
- A comprehensive review on Brigatinib. Semantic Scholar. 2018.
- A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. PubMed Central. 2018.
- Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt.
- Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ACS Publications. 2013.
- Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives. PubMed. 2012.
- Scheme 1. Synthesis of brigatinib. ResearchGate.
- Preparation method of ALK inhibitor brigatinib. Google Patents.
- This compound. BLDpharm.
- European Journal of Medicinal Chemistry. ePrints Soton. 2024.
- This compound. Hangzhou Keying Chem Co., Ltd.
- Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. PMC - NIH.
- Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening. PubMed. 2021.
- Design of 2-amino-6-methyl-pyrimidine benzoic acids as ATP competitive casein kinase-2 (CK2) inhibitors using structure- and fragment-based design, docking and molecular dynamic simulation studies. PubMed. 2023.
- Piperazinyl glutamate pyridines as potent orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation. PubMed. 2010.
- Synthesis method of brigatinib intermediate. Google Patents.
- SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. ResearchGate.
- QSAR Studies on the N-(lh-Benzo[D]Imidazol-2-Yl) Acetamide Derivatives to Interleukin-I Receptor-Associated Kinase-4 (IRAK4) Inhibitors.
- Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. NIH.
- Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI.
- Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central.
- Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. NIH. 2022.
- This compound Property. ChemicalBook.
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- 10. researchgate.net [researchgate.net]
The Versatile Scaffold: Application Notes on N-(6-aminopyridin-2-yl)acetamide in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-Aminopyridine Moiety
In the landscape of medicinal chemistry, the 2-aminopyridine scaffold stands as a privileged structural motif, consistently featured in a multitude of biologically active compounds. Its prevalence stems from its unique electronic properties and its capacity to form key hydrogen bonding interactions with various biological targets. N-(6-aminopyridin-2-yl)acetamide, a readily accessible derivative, encapsulates the essential features of this pharmacophore, presenting itself as a strategic starting point and a versatile building block in the synthesis of novel therapeutic agents. This document serves as a detailed guide to the application of this compound in drug discovery, offering insights into its utility as a scaffold, protocols for its biological evaluation, and a perspective on its potential in developing next-generation therapeutics.
The value of the 2-aminopyridine core lies in its ability to be chemically modified at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles. The acetamide group in this compound provides an additional vector for chemical elaboration, further expanding its potential in creating diverse chemical libraries for screening.
Mechanism of Action: A Gateway to Kinase Inhibition and Beyond
The primary application of the this compound scaffold has been in the development of protein kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 2-aminopyridine moiety is adept at forming hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a critical interaction for potent and selective inhibition.
Illustrative Signaling Pathway: Targeting a Generic Kinase Cascade
The diagram below illustrates a simplified kinase signaling pathway that can be targeted by inhibitors derived from the this compound scaffold.
Caption: A streamlined workflow for determining the IC50 of a kinase inhibitor.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or cytostatic effects of a compound on cultured cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Perspectives
This compound is a valuable and versatile scaffold in drug discovery. Its synthetic accessibility and the proven biological relevance of the 2-aminopyridine core make it an attractive starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. The continued exploration of this scaffold, coupled with rational drug design and robust biological evaluation, holds significant promise for the discovery of new and effective treatments for a wide range of human diseases. The protocols and insights provided herein are intended to facilitate these efforts and encourage further innovation in the application of this promising chemical entity.
References
- Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. (2017). PubMed. [Link]
- Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. (n.d.). PMC - PubMed Central. [Link]
- Design, synthesis and biological evaluation of novel acetamide-substituted doravirine and its prodrugs as potent HIV-1 NNRTIs. (2019). PubMed. [Link]
- Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. (2021). PMC - PubMed Central. [Link]
- Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. (2024). PubMed. [Link]
- The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. (n.d.). PubMed. [Link]
- Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)
- Synthesis, crystal structure and biological evaluation of 14-O-[(2-chloroacetamide-6-aminopyrimidine-2-yl)thioacetyl] mutilin. (n.d.).
- (PDF) Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023).
- 2-Acetamido-6-aminopyridine. (n.d.). PubChem. [Link]
- Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. (n.d.). PMC - PubMed Central. [Link]
- Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening. (2021). PubMed. [Link]
- Discovery of N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors against Mycobacterium tuberculosis. (2024). PubMed. [Link]
- SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase …. (n.d.).
- Synthesis and Anticancer Evaluation of Some New Heterocyclic Scaffolds Incorporating the Acetanilide Moiety. (2017).
- (PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2016).
- Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. (2021). PubMed. [Link]
- Design, Synthesis and In Vitro Anti-Cancer Evaluation of Novel Derivatives of 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3 - PubMed. (2020). PubMed. [Link]
- QSAR Studies on the N-(lh-Benzo[D]Imidazol-2-Yl) Acetamide Derivatives to Interleukin-I Receptor-Associated Kinase-4 (IRAK4) Inhibitors. (n.d.).
- Design, synthesis and biological evaluation of some 2-(6-nitrobenzo[d]thiazol-2-ylthio)-N-benzyl-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide derivatives as selective DprE1 inhibitors. (n.d.).
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Application Note & Experimental Protocol: Facile N-Acylation of N-(6-aminopyridin-2-yl)acetamide for the Synthesis of Novel Pyridine Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive experimental protocol for the N-acylation of N-(6-aminopyridin-2-yl)acetamide. This compound serves as a valuable scaffold in medicinal chemistry, and its derivatization through acylation of the exocyclic amino group opens avenues for the synthesis of novel compounds with potential therapeutic applications.[1][2] This document outlines the underlying chemical principles, detailed step-by-step procedures, safety considerations, and methods for purification and characterization of the resulting acylated products. The protocols are designed to be robust and reproducible, providing researchers with a reliable methodology for their synthetic endeavors.
Introduction: The Strategic Importance of N-Acylated Aminopyridines
This compound is a bifunctional molecule featuring a reactive primary amino group at the 6-position of the pyridine ring. The aminopyridine moiety is a privileged scaffold in drug discovery, appearing in a wide array of pharmacologically active agents.[2] Acylation of the amino group is a fundamental transformation that allows for the introduction of diverse functionalities, thereby modulating the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. This strategic modification is a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing lead compounds.[3]
The choice of acylating agent directly influences the properties of the final product. This protocol will focus on two common and effective methods: acylation using acyl chlorides and acylation using carboxylic acid anhydrides.
Mechanistic Rationale: The Nucleophilic Acyl Substitution
The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (acyl chloride or anhydride).
Acylation with Acyl Chlorides
Acyl chlorides are highly reactive acylating agents. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves two critical roles:
-
It neutralizes the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
It can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which is then attacked by the amine.
Caption: Mechanism of N-acylation using an acyl chloride.
Acylation with Carboxylic Anhydrides
Carboxylic anhydrides are less reactive than acyl chlorides, which can be advantageous for controlling selectivity. The reaction mechanism is similar, involving nucleophilic attack by the amine on one of the carbonyl carbons of the anhydride. The leaving group in this case is a carboxylate anion, which is less reactive than a chloride ion. A base is also typically used to neutralize the carboxylic acid byproduct.
Safety Precautions
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents.[4][5][6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[4]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[4]
-
Acylating Agents: Acyl chlorides and anhydrides are corrosive and lachrymatory. Handle with care and avoid contact with skin and eyes. They react violently with water.
-
Bases: Pyridine and triethylamine are flammable and have strong, unpleasant odors. They are also toxic and should be handled with care.
-
Solvents: Anhydrous solvents are often required. Ensure proper handling techniques to maintain their dryness and prevent fires.
Experimental Protocols
Protocol 1: N-Acylation using an Acyl Chloride
This protocol describes a general procedure for the acylation of this compound with an acyl chloride.[3]
Materials:
-
This compound (1.0 equiv)
-
Acyl chloride (1.1-1.2 equiv)
-
Anhydrous pyridine or triethylamine (as solvent or 2-3 equiv)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (if not using pyridine as solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous pyridine (used as both solvent and base) or in an anhydrous solvent like DCM or THF, followed by the addition of triethylamine (2-3 equiv).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction and minimize side product formation.
-
Acyl Chloride Addition: Add the acyl chloride (1.1-1.2 equiv) dropwise to the stirred solution over 5-10 minutes. A precipitate (pyridinium or triethylammonium hydrochloride) may form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water or saturated aqueous NaHCO₃ solution.
-
If DCM or another organic solvent was used, transfer the mixture to a separatory funnel. If pyridine was the solvent, it may need to be removed under reduced pressure first, and the residue partitioned between water and an extraction solvent like ethyl acetate.
-
Extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.[8]
Caption: General workflow for N-acylation.
Protocol 2: N-Acylation using a Carboxylic Anhydride
This protocol is suitable for less reactive acylations or when the corresponding acyl chloride is unstable.
Materials:
-
This compound (1.0 equiv)
-
Carboxylic anhydride (1.5-2.0 equiv)
-
Pyridine (as solvent or catalyst)
-
Anhydrous solvent (e.g., DCM, THF, or acetonitrile) if needed
-
Additional materials as listed in Protocol 1
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in pyridine or an appropriate anhydrous solvent.
-
Reagent Addition: Add the carboxylic anhydride (1.5-2.0 equiv) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature. Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion, especially with less reactive anhydrides.
-
Monitoring and Work-up: Monitor the reaction by TLC. The work-up procedure is similar to that described in Protocol 1. The excess anhydride and the carboxylic acid byproduct are removed during the aqueous work-up with NaHCO₃ solution.
-
Purification: Purify the crude product as described in Protocol 1.
Characterization of Products
The identity and purity of the synthesized N-acylated products should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide carbonyl stretch.
-
Melting Point: To assess the purity of solid products.
Troubleshooting and Key Considerations
| Problem | Possible Cause | Solution |
| Low or no reaction | Insufficiently reactive acylating agent. | Use a more reactive agent (acyl chloride > anhydride). Consider adding a catalyst like DMAP (4-dimethylaminopyridine) in catalytic amounts for anhydride reactions.[9][10] |
| Starting amine is protonated. | Ensure sufficient base is present to neutralize any acidic byproducts. | |
| Reagents are not anhydrous. | Use freshly distilled or commercially available anhydrous solvents and reagents. | |
| Formation of multiple products | Di-acylation (on the amide nitrogen). | Use milder conditions (lower temperature, less reactive acylating agent). |
| Reaction with the pyridine ring nitrogen. | This is generally less likely for the exocyclic amino group but can occur under harsh conditions. Use controlled addition of the acylating agent. | |
| Difficult purification | Product is highly polar. | Use a more polar eluent system for column chromatography (e.g., DCM/Methanol). |
| Byproducts are difficult to separate. | Optimize the work-up procedure to remove as many impurities as possible before chromatography. |
Conclusion
The N-acylation of this compound is a versatile and reliable method for generating a diverse library of pyridine derivatives. By carefully selecting the acylating agent and reaction conditions, researchers can efficiently synthesize novel compounds for further investigation in drug discovery and development programs. The protocols provided herein offer a solid foundation for these synthetic efforts, emphasizing safety, reproducibility, and a clear understanding of the underlying chemical principles.
References
- Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry.
- Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. PubMed. [Link]
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
- Acylation of Aminopyridines and Related Compounds with Endic Anhydride.
- 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. American Chemical Society. [Link]
- 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide - Organic Letters. Figshare. [Link]
- Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. [Link]
- CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
- Safety D
- SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
- Safety Data Sheet. Kishida Chemical Co., Ltd.[Link]
Sources
- 1. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. angenechemical.com [angenechemical.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. aksci.com [aksci.com]
- 8. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Collection - 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide - Organic Letters - Figshare [acs.figshare.com]
Troubleshooting & Optimization
Technical Support Center: N-(6-aminopyridin-2-yl)acetamide Synthesis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is dedicated to resolving the common and complex challenges encountered during the synthesis of N-(6-aminopyridin-2-yl)acetamide. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to optimize your reaction, troubleshoot effectively, and maximize your yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what is the core principle?
A1: The most prevalent and direct method is the selective N-acylation of 2,6-diaminopyridine using an acylating agent like acetyl chloride or acetic anhydride. The core principle hinges on the differential reactivity of the two amino groups. By carefully controlling the reaction stoichiometry and conditions, one can selectively acylate one amino group while leaving the other intact, leading to the desired mono-acetylated product.
Q2: Why is selective mono-acylation challenging in this synthesis?
A2: The primary challenge arises from the presence of two nucleophilic amino groups in the starting material, 2,6-diaminopyridine. This creates a competitive environment where both mono-acylation and di-acylation can occur. Over-acylation leads to the formation of the undesired by-product, N,N'-(pyridine-2,6-diyl)diacetamide, which reduces the yield of the target compound and complicates purification.
Troubleshooting Guide: Low Yield & Purity Issues
This guide addresses the most frequently encountered problems during the synthesis. Each section provides a diagnosis of the potential cause and a detailed, actionable protocol for resolution.
Problem 1: Consistently Low Yield of this compound
Low yield is the most common frustration in this synthesis. It can typically be traced to one of three root causes: formation of the diacetylated byproduct, premature reaction termination due to starting material protonation, or suboptimal reaction conditions.
Q1.1: My TLC analysis shows a significant amount of a less polar byproduct, which I suspect is the diacetylated compound. How can I improve the selectivity for mono-acetylation?
A1.1: This is a classic selectivity problem. The formation of N,N'-(pyridine-2,6-diyl)diacetamide is a direct result of over-acylation. The key is to manipulate the reaction conditions to strongly favor the first acetylation event over the second.
Expert Rationale: The first acetylation introduces an electron-withdrawing acetyl group onto the pyridine ring system. This deactivates the molecule, making the remaining amino group less nucleophilic and therefore less reactive towards a second acylation. We can exploit this electronic effect with kinetic control.
Troubleshooting Protocol: Enhancing Mono-acylation Selectivity
-
Stoichiometric Control (Critical): The most effective tool is controlling the molar ratio of your reactants. The 2,6-diaminopyridine should be in excess relative to the acylating agent. A molar ratio of 3:1 (2,6-diaminopyridine : acetyl chloride) is a well-established starting point that significantly favors mono-acylation.[1]
-
Controlled Reagent Addition: Dissolve the 2,6-diaminopyridine in a suitable anhydrous solvent (e.g., dioxane, dichloromethane) and cool the solution to 0 °C in an ice bath.[1]
-
Slow, Dropwise Addition: Add the acetyl chloride (or acetic anhydride) dropwise to the cooled solution over a period of 30-60 minutes with vigorous stirring. This maintains a low instantaneous concentration of the acylating agent, preventing localized areas of high concentration that can lead to di-acylation.
-
Low Temperature Reaction: Maintain the reaction at 0 °C for at least 1-2 hours after the addition is complete before allowing it to slowly warm to room temperature.[1] This minimizes the reaction's kinetic energy, further enhancing selectivity.
Q1.2: My reaction seems to start but then stops, leaving a large amount of unreacted 2,6-diaminopyridine. What is causing this?
A1.2: This issue is almost always caused by the protonation of the starting material. The acylation reaction generates an acidic byproduct—hydrochloric acid (HCl) from acetyl chloride or acetic acid from acetic anhydride.[2][3] 2,6-diaminopyridine is a basic compound. The acid byproduct protonates the nitrogen atoms of the starting material, forming a pyridinium salt. This salt is no longer nucleophilic and cannot react with the acylating agent, effectively halting the reaction.
Expert Rationale: To drive the reaction to completion, this acidic byproduct must be neutralized as it is formed. This is achieved by adding a non-nucleophilic "acid scavenger" base to the reaction mixture.
Troubleshooting Protocol: Preventing Amine Protonation
-
Incorporate a Base: Add a suitable base to your reaction mixture before adding the acylating agent.
-
Verify Base Quality: Ensure the base is anhydrous. The presence of water can lead to the hydrolysis of the acylating agent.
The workflow for diagnosing low-yield issues can be visualized as follows:
Caption: Troubleshooting workflow for low yield.
Problem 2: Difficulty in Product Purification and Isolation
Even with a successful reaction, isolating a pure product can be challenging. Common issues include residual starting materials, byproducts, and losses during the workup.
Q2.1: My crude product is an oily residue that is difficult to handle and purify by column chromatography. How can I improve the workup procedure?
A2.1: An oily product after workup often indicates the presence of impurities, such as residual pyridine (if used as a base) or protonated amine salts that did not fully precipitate. A robust aqueous workup is essential for a clean crude product.
Optimized Workup and Purification Protocol
This protocol is designed to effectively remove common impurities before the final purification step.
| Step | Action | Purpose |
| 1. Quenching | After the reaction is complete (monitored by TLC), slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][5] | Neutralizes excess acylating agent and any remaining acidic byproducts. |
| 2. Extraction | Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).[1] | To move the desired organic product from the aqueous phase to the organic phase. |
| 3. Washing | Combine the organic layers. Wash sequentially with 1M HCl (if pyridine was used, to remove it as a salt), water, and finally, a saturated brine solution.[5] | Removes the base, water-soluble impurities, and residual water. |
| 4. Drying | Dry the washed organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][5] | Removes all traces of water from the organic solvent. |
| 5. Concentration | Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. | Isolates the crude product. |
| 6. Purification | Purify the resulting solid/residue by silica gel column chromatography. A gradient elution, for example, starting with 60% and moving to 70% ethyl acetate in hexanes, has proven effective.[1] | Separates the target compound from unreacted starting material and byproducts. |
The overall synthetic and workup workflow is summarized below.
Caption: General experimental and workup workflow.
Reference Protocol
The following is a consolidated, step-by-step protocol based on established methods for achieving a high yield.[1]
Materials:
-
2,6-diaminopyridine (e.g., 9.82 g, 90 mmol)
-
Acetyl chloride (e.g., 2.36 g, 2.1 mL, 30 mmol)
-
Anhydrous dioxane (100 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate for elution
Procedure:
-
Dissolve 2,6-diaminopyridine (3.0 equiv.) in anhydrous dioxane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add acetyl chloride (1.0 equiv.) dropwise to the stirred solution over 30 minutes.
-
Continue stirring the reaction mixture at 0 °C for 1 hour after the addition is complete.
-
Remove the ice bath and allow the reaction to stir overnight at room temperature.
-
Monitor the reaction to completion using TLC.
-
Quench the reaction by carefully pouring the mixture into a saturated NaHCO₃ solution.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material by silica gel column chromatography using a gradient of 60-70% ethyl acetate in hexanes to afford the pure this compound. A yield of ~76% can be expected.[1]
References
- Shaalaa.com. (2022). What is the role of pyridine in the acylation reaction of amines? Chemistry Questions.
- Brainly. (2024). Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine.
- Vedantu. (n.d.). What is the role of pyridine in the acylation of amines? Vedantu.
- Held, I., Villinger, A., & Zipse, H. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis, 2005(09), 1425-1430.
- Organic Chemistry Portal. (2021). Acylation of Amines, Part 2: Other Electrophiles. YouTube.
- International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines.
- GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols.
- Xu, L., et al. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1492–1496.
Sources
- 1. This compound CAS#: 1075-62-3 [m.chemicalbook.com]
- 2. brainly.com [brainly.com]
- 3. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 4. shaalaa.com [shaalaa.com]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Side reactions in the synthesis of N-(6-aminopyridin-2-yl)acetamide
Welcome to the technical support guide for the synthesis of N-(6-aminopyridin-2-yl)acetamide. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, troubleshooting strategies, and frequently asked questions encountered during the synthesis of this important chemical intermediate. Our goal is to provide you with the in-depth technical insights and practical solutions needed to ensure the success and efficiency of your synthetic protocols.
Troubleshooting Guide: Common Side Reactions & Solutions
This section is dedicated to identifying and resolving specific issues that may arise during the synthesis of this compound. The primary synthetic route involves the selective mono-acylation of 2,6-diaminopyridine. However, variations in reaction conditions can lead to undesired side products.
Problem 1: Low Yield of the Desired Product with Significant Amounts of a Di-acylated Byproduct.
Question: My reaction is producing a substantial amount of N,N'-(pyridine-2,6-diyl)diacetamide, and the yield of my target mono-acetylated product is consistently low. How can I improve the regioselectivity of the acylation?
Answer: This is a classic issue of over-acylation and is the most common side reaction in this synthesis. The formation of the di-acetylated byproduct occurs when both amino groups of the starting material, 2,6-diaminopyridine, react with the acylating agent.
Root Causes & Solutions:
-
Stoichiometry of the Acylating Agent: The most critical factor is the molar ratio of your acylating agent (e.g., acetyl chloride or acetic anhydride) to 2,6-diaminopyridine.
-
Solution: Employ a substoichiometric amount of the acylating agent. A common starting point is to use 0.3 to 0.5 equivalents of acetyl chloride relative to the 2,6-diaminopyridine[1]. This ensures that the diamine is always in excess, statistically favoring mono-acylation.
-
-
Rate of Addition: A rapid addition of the acylating agent can create localized areas of high concentration, promoting di-acylation.
-
Solution: Add the acylating agent dropwise and slowly to the solution of 2,6-diaminopyridine, ideally using a syringe pump for precise control. This maintains a low concentration of the acylating agent throughout the reaction mixture.
-
-
Reaction Temperature: Higher temperatures can increase the rate of the second acylation, leading to more of the di-substituted product.
-
Solution: Maintain a low reaction temperature, typically between 0 °C and room temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common and effective strategy[1].
-
Experimental Protocol to Enhance Mono-acylation:
-
Dissolve 2,6-diaminopyridine (1.0 eq) in a suitable solvent such as dioxane or dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetyl chloride (0.3-0.5 eq) dropwise over a period of 1-2 hours with vigorous stirring.
-
Allow the reaction to stir at 0 °C for an additional hour and then let it warm to room temperature overnight.
-
Work-up the reaction by quenching with a saturated sodium bicarbonate solution and extracting with an organic solvent like ethyl acetate[1].
| Parameter | To Favor Mono-acylation | To Favor Di-acylation (Side Reaction) |
| Equivalents of Acylating Agent | 0.3 - 0.5 eq | > 1.0 eq |
| Addition Rate | Slow, dropwise | Rapid, bulk addition |
| Temperature | 0 °C to Room Temperature | Elevated Temperatures |
Problem 2: Presence of Unreacted 2,6-Diaminopyridine in the Final Product.
Question: After purification, I'm still observing a significant amount of the starting material, 2,6-diaminopyridine, in my final product. How can I improve the conversion while still avoiding di-acylation?
Answer: Finding the right balance between achieving high conversion and preventing over-acylation is key. While using a substoichiometric amount of the acylating agent is necessary to favor mono-acylation, it inherently means that some starting material will remain unreacted.
Solutions:
-
Incremental Addition: Instead of a single addition, consider adding the acylating agent in small portions and monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to slowly push the reaction to completion without a significant buildup of the di-acylated product.
-
Purification Strategy: Effective purification is crucial for removing unreacted starting material.
-
Silica Gel Column Chromatography: This is the most effective method for separating the mono-acetylated product from both the di-acetylated byproduct and the unreacted diamine. A gradient elution, for instance, with ethyl acetate in hexanes, is typically successful[1].
-
Recrystallization: If the solubility differences are significant, recrystallization can be an effective and scalable purification technique.
-
Workflow for Reaction Monitoring and Purification:
Caption: Reaction monitoring and purification workflow.
Problem 3: Product Degradation During Work-up or Purification.
Question: I suspect my product is degrading during the aqueous work-up or on the silica gel column. What could be causing this, and how can I prevent it?
Answer: The amide bond in this compound can be susceptible to hydrolysis under certain conditions.
Root Causes & Solutions:
-
Acidic Conditions: Strong acidic conditions during work-up or purification can lead to the hydrolysis of the amide bond, reverting the product back to 2,6-diaminopyridine and acetic acid[2][3].
-
Solution: Use a mild basic wash, such as saturated sodium bicarbonate solution, to neutralize any acid (like HCl generated from acetyl chloride) during the work-up[1]. If using silica gel for chromatography, which can be slightly acidic, you can use silica gel that has been neutralized with a base like triethylamine.
-
-
Basic Conditions: While less common for this specific molecule under typical work-up conditions, prolonged exposure to strong bases, especially at elevated temperatures, can also cause amide hydrolysis[2].
-
Solution: Keep the work-up and purification steps as brief as possible and avoid excessive heat. Use of moderate bases like sodium bicarbonate is generally safe.
-
Mechanism of Acid-Catalyzed Hydrolysis:
Sources
Technical Support Center: N-(6-aminopyridin-2-yl)acetamide Purification
Welcome to the technical support center for the purification of N-(6-aminopyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in obtaining a high-purity product.
Introduction to Purification Challenges
The synthesis of this compound, typically via the acylation of 2,6-diaminopyridine, can present several purification challenges. The primary impurities include unreacted starting material (2,6-diaminopyridine) and the di-acetylated byproduct (N,N'-(pyridine-2,6-diyl)diacetamide). The basicity of the pyridine nitrogen and the primary amine, along with the polarity of the molecule, requires careful selection and optimization of purification methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The two most common impurities are the unreacted starting material, 2,6-diaminopyridine, and the over-acylated byproduct, N,N'-(pyridine-2,6-diyl)diacetamide. The presence of these impurities is highly dependent on the stoichiometry of the reagents used in the synthesis.
Q2: My purified product is an off-white or yellowish solid. Is this normal?
A2: While pure this compound is typically a white to off-white crystalline solid[1][2], a yellowish tint can indicate the presence of residual impurities or slight degradation. Further purification may be necessary if high purity is required.
Q3: How can I effectively monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is an excellent tool for monitoring your purification. A common eluent system is a mixture of ethyl acetate and hexanes. Due to the amine groups, it is often beneficial to add a small amount of triethylamine (e.g., 0.5-1%) to the eluent to reduce streaking. Visualization can be achieved using a UV lamp (254 nm), as the pyridine ring is UV active.[3][4] Staining with potassium permanganate can also be effective for visualizing the product and impurities.[3][4]
Q4: I'm seeing significant streaking of my spots on the TLC plate. What can I do?
A4: Streaking is a common issue when working with basic compounds like aminopyridines on acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine or ammonia, to your TLC eluent.
In-Depth Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.
Common Issues and Solutions in Recrystallization:
| Problem | Probable Cause | Solution |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Use a lower-boiling point solvent. - Employ a mixed-solvent system. Start by dissolving the compound in a small amount of a "good" solvent (e.g., methanol) at an elevated temperature, then slowly add a "poor" solvent (e.g., water or hexanes) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[5][6][7] |
| No crystal formation upon cooling | The solution is not saturated, or the compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration. - Add a "poor" solvent to decrease the overall solubility. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. |
| Low recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
Recommended Solvents for this compound:
Based on its known solubility in methanol and the properties of similar compounds, the following solvents and solvent systems are good starting points for recrystallization trials:
-
Single Solvents: Methanol, Ethanol
-
Mixed Solvents: Methanol/Water, Ethanol/Water, Ethyl Acetate/Hexanes
Column Chromatography
Column chromatography is a highly effective method for separating this compound from its common impurities.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point.
-
Slurry Preparation:
-
For small-scale purifications, dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is known as "dry loading."
-
-
Column Packing:
-
Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with the low-polarity mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient could be from 10% to 70% ethyl acetate in hexanes.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Troubleshooting Column Chromatography:
| Problem | Probable Cause | Solution |
| Poor separation | Inappropriate solvent system or gradient. | - Optimize the solvent system using TLC. Aim for an Rf of ~0.2-0.3 for the desired compound. - Use a shallower gradient during elution to improve the separation between closely eluting compounds.[8][9] |
| Compound streaking/tailing on the column | Strong interaction between the basic amine groups and the acidic silica gel. | - Add a small amount of triethylamine (0.5-1%) to the eluent system. - Use deactivated (neutral) silica gel or alumina as the stationary phase.[10][11] |
| Product co-elutes with an impurity | The polarity of the product and impurity are very similar in the chosen solvent system. | - Try a different solvent system. For example, switch from an ethyl acetate/hexanes system to a dichloromethane/methanol system. - Consider using reverse-phase chromatography if the impurities have significantly different hydrophobicities. |
Visualization of Workflow:
Caption: A typical workflow for the purification of this compound by column chromatography.
Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that can be used to separate acidic and basic compounds from neutral ones. Given that this compound has basic amino groups, this method can be employed to separate it from less basic or neutral impurities. The predicted pKa of the conjugate acid of the primary amino group is relatively high, suggesting it is a moderately strong base.[1][2]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate.
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add a dilute aqueous acid solution (e.g., 1 M HCl or 5% acetic acid). The basic this compound will be protonated and move into the aqueous layer as a salt.
-
Shake the funnel gently, venting frequently, and then allow the layers to separate.
-
Drain the aqueous layer. Repeat the extraction of the organic layer with the acidic solution to ensure complete transfer of the basic product.
-
-
Neutralization and Re-extraction:
-
Combine the acidic aqueous extracts.
-
Slowly add a base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide) to the aqueous solution until it is basic (check with pH paper). This will deprotonate the product, causing it to precipitate or become less water-soluble.
-
Extract the neutralized aqueous solution with fresh organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
-
Drying and Evaporation:
-
Combine the organic extracts from the re-extraction step.
-
Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and evaporate the solvent to yield the purified product.
-
Troubleshooting Acid-Base Extraction:
| Problem | Probable Cause | Solution |
| Emulsion formation | Vigorous shaking or presence of fine solid particles. | - Allow the mixture to stand for a longer period. - Add a small amount of brine (saturated NaCl solution). - Gently swirl the separatory funnel instead of shaking vigorously. |
| Poor recovery of product | Incomplete extraction or neutralization. | - Perform multiple extractions with smaller volumes of solvent. - Ensure the aqueous layer is sufficiently basic during the neutralization step by checking with pH paper. - The protonated salt of the product may have some solubility in the organic phase; consider back-washing the initial organic layer. |
| Product precipitates during neutralization | The deprotonated product has low solubility in the aqueous solution. | This is often a good sign. Ensure all the precipitated solid is collected by performing multiple extractions with the organic solvent. |
Logical Decision-Making for Purification:
Caption: A decision tree to guide the selection of an appropriate purification method for this compound.
References
- The Secrets of Successful Gradient Elution.
- Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed. (URL: [Link])
- pKa Data Compiled by R. Williams. (URL: [Link])
- The Basicities of Substituted Pyridines and their 1-Oxides.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. (URL: [Link])
- Chapter 1 Aspects of Gradient Optimiz
- Column chrom
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry. (URL: [Link])
- How do I purify ionizable organic amine compounds using flash column chrom
- Optimization of gradient elution conditions in multicomponent preparative liquid chromatography.
- 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. (URL: [Link])
- Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. (URL: [Link])
- Visualizing a TLC pl
- recrystalliz
- pKa in organic acid-base extractions. Reddit. (URL: [Link])
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. (URL: [Link])
- Two-Solvent Recrystallization Guide. MIT OpenCourseWare. (URL: [Link])
- TLC Plate Visualiz
- TLC Visualiz
- Part 10: TLC - Visualization of Spots (Thin Layer Chrom
Sources
- 1. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Chromatography [chem.rochester.edu]
- 11. reddit.com [reddit.com]
Technical Support Center: Purification of N-(6-aminopyridin-2-yl)acetamide
Welcome to the technical support center for the synthesis and purification of N-(6-aminopyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. We will delve into the common challenges encountered during its purification and offer validated protocols to overcome them.
Understanding the Chemistry: The Source of Impurities
The primary route to synthesizing this compound is the selective mono-acetylation of 2,6-diaminopyridine. This reaction, while seemingly straightforward, presents a classic chemoselectivity challenge. The presence of two nucleophilic amino groups on the pyridine ring leads to a statistical mixture of products, which are the primary sources of impurities in the final crude material.
dot graph "synthesis_impurities" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; subgraph "cluster_reactants" { label="Reactants"; bgcolor="#F1F3F4"; "2,6-diaminopyridine" [label="2,6-Diaminopyridine"]; "acetyl_chloride" [label="Acetylating Agent\n(e.g., Acetyl Chloride)"]; }
} caption: "Synthetic pathway and major components of the crude reaction mixture."
The main culprits you will be battling during purification are:
-
Unreacted 2,6-diaminopyridine (Starting Material): Due to incomplete reaction or the use of substoichiometric amounts of the acetylating agent to favor mono-acetylation.
-
N,N'-(pyridine-2,6-diyl)diacetamide (Diacetylated Byproduct): The result of both amino groups on the starting material undergoing acetylation.
The structural similarity of these three compounds, particularly their shared pyridine core, makes their separation a non-trivial task that requires carefully optimized purification strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Q1: My final product shows a lower melting point than the literature value (158-162 °C) and the range is broad. What is the likely cause?
A low and broad melting point is a classic indicator of impurities. The most probable contaminants are unreacted 2,6-diaminopyridine and the diacetylated byproduct. The presence of either of these will disrupt the crystal lattice of your desired product, leading to a depression and broadening of the melting point.
Q2: How can I quickly assess the purity of my crude product and monitor the purification process?
Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose. Due to the polar nature of the compounds, a relatively polar eluent system is required.
Recommended TLC Protocol:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH), typically in a ratio of 95:5 to 90:10 (v/v). You may need to adjust this ratio depending on the specific batch of silica and ambient conditions.
-
Visualization: The compounds are UV active due to the pyridine ring and can be visualized under a UV lamp at 254 nm.[1] You can also use a potassium permanganate stain, which will visualize any oxidizable functional groups.[1][2]
Expected TLC Profile (DCM:MeOH - 95:5):
| Compound | Expected Rf Value (Approximate) | Appearance under UV (254 nm) |
| N,N'-(pyridine-2,6-diyl)diacetamide | ~0.6 | Dark spot |
| This compound | ~0.4 | Dark spot |
| 2,6-diaminopyridine | ~0.2 | Dark spot |
Note: These Rf values are estimates and can vary. It is crucial to run standards of the starting material alongside your reaction mixture for accurate identification.
Q3: I'm struggling to remove the diacetylated byproduct by recrystallization. What solvent system do you recommend?
Separating the mono- and di-acetylated products by recrystallization can be challenging due to their similar polarities. A mixed solvent system often provides the best results.
Recommended Recrystallization Protocol:
-
Solvent Selection: A mixture of ethanol and water is a good starting point. This compound has good solubility in hot ethanol and is less soluble in cold water.
-
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If you observe any insoluble material, perform a hot filtration to remove it.
-
To the hot ethanolic solution, add hot water dropwise until you observe persistent turbidity.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. The desired mono-acetylated product should crystallize out first.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly.
-
Troubleshooting Recrystallization:
-
Oiling Out: If your compound separates as an oil instead of crystals, you may have added too much water or the solution is still too concentrated with impurities. Try redissolving the oil in more hot ethanol and repeating the process with a slower addition of water.
-
Poor Recovery: This could be due to using too much solvent. Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.
Q4: Recrystallization is not giving me the desired purity. How can I use column chromatography to separate the components?
Flash column chromatography is a highly effective method for separating the components of the reaction mixture.
Recommended Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient elution is often most effective. Start with a less polar mixture and gradually increase the polarity.
-
Initial Eluent: 100% Dichloromethane (DCM).
-
Gradient: Gradually increase the percentage of methanol (MeOH) in DCM. For example, start with 1% MeOH in DCM, then progress to 2%, 3%, and so on, up to around 5-10% MeOH.
-
-
Elution Order: The least polar compound, the diacetylated byproduct, will elute first, followed by the desired mono-acetylated product. The most polar compound, unreacted 2,6-diaminopyridine, will elute last or may remain on the column at lower methanol concentrations.
dot graph "column_chromatography_workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow for column chromatography purification."
Q5: How can I confirm the identity and purity of my final product using NMR spectroscopy?
¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and purity assessment. By comparing the spectrum of your product to that of the starting material and understanding the expected shifts for the diacetylated byproduct, you can confidently identify and quantify any impurities.
Characteristic NMR Signals (in DMSO-d₆):
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 2,6-diaminopyridine [3][4][5] | ~7.1 (t, 1H, pyridine H4), ~5.8 (d, 2H, pyridine H3, H5), ~5.5 (s, 4H, -NH₂) | ~158 (C2, C6), ~138 (C4), ~95 (C3, C5) |
| This compound | ~9.5 (s, 1H, -NHCO-), ~7.5 (t, 1H, pyridine H4), ~7.3 (d, 1H, pyridine H3), ~6.2 (d, 1H, pyridine H5), ~6.0 (s, 2H, -NH₂), ~2.0 (s, 3H, -CH₃) | ~168 (C=O), ~158 (C6), ~152 (C2), ~140 (C4), ~103 (C5), ~98 (C3), ~24 (-CH₃) |
| N,N'-(pyridine-2,6-diyl)diacetamide | ~10.0 (s, 2H, -NHCO-), ~7.8 (t, 1H, pyridine H4), ~7.7 (d, 2H, pyridine H3, H5), ~2.1 (s, 6H, -CH₃) | ~169 (C=O), ~151 (C2, C6), ~140 (C4), ~108 (C3, C5), ~24 (-CH₃) |
By integrating the characteristic peaks, you can determine the relative amounts of each component in your sample.
Final Purity Assessment
Beyond TLC and NMR, High-Performance Liquid Chromatography (HPLC) can provide a quantitative assessment of purity. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile, often with a small amount of a modifier like formic acid or trifluoroacetic acid, is a common setup for analyzing such polar compounds.
References
- Mahboubi Anarjan, P., et al. (2013). N,N′-(Pyridine-2,6-diyl)dibenzamide. Acta Crystallographica Section E: Structure Reports Online, 69(1), o102.
- SpectraBase. (n.d.). 2,6-Diaminopyridine.
- PubChem. (n.d.). 2,6-Diaminopyridine.
- Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(5), 2274–2280.
- CUNY. (n.d.). Purification by Recrystallization.
- JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Al-Rawashdeh, N. A. F., et al. (2021). Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate.
- University of Colorado Boulder. (n.d.). Stains for Developing TLC Plates.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0245509).
- Szałek, A., et al. (2020).
- EPFL. (n.d.). TLC Visualization Reagents.
- ResearchGate. (n.d.). N,N′-(Pyridine-2,6-diyl)dibenzamide.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
- University of Wisconsin-Stout. (n.d.). Incorporating The Origin of Life Theme in Organic Chemistry Laboratories: Analyses of Amino Acids.
- ResearchGate. (n.d.). Identification of Amino Acids on TLC Plates with Binary Visualization Reagent.
- ResearchGate. (n.d.). Synthesis and metal(II) ion complexation of pyridine-2,6-diamides incorporating amino alcohols.
- PubMed. (2021, April 22). Synthesis of N2, N6-bis(5-methylthiazol-2-yl)pyridine-2,6-dicarboxamide fluoroscent sensor for detection of Cu2+ and Ni2+ Ions.
- Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
- PubMed Central. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide.
Sources
Technical Support Center: Optimization of N-(6-aminopyridin-2-yl)acetamide Synthesis
Welcome to the technical support center for the synthesis of N-(6-aminopyridin-2-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges in this synthesis, ensuring high yield and purity of your target compound.
Introduction: The Chemistry of Selective Acetylation
The synthesis of this compound involves the selective mono-N-acetylation of 2,6-diaminopyridine. This reaction is a cornerstone in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The primary challenge lies in achieving high selectivity for the mono-acetylated product while minimizing the formation of the di-acetylated byproduct, N,N'-(pyridine-2,6-diyl)diacetamide.
The selectivity of this reaction is governed by a combination of steric and electronic effects. The two primary amino groups of 2,6-diaminopyridine are nucleophilic and can react with an acetylating agent. However, once the first amino group is acetylated, the resulting acetamido group is electron-withdrawing, which deactivates the pyridine ring and reduces the nucleophilicity of the remaining amino group. Additionally, the steric bulk of the newly introduced acetyl group hinders the approach of the acetylating agent to the second amino group.[1][2] By carefully controlling the reaction conditions, we can exploit these effects to favor the formation of the desired mono-acetylated product.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in this synthesis, and how can I minimize it?
A1: The most common side reaction is the di-acetylation of 2,6-diaminopyridine to form N,N'-(pyridine-2,6-diyl)diacetamide. To minimize this, you should:
-
Control Stoichiometry: Use a slight excess of 2,6-diaminopyridine relative to the acetylating agent (e.g., 1.1 equivalents of the diamine to 1.0 equivalent of acetic anhydride). This ensures the acetylating agent is the limiting reagent.
-
Maintain Low Temperature: Run the reaction at a low temperature (0-5 °C) to slow down the reaction rate and enhance selectivity. The second acetylation step has a higher activation energy and is therefore more sensitive to temperature increases.[3]
-
Use a Weaker Base: If a base is required (e.g., with acetyl chloride), use a weaker base like pyridine rather than a stronger base like triethylamine. Stronger bases can deprotonate the mono-acetylated product, increasing its nucleophilicity and promoting a second acetylation.[3]
Q2: My reaction is very slow or incomplete. What are the possible causes and solutions?
A2: Several factors can lead to a sluggish or incomplete reaction:
-
Poor Quality Reagents: Ensure your acetylating agent (acetic anhydride or acetyl chloride) is fresh and has not been hydrolyzed by atmospheric moisture. The presence of water will consume the acetylating agent to form acetic acid.[1][4]
-
Insufficient Activation: If using acetic anhydride without a catalyst, the reaction may be slow. A catalytic amount of an acid (like a drop of sulfuric acid) or a base (like pyridine or DMAP) can accelerate the reaction.
-
Low Temperature: While low temperature is crucial for selectivity, if the reaction is too cold, it may not proceed at a reasonable rate. After the initial addition of the acetylating agent at 0-5 °C, you can allow the reaction to slowly warm to room temperature and monitor its progress.
Q3: How do I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most effective way to monitor the reaction.[5]
-
TLC System: Use a silica gel plate and an eluent system such as ethyl acetate/hexane (e.g., 7:3 v/v).
-
Visualization: Visualize the spots under UV light (254 nm).
-
Interpretation:
-
2,6-Diaminopyridine (Starting Material): Will be the most polar spot with the lowest Rf value.
-
This compound (Product): Will have an intermediate Rf value.
-
N,N'-(pyridine-2,6-diyl)diacetamide (Di-acetylated Byproduct): Will be the least polar spot with the highest Rf value. The reaction is complete when the starting material spot has disappeared.
-
Q4: I have a mixture of mono- and di-acetylated products. How can I purify my desired compound?
A4: The most effective method for separating the mono- and di-acetylated products is silica gel column chromatography.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a lower polarity mixture (e.g., 30% ethyl acetate in hexane) and gradually increase the polarity to elute the products. The di-acetylated product will elute first, followed by the desired mono-acetylated product. The unreacted starting material will elute last or remain on the column at lower polarities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | - Incomplete reaction. - Significant formation of the di-acetylated byproduct. - Hydrolysis of the acetylating agent by moisture. - Loss of product during workup or purification. | - Monitor the reaction by TLC to ensure completion. - Adjust stoichiometry and temperature to improve selectivity (see FAQ 1). - Use anhydrous solvents and fresh acetylating agent. - Optimize extraction and purification procedures. |
| Reaction Mixture Turns Dark or Tarry | - Reaction temperature is too high, leading to decomposition. - Presence of impurities in the starting materials. | - Maintain a low temperature (0-5 °C) during the addition of the acetylating agent. - Use purified starting materials. |
| Difficulty in Isolating the Product | - Product is too soluble in the workup solvent. - Formation of an oil instead of a solid. | - Choose an appropriate solvent for extraction and crystallization. Ethyl acetate is a good choice for extraction. Recrystallization from a mixture like ethanol/water or ethyl acetate/hexane can be effective. - If an oil forms, try triturating with a non-polar solvent like hexane or diethyl ether to induce solidification. |
| NMR Spectrum Shows Impurities | - Presence of unreacted starting material or the di-acetylated byproduct. - Residual solvent from purification. | - Re-purify the product using column chromatography. - Dry the product under high vacuum to remove residual solvents. |
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the mono-acetylated product while minimizing di-acetylation.
Materials:
-
2,6-Diaminopyridine
-
Acetic Anhydride (freshly opened or distilled)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for TLC and column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-diaminopyridine (1.0 eq) in a mixture of anhydrous DCM and pyridine (e.g., 10:1 v/v).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Acetic Anhydride: Add acetic anhydride (0.9 eq, to ensure the diamine is in slight excess) dropwise to the stirred solution over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours. Monitor the progress by TLC. If the reaction is sluggish, allow it to warm to room temperature and continue stirring.
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3 x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
Table 1: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Stoichiometry (Diamine:Ac₂O) | 1.1 : 1.0 or 1.0 : 0.9 | Minimizes di-acetylation by making acetic anhydride the limiting reagent. |
| Temperature | 0-5 °C during addition, then RT | Controls reaction rate to favor mono-acetylation and prevents decomposition. |
| Solvent | Dichloromethane (DCM) | Aprotic and unreactive, good solubility for reactants. |
| Base/Catalyst | Pyridine | Acts as a mild base and nucleophilic catalyst.[6][7] |
| Reaction Time | 2-6 hours (monitor by TLC) | Ensures completion without promoting side reactions. |
| Typical Yield | 60-80% | Dependent on strict adherence to optimized conditions. |
Table 2: ¹H NMR Chemical Shifts (Predicted, in CDCl₃) for Key Compounds
| Compound | Pyridine Ring Protons (ppm) | Amino/Amide Protons (ppm) | Acetyl Protons (ppm) |
| 2,6-Diaminopyridine | δ ~7.2 (t, 1H), ~6.3 (d, 2H) | δ ~4.3 (br s, 4H) | N/A |
| This compound | δ ~7.5 (t, 1H), ~7.0 (d, 1H), ~6.3 (d, 1H) | δ ~8.0 (br s, 1H, NH-Ac), ~4.5 (br s, 2H, NH₂) | δ ~2.2 (s, 3H) |
| N,N'-(pyridine-2,6-diyl)diacetamide | δ ~7.7 (t, 1H), ~7.9 (d, 2H) | δ ~8.2 (br s, 2H) | δ ~2.2 (s, 6H) |
Visualizations
Reaction Mechanism
Caption: Mechanism of N-acetylation of 2,6-diaminopyridine with acetic anhydride.
Experimental Workflow
Sources
- 1. Electrostatic and steric effects underlie acetylation-induced changes in ubiquitin structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrostatic and steric effects underlie acetylation-induced changes in ubiquitin structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new polymorph of 2,6-diaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrostatic and steric effects underlie acetylation-induced changes in ubiquitin structure and function [kops.uni-konstanz.de]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. globalresearchonline.net [globalresearchonline.net]
N-(6-aminopyridin-2-yl)acetamide stability and degradation issues
Welcome to the technical support center for N-(6-aminopyridin-2-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and potential degradation issues associated with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical research. Understanding its stability profile is critical for the development of reliable analytical methods, formulation design, and predicting its shelf-life. This guide provides insights into potential degradation pathways and practical advice for handling and analyzing this molecule. The information presented here is synthesized from established chemical principles and data from related aminopyridine and acetamide-containing compounds.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues you might encounter with this compound, providing potential causes and actionable solutions.
Issue 1: Inconsistent Purity Results or Appearance of New Peaks in Chromatograms
Question: I am observing batch-to-batch variations in the purity of my this compound standard, or I am seeing new, unexpected peaks in my HPLC/UPLC analysis over time. What could be the cause?
Answer:
This is a common issue that often points to degradation of the compound. The appearance of new peaks suggests the formation of degradation products. Based on the structure of this compound, two primary degradation pathways are plausible: hydrolysis of the acetamide group and oxidation of the aminopyridine ring.
Causality and Investigation:
-
Hydrolytic Degradation: The acetamide functional group can be susceptible to hydrolysis, especially under acidic or basic conditions. This would result in the cleavage of the amide bond to form 6-aminopyridin-2-amine and acetic acid.
-
Oxidative Degradation: The aminopyridine ring is electron-rich and can be prone to oxidation. Studies on similar compounds, such as 3,4-diaminopyridine, have shown that oxidation can lead to the formation of N-oxides or nitro-substituted derivatives under oxidative stress conditions. For instance, the formation of 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide has been observed during the forced degradation of 3,4-diaminopyridine[1].
Workflow for Investigating Degradation:
Caption: Workflow for troubleshooting unexpected peaks.
Experimental Protocol: Forced Degradation Study
To confirm the degradation pathways, a forced degradation study is recommended. This involves subjecting a solution of this compound to various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV/PDA detector, preferably coupled with a mass spectrometer (LC-MS)
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water 50:50) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at room temperature for 24 hours. Analyze at different time points (e.g., 0, 4, 8, 24 hours).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Analyze at different time points.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Analyze at different time points.
-
Thermal Degradation: Keep a solid sample and a solution of the compound at an elevated temperature (e.g., 60-80°C) for 48 hours.
-
Photostability: Expose a solid sample and a solution to light according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC or UPLC-MS method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Data Interpretation:
-
An increase in a new peak corresponding to a decrease in the parent peak in the acid/base-stressed samples would suggest hydrolytic degradation.
-
The appearance of new peaks in the H₂O₂-stressed sample would indicate oxidative degradation.
-
LC-MS analysis will help in identifying the mass of the degradation products, providing evidence for the proposed structures.
Issue 2: Poor Reproducibility in Bioanalytical Assays
Question: I am developing a bioanalytical method for this compound in plasma, and I'm facing issues with poor reproducibility and recovery. What could be the problem?
Answer:
Poor reproducibility in bioanalytical assays can stem from the instability of the analyte in the biological matrix. This compound may be subject to enzymatic degradation in plasma.
Causality and Investigation:
-
Enzymatic Hydrolysis: Plasma contains esterases and amidases that can potentially hydrolyze the acetamide bond.
-
Matrix Effects: Components in the plasma matrix can interfere with the ionization of the analyte in the mass spectrometer source, leading to signal suppression or enhancement.
Experimental Protocol: Assessing Matrix Stability
Procedure:
-
Spike and Incubate: Spike a known concentration of this compound into blank plasma.
-
Time-Course Analysis: Incubate the spiked plasma at 37°C and analyze samples at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Comparison: Compare the analyte concentration over time to a control sample stored at -80°C. A significant decrease in concentration at 37°C suggests instability.
-
Inhibitor Addition: To confirm enzymatic degradation, repeat the experiment with the addition of enzyme inhibitors (e.g., a broad-spectrum esterase/amidase inhibitor).
Solutions:
-
Sample Handling: Keep plasma samples on ice during processing and store them at -80°C for long-term storage.
-
Method Optimization: Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to efficiently remove interfering matrix components.
-
Internal Standard: Use a stable isotope-labeled internal standard to compensate for matrix effects and variability in extraction recovery.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on its chemical structure and general recommendations for similar compounds, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative and photodegradation. For long-term storage, keeping the compound at -20°C is advisable.
Q2: What is a suitable stability-indicating HPLC method for this compound?
A2: A reverse-phase HPLC method with a C18 column is a good starting point. Here is a suggested method that should be optimized for your specific system and application:
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (to be determined by UV scan) and/or MS detection. |
| Injection Volume | 5 µL |
This method should be validated for specificity by demonstrating that the degradation products generated during forced degradation studies do not co-elute with the parent peak[2].
Q3: What are the likely degradation products of this compound?
A3: Based on its structure, the following are the most probable degradation products:
-
Hydrolysis Product: 6-aminopyridin-2-amine (from cleavage of the acetamide bond).
-
Oxidation Products: this compound-N-oxide (oxidation at the pyridine nitrogen) or hydroxylated/nitrated derivatives on the pyridine ring.
Caption: Potential degradation pathways.
Q4: How can I confirm the identity of the degradation products?
A4: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) is the most powerful tool for this purpose. By obtaining the accurate mass of the degradation products, you can propose their elemental composition. Tandem mass spectrometry (MS/MS) will provide fragmentation patterns that can be used to elucidate the structure of the unknown compounds. Comparison with synthesized authentic standards would provide definitive confirmation.
References
- Trissel, L. A., & Zhang, Y. (2001). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 5(1), 64-66.
- Raust, J. A., Goulay-Dufaÿ, S., Le Hoang, M. D., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83-88.
Sources
Common problems in scaling up N-(6-aminopyridin-2-yl)acetamide synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of N-(6-aminopyridin-2-yl)acetamide (CAS No: 1075-62-3).[1][2][3] This document is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up of this important synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to help you optimize your process for yield, purity, and safety.
The primary route to this compound is the selective mono-acetylation of 2,6-diaminopyridine. While straightforward on a lab scale, scaling up this reaction presents unique challenges related to selectivity, heat management, and purification. This guide provides a structured approach to troubleshooting these issues.
Diagram: General Synthesis Workflow
Caption: High-level workflow for this compound synthesis.
Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up process in a question-and-answer format.
Q1: My yield is significantly lower on a larger scale. What are the likely causes and solutions?
Low yield upon scale-up is a frequent issue stemming from several factors. A systematic investigation is key.
Potential Causes & Solutions:
-
Poor Temperature Control:
-
Causality: The acetylation reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled temperature spikes can lead to side reactions and degradation of the product.
-
Solution: Ensure your reactor has adequate cooling capacity. Use a jacketed reactor with a reliable temperature controller. The rate of addition of the acetylating agent (e.g., acetic anhydride) must be slow enough to allow the cooling system to maintain the target temperature (typically 0-10 °C).
-
-
Inefficient Mixing:
-
Causality: Poor mixing can create localized "hot spots" or areas of high reagent concentration, promoting the formation of the di-acetylated byproduct and reducing the yield of the desired mono-acetylated product.
-
Solution: Use an appropriate impeller (e.g., pitched-blade turbine for good axial flow) and agitation speed to ensure the reaction mass is homogeneous. Baffles in the reactor can prevent vortexing and improve mixing efficiency.
-
-
Incomplete Reaction:
-
Causality: The reaction may not have reached completion before quenching. This can be due to insufficient reaction time or deactivation of the acetylating agent.
-
Solution: Implement in-process controls (IPCs) such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material (2,6-diaminopyridine). Only quench the reaction once the starting material is consumed to an acceptable level.
-
-
Product Loss During Work-up:
-
Causality: The product has some solubility in the work-up and washing solvents, especially if temperatures are not well-controlled.
-
Solution: After quenching, ensure the product is fully precipitated by cooling the mixture thoroughly before filtration. Use ice-cold solvents for washing the filter cake to minimize solubility losses. Perform a mass balance to determine if significant product is being lost in the mother liquor.
-
Diagram: Troubleshooting Low Yield
Caption: Decision tree for diagnosing the root cause of low yield.
Q2: How can I minimize the formation of the N,N'-diacetylated impurity?
The primary impurity is typically N,N'-(pyridine-2,6-diyl)diacetamide, formed by the acetylation of both amino groups. Controlling selectivity is the most critical aspect of this synthesis.
Control Strategies:
-
Stoichiometry:
-
Causality: Using a large excess of the acetylating agent will inevitably lead to higher levels of di-acetylation.
-
Solution: Use a slight excess, but typically no more than 1.05-1.10 equivalents of the acetylating agent relative to 2,6-diaminopyridine. The exact ratio should be optimized for your specific conditions.
-
-
Rate of Addition & Temperature:
-
Causality: The first acetylation is generally faster than the second. A slow addition rate at low temperatures (0-10 °C) maintains a low instantaneous concentration of the acetylating agent, favoring the more reactive mono-acetylation pathway. High temperatures provide enough energy to overcome the activation barrier for the second, less favorable acetylation.
-
Solution: Add the acetylating agent subsurface via a dosing pump over a prolonged period (e.g., 1-2 hours for a large-scale batch). Maintain a consistent low temperature throughout the addition.
-
-
Solvent Choice:
-
Causality: The solvent can influence the relative solubility of the starting material, product, and intermediates, affecting reaction rates.
-
Solution: Acetonitrile, ethyl acetate, or tetrahydrofuran (THF) are commonly used. The choice depends on the subsequent work-up and isolation procedure. The product is often less soluble than the starting material in these solvents, which can sometimes help drive the reaction.
-
Q3: My product is difficult to purify by crystallization. What can I do?
Purification issues on a large scale often relate to crystal growth and the inclusion of impurities within the crystal lattice.
Potential Causes & Solutions:
-
Oiling Out:
-
Causality: The crude product may melt or separate as a liquid phase if the crystallization solvent is added at too high a temperature or if the impurity level is very high, depressing the melting point.[1] This oil can trap impurities.
-
Solution: Dissolve the crude solid at a moderate temperature and ensure it is fully dissolved before initiating cooling. Slow, controlled cooling is crucial. Seeding the solution with a small amount of pure product at the appropriate temperature can promote proper crystal growth.
-
-
Poor Impurity Rejection:
-
Causality: If crystallization occurs too quickly (crash cooling), impurities (especially the structurally similar di-acetylated product) can be trapped within the crystals.
-
Solution: Employ a slow cooling profile. For example, cool from the reflux temperature to 50 °C over 1 hour, then to 25 °C over 2 hours, and finally hold at 0-5 °C for several hours before filtration. This allows for the formation of larger, more ordered crystals that exclude impurities more effectively. An anti-solvent addition (e.g., adding water to an ethanol solution) should also be done slowly with good agitation.
-
-
Incorrect Solvent System:
-
Causality: An ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.
-
Solution: A solvent screen is recommended. Common systems include ethanol/water, methanol, or isopropanol.[4] The table below provides a starting point.
-
Table 1: Recrystallization Solvent Comparison
| Solvent System | Advantages | Disadvantages |
| Ethanol/Water | Good solubility differential, common solvents. | Requires careful control of water addition to avoid oiling out. |
| Methanol | Product is readily soluble when hot. | Higher solubility at cold temperatures may reduce yield. |
| Isopropanol | Lower volatility and toxicity than methanol. | May require larger volumes. |
Frequently Asked Questions (FAQs)
Q: What are the critical process parameters (CPPs) to monitor during scale-up? A: The most critical parameters are: 1) Reaction Temperature, 2) Rate of Acetylating Agent Addition, 3) Agitation Speed, and 4) Reaction Time (monitored by IPC). These directly impact selectivity, impurity formation, and safety.
Q: What analytical methods are best for in-process control (IPC)? A: HPLC is the preferred method for quantitative analysis, as it can accurately measure the consumption of 2,6-diaminopyridine and the formation of both the desired product and the di-acetylated impurity. TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent) is a faster, semi-quantitative alternative suitable for quick checks of reaction completion.
Q: Are there any specific safety concerns I should be aware of? A: Yes. Acetic anhydride and acetyl chloride are corrosive and lachrymatory. The reaction is exothermic and can lead to a thermal runaway if the addition is too fast or cooling fails. Always work in a well-ventilated area (or in a closed system for large scale), wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Ensure an appropriate quenching agent (like a weak base) is readily available.
Experimental Protocol: Lab-Scale Synthesis (Illustrative)
This protocol provides a baseline procedure. Optimization is required for scale-up.
Materials:
-
2,6-Diaminopyridine (10.9 g, 100 mmol)
-
Acetonitrile (200 mL)
-
Acetic Anhydride (10.2 mL, 105 mmol, 1.05 eq)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
Setup: Equip a 500 mL jacketed flask with a mechanical stirrer, thermocouple, and an addition funnel.
-
Charge: Charge 2,6-diaminopyridine and acetonitrile to the flask.
-
Cooling: Start agitation and cool the resulting slurry to 0-5 °C using a circulating chiller.
-
Addition: Slowly add acetic anhydride dropwise via the addition funnel over 60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 0-5 °C for 2 hours. Monitor the reaction for completion by TLC or HPLC.
-
Work-up: Once the reaction is complete, slowly add 100 mL of cold deionized water, keeping the temperature below 20 °C.
-
Precipitation: Adjust the pH to 7-8 using a saturated sodium bicarbonate solution. A thick white precipitate should form.
-
Isolation: Stir the slurry at 0-5 °C for 1 hour. Filter the solid product and wash the cake with two 50 mL portions of cold deionized water.
-
Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight.
-
Purification: The crude product can be recrystallized from an ethanol/water mixture to achieve high purity.
References
- CN101029021A - Production of 2,6-diamino-pyridine - Google P
- N-(6-aminopyridin-2-yl)
- Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diamin
- US4325870A - Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors - Google P
- This compound | 1075-62-3 - Sigma-Aldrich.
- This compound | 1075-62-3 - ChemicalBook.
- Acetamide Impurities - BOC Sciences.
- 1075-62-3(this compound) Product Description - ChemicalBook.
- Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines - ResearchG
Sources
Interpreting complex NMR spectra of N-(6-aminopyridin-2-yl)acetamide
Guide to Interpreting Complex ¹H NMR Spectra
Welcome to the technical support guide for N-(6-aminopyridin-2-yl)acetamide. This molecule, while seemingly straightforward, presents several common yet challenging hurdles in ¹H NMR spectral interpretation. Its combination of an aromatic pyridine ring, a primary amine (-NH₂), and a secondary amide (-NHAc) group leads to a spectrum highly sensitive to experimental conditions. This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues researchers encounter, moving from basic assignment to troubleshooting complex phenomena.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I have my ¹H NMR spectrum. What is the expected pattern and how do I begin assigning the peaks?
Answer: A standard ¹H NMR spectrum of this compound will display five main sets of signals. The primary challenge lies in correctly assigning the three protons on the pyridine ring and identifying the exchangeable amine (-NH₂) and amide (-NH) protons, whose positions can vary significantly.
Initial Structural Assignment:
Here is the basic structure with protons labeled for assignment:

Expected Chemical Shifts and Multiplicities:
The following table summarizes the anticipated signals in a common NMR solvent like DMSO-d₆. DMSO-d₆ is often preferred because its hydrogen-bonding capability slows down the exchange rate of N-H protons, making them more likely to be observed as distinct, and sometimes coupled, signals.[1][2]
| Proton Label | Typical δ (ppm) in DMSO-d₆ | Multiplicity | Integration | Key Rationale |
| -NH (Amide) | 9.5 - 10.5 | Broad Singlet (s) | 1H | Deshielded due to the adjacent carbonyl group and hydrogen bonding with the solvent.[1] |
| H4 | 7.4 - 7.6 | Triplet (t) | 1H | Coupled to both H3 and H5 with similar coupling constants (³J). |
| H5 | 7.1 - 7.3 | Doublet (d) | 1H | Coupled to H4. Appears upfield relative to H3 due to the influence of the C6-NH₂ group. |
| H3 | 6.6 - 6.8 | Doublet (d) | 1H | Coupled to H4. Appears upfield relative to H5 due to the C2-NHAc group. |
| -NH₂ (Amine) | 5.8 - 6.2 | Broad Singlet (s) | 2H | The chemical shift is highly variable and depends on concentration, temperature, and residual water.[3][4] |
| -CH₃ (Methyl) | 2.0 - 2.2 | Singlet (s) | 3H | A characteristic sharp singlet in the aliphatic region.[5] |
Q2: The aromatic region (6.5-8.0 ppm) is a cluster of peaks. How can I confidently assign the H3, H4, and H5 protons?
Answer: This is a classic spin system problem. The three adjacent protons on the pyridine ring couple with each other, creating a distinct pattern that can be deciphered by analyzing their multiplicity and coupling constants (J-values).
Causality Behind the Pattern:
-
H4 Proton: It is adjacent to two other protons, H3 and H5. Assuming the coupling constants ³J(H4,H3) and ³J(H4,H5) are similar (typically 7-8 Hz in pyridine rings), the signal for H4 will be split into a triplet (or more accurately, a doublet of doublets that appears as a triplet).
-
H3 and H5 Protons: Each of these is adjacent to only H4. Therefore, their signals will be split into doublets by H4. A very weak, often unresolved, long-range meta-coupling (⁴J) may exist between H3 and H5, which can cause slight broadening of the doublet peaks.[6]
Troubleshooting & Confirmation Workflow:
A 2D COSY (Correlation Spectroscopy) experiment is the most reliable method to confirm these assignments. A COSY spectrum shows which protons are coupled to each other.
dot graph "Spin-Spin_Coupling_Network" { layout=neato; graph [overlap=false, splines=true, sep="+10,10"]; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [color="#5F6368", penwidth=2];
} enddot Caption: Spin-spin coupling network for the pyridine protons.
Experimental Protocol: 2D ¹H-¹H COSY
-
Sample Prep: Prepare the sample as you would for a 1D ¹H NMR experiment (5-10 mg in 0.6 mL of deuterated solvent).[7]
-
Acquisition: Use a standard COSY pulse sequence (e.g., cosygpppqf on Bruker instruments). A quick experiment with 2-4 scans per increment is usually sufficient.
-
Interpretation:
-
Find the diagonal, which shows the 1D spectrum.
-
Look for off-diagonal "cross-peaks." A cross-peak between two signals on the diagonal confirms they are coupled.
-
You should observe a strong cross-peak between the H4 triplet and the H3 doublet, and another strong cross-peak between the H4 triplet and the H5 doublet. This definitively links the three protons in the correct order.
-
Q3: My -NH and -NH₂ peaks are either missing or just a broad, rolling hump on the baseline. What is happening?
Answer: This is one of the most common issues when working with molecules containing amine and amide groups. The behavior of these N-H protons is governed by two main phenomena: chemical exchange and quadrupolar broadening.
Scientific Rationale:
-
Chemical Exchange: The -NH and -NH₂ protons are acidic and can exchange with other acidic protons in the sample, most commonly residual water (H₂O) in the deuterated solvent.[8] If this exchange is fast on the NMR timescale, the signal becomes averaged and broadens, sometimes to the point of disappearing into the baseline.
-
Quadrupolar Broadening: The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin I=1, making it a quadrupolar nucleus.[9] Nuclei with a spin > 1/2 possess a non-spherical charge distribution. This creates an electric quadrupole moment that interacts with local electric field gradients, leading to very fast relaxation. This rapid relaxation of the ¹⁴N nucleus provides an efficient relaxation pathway for adjacent protons (like the N-H protons), significantly shortening their lifetimes in a given spin state and causing their signals to broaden.[10][11] Protons on the ring adjacent to nitrogen (H3 and H5) can also experience this broadening effect, though to a lesser extent.[12]
dot graph "Quadrupolar_Broadening_Effect" { rankdir=LR; node [shape=box, style=filled, fontname="Helvetica"]; edge [color="#34A853", penwidth=2, arrowhead=normal];
} enddot Caption: Influence of the ¹⁴N quadrupolar nucleus on adjacent protons.
Troubleshooting Protocol: D₂O Exchange
This is a definitive experiment to identify exchangeable protons.
dot graph TD { A[Acquire standard ¹H NMR spectrum] --> B{Observe broad or missing peaks?}; B --> |Yes| C[Add 1-2 drops of D₂O to the NMR tube]; C --> D[Shake tube vigorously for ~30 seconds]; D --> E[Re-acquire ¹H NMR spectrum]; E --> F{Compare the 'before' and 'after' spectra}; F --> G[Peaks for -NH and -NH₂ will disappear or significantly decrease in intensity]; } enddot Caption: Workflow for a D₂O exchange experiment.
Upon adding D₂O, the -NH and -NH₂ protons exchange with deuterium. Since deuterium is not observed in a ¹H NMR spectrum, the signals for these protons will vanish, confirming their identity.
Q4: Why do the chemical shifts of my N-H protons differ from one experiment to another or from literature values?
Answer: The chemical shift of exchangeable protons is extremely sensitive to their local chemical environment, which is dominated by solvent interactions, concentration, and temperature.
Causality of Chemical Shift Variation:
-
Solvent Effects: This is the most significant factor. In aprotic, non-hydrogen-bonding solvents like CDCl₃, the N-H protons are relatively shielded and appear more upfield. In hydrogen-bond accepting solvents like DMSO-d₆ or acetone-d₆, the solvent molecules form strong hydrogen bonds with the N-H protons.[3] This pulls electron density away from the protons, deshielding them and causing a significant downfield shift (often by 1-2 ppm or more).[1][2]
-
Concentration: At higher concentrations, intermolecular hydrogen bonding between molecules of the analyte can occur, which also tends to deshield the protons and shift them downfield.
-
Temperature: Increasing the temperature can disrupt hydrogen bonding networks, typically causing N-H signals to shift upfield (become more shielded).
-
Water Content: The amount of residual water in the solvent can also influence the position due to exchange.
Data Summary: Typical Solvent-Dependent Shifts for N-H Protons
| Solvent | Interaction Type | Expected N-H Shift | Reason |
| CDCl₃ | Weak H-bonding | More Upfield (e.g., 5-8 ppm) | Minimal deshielding from solvent.[13] |
| Acetone-d₆ | Moderate H-bond acceptor | Intermediate | Moderate deshielding. |
| DMSO-d₆ | Strong H-bond acceptor | More Downfield (e.g., 6-10 ppm) | Strong deshielding due to robust H-bonding.[1][2] |
Therefore, it is critical to report the solvent, concentration, and temperature when documenting the chemical shifts of exchangeable protons to ensure reproducibility.
References
- Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.
- Abraham, R. J., et al. (2014). ¹H NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 347-356. [Link]
- University of Ottawa. (n.d.). Quadrupolar nuclei. uOttawa NMR Facility. [Link]
- Abraham, R. J., et al. (2014). ¹H NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent.
- Reddit. (2017). Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs?. r/chemhelp. [Link]
- Khrustalev, V. N., et al. (2019). ¹⁵N labeling and analysis of ¹³C–¹⁵N and ¹H–¹⁵N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(46), 26848-26879. [Link]
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029739). [Link]
- Herbison-Evans, D., & Richards, R. E. (1964). Quadrupole relaxation in nitrogen nuclear resonances. Molecular Physics, 8(1), 19-31. [Link]
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
- Barfield, M., & Chakrabarti, B. (1969). Long-Range Proton Spin-Spin Coupling. Chemical Reviews, 69(6), 757-778. [Link]
- Chemistry LibreTexts. (2021). Quadrupolar Coupling. [Link]
- Abraham, R. J., et al. (2012). ¹H NMR spectra. Part 30(+): ¹H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 50(9), 568-576. [Link]
- Yilmaz, H., & Yurdakul, S. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on ¹H NMR Shift of Amine Proton of Morpholine.
- Lafon, O. (2020). NMR Observation of Quadrupolar Nuclei & their Neighbors in Solids. Global NMR Discussion Meetings. [Link]
- Katritzky, A. R., & Ghiviriga, I. (1995). An NMR study of the tantomerism of 2-acylaminopyridines. Journal of the Chemical Society, Perkin Transactions 2, (8), 1651-1653. [Link]
- SpectraBase. (n.d.). 2,6-Diaminopyridine - Optional[¹H NMR] - Chemical Shifts. [Link]
- Matsuzaki, K., et al. (2000). Determination of Heteronuclear Long-Range ¹H-¹³C and ¹H-¹⁵N Coupling Constants of Harman by Modified J-HMBC 2D NMR Techniques. Tetrahedron, 56(41), 8121-8126. [Link]
- Samanta, S., et al. (2020). Effect of Substitution at Amine Functionality of 2,6-Diaminopyridine-Coupled Rhodamine on Metal-Ion Interaction and Self-Assembly. ACS Omega, 5(23), 14078-14087. [Link]
- ResearchGate. (n.d.). ¹H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. [Link]
- ResearchGate. (2021).
- University of Ottawa. (n.d.). Nitrogen NMR. uOttawa NMR Facility. [Link]
- Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation.
- Witanowski, M., et al. (1972). NITROGEN N.M.R. SPECTROSCOPY. Annual Reports on NMR Spectroscopy, 5, 225-287. [Link]
- El-Qisairi, A. K., et al. (2003). Synthesis, Characterization and NMR Studies of some 2,6-Diaminopyridine Complexes with Palladium(II), Rhodium(III) and Mercury(II).
- Bernstein, J., et al. (1947). Derivatives of 2,6-diaminopyridine. Journal of the American Chemical Society, 69(5), 1151-1158. [Link]
- PubChem. (n.d.). 2-Acetamido-6-aminopyridine.
- ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
- University of Wisconsin-Madison. (2012). Measurement of Long Range C H Coupling Constants. Chemistry Department. [Link]
- Chemistry LibreTexts. (2021). 6.
- Sigma-Aldrich. (n.d.). This compound (Chinese). [Link]
- University of Calgary. (n.d.). Ch 13 - Coupling. Chemistry Department. [Link]
- Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
- Kim, H., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide.
- The Royal Society of Chemistry. (n.d.). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. [Link]
- Biological Magnetic Resonance Bank. (n.d.). bmse001133 N-(4-aminobutyl)acetamide. [Link]
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Resolving poor solubility of N-(6-aminopyridin-2-yl)acetamide in experiments
Technical Support Center: N-(6-aminopyyridin-2-yl)acetamide
Introduction: Understanding the Solubility Challenge
N-(6-aminopyridin-2-yl)acetamide is a heterocyclic organic compound frequently utilized as a building block in medicinal chemistry and materials science. Researchers often encounter significant challenges with its poor aqueous solubility, which can impede reaction kinetics, complicate purification, and lead to inconsistent results in biological assays. This guide provides a comprehensive, experience-driven approach to systematically troubleshoot and resolve these solubility issues, ensuring reliable and reproducible experimental outcomes.
The core of the problem lies in the molecule's structure: a relatively non-polar acetamide group combined with a pyridine ring. While the amino groups offer sites for protonation to increase aqueous solubility, the overall molecule exists as a crystalline solid with limited solubility in neutral aqueous media.[1][2][3][4] This guide will walk you through the causal factors and provide validated protocols to overcome these limitations.
Frequently Asked Questions (FAQs)
Q1: Why won't this compound dissolve in my neutral buffer (e.g., PBS pH 7.4)? A: The compound is a weak base. At neutral pH, the amino groups on the pyridine ring are not sufficiently protonated to form a soluble salt. The molecule remains in its less polar, neutral form, which has intrinsically low aqueous solubility. For many weakly basic drugs, adjusting the pH is a primary method to enhance solubility.[5][6]
Q2: What is the best initial organic solvent for making a stock solution? A: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating a high-concentration stock solution.[7] Methanol is also a viable option.[1][2][3] From this organic stock, you can make further dilutions into your aqueous experimental medium, but be mindful of the final solvent concentration and the potential for precipitation.
Q3: Can I use heat to improve solubility? A: Gentle heating can temporarily increase the rate of dissolution and solubility. However, this is often a temporary solution. The compound may precipitate out as the solution cools to room temperature, a common issue with supersaturated solutions.[8] Use this method with caution and always check for stability at your final experimental temperature.
Q4: How does pH adjustment work to dissolve this compound? A: As a weak base due to its pyridine nitrogen atoms, this compound can be protonated in acidic conditions.[9][10] This forms a cationic salt (a pyridinium salt), which is significantly more polar and thus more soluble in aqueous solutions.[6] Lowering the pH of your solvent is a highly effective strategy.
Q5: Will the compound be stable in an acidic solution? A: Pyridine and its derivatives are generally stable in moderately acidic conditions.[11] However, you should always assess the stability for your specific experimental duration. Prepare a small test solution and monitor it for any signs of degradation (e.g., color change, precipitation) over your experimental timeframe.
In-Depth Troubleshooting Guide
This section provides a logical workflow to diagnose and solve solubility issues. The choice of method depends on the experimental constraints, such as the required final solvent, pH tolerance of the assay, and desired concentration.
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing poor solubility.
Caption: Decision tree for resolving solubility issues.
Mechanism of pH-Dependent Solubility
The key to dissolving this compound in aqueous media is to exploit its basic nature. The pyridine ring contains nitrogen atoms that can accept protons (H+) from an acid.
Caption: Protonation equilibrium of the compound.
This protonation converts the neutral, poorly soluble molecule into a charged, water-soluble pyridinium salt. The predicted pKa of the conjugate acid is around 13.5, but the aminopyridine structure suggests a more physiologically relevant pKa for the pyridine nitrogen protonation would be in the range of 3-7, similar to other aminopyridines.[3][4][12] This makes pH adjustment a very effective strategy.
Validated Experimental Protocols
Protocol 1: Preparation of a Stock Solution Using an Organic Co-Solvent
This is the preferred method when the final experimental system can tolerate a low percentage of an organic solvent (typically ≤1%).[13] DMSO is an excellent choice as it is a powerful solvent and miscible with water.[5][7]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Vortex mixer and/or sonicator
-
Calibrated analytical balance
-
Appropriate glass vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder and place it in a clean, dry glass vial.
-
Solvent Addition: Add the required volume of DMSO to achieve the target stock concentration (e.g., 10-50 mM). It is best practice to add about 80% of the final volume first.[14][15]
-
Dissolution: Cap the vial securely and vortex vigorously. If crystals persist, place the vial in a sonicator bath for 5-10 minutes. Gentle warming (to 30-40°C) can be applied if necessary, but ensure the compound is stable at that temperature.
-
Final Volume: Once fully dissolved, add DMSO to reach the final target volume.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the vial is tightly sealed to prevent moisture absorption by the hygroscopic DMSO.
Self-Validation Check:
-
Before storing, visually inspect the solution for any undissolved particulates. A clear, homogenous solution is required.
-
When diluting into aqueous buffer, add the stock solution dropwise while vortexing the buffer to prevent localized high concentrations that can cause precipitation. Always include a vehicle control (buffer + equivalent amount of DMSO) in your experiment.[13]
Protocol 2: Preparation of an Aqueous Solution via pH Adjustment
This method is ideal for applications where organic solvents are not permissible, such as in certain cell-based assays or in vivo studies.[6]
Materials:
-
This compound powder
-
Deionized water or desired aqueous buffer
-
1 M Hydrochloric acid (HCl)
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
Procedure:
-
Suspension: Add the weighed this compound powder to the desired volume of water or buffer to create a suspension.
-
pH Monitoring: Place the suspension on a stir plate and insert a calibrated pH probe.
-
Acidification: While monitoring the pH, add 1 M HCl dropwise to the stirring suspension. You will observe the powder begin to dissolve as the pH drops.
-
Complete Dissolution: Continue adding acid until all the solid has dissolved. This typically occurs at a pH between 2 and 4 for pyridine-containing compounds.[9][16] Do not add a large excess of acid; stop once a clear solution is achieved.
-
Final Checks: Record the final pH of the solution. If required, you may be able to slowly back-titrate with a base (e.g., 1 M NaOH) to a higher pH, but be vigilant for any signs of precipitation as you approach the compound's pKa.
-
Sterilization (if needed): Filter-sterilize the final solution through a 0.22 µm filter compatible with acidic solutions.
Self-Validation Check:
-
After preparation, let the solution stand at room temperature for at least 30 minutes to ensure it remains stable and does not precipitate.
-
The final pH must be compatible with your downstream application. Ensure your experimental system is buffered sufficiently to handle the acidic stock.
Reference Data
The following table summarizes the known physical and solubility properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉N₃O | [17][18] |
| Molecular Weight | 151.17 g/mol | [17][18] |
| Melting Point | 158-162 °C | [1][2][19] |
| Appearance | White to off-white powder/crystal | [3][4] |
| Solubility in Water | Poorly soluble | [7][20] |
| Solubility in Organic Solvents | Soluble in Methanol, DMSO | [1][2][3] |
| Predicted pKa | 13.52 ± 0.70 | [3][4] |
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search.
- Liu, R. (Ed.). (2017). Solubilization techniques used for poorly water-soluble drugs.
- Preparing Stock Solutions. PhytoTech Labs. [Link]
- Drug stock solutions best practices? (2018).
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- Best Practices For Stock Solutions. FasterCapital. [Link]
- Kossena, G. A., et al. (2016). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceuticals, 9(4), 62. [Link]
- Safety Data Sheet for N-(5-Aminopyridin-3-yl)acetamide. Kishida Chemical Co., Ltd.. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility enhancement-eminent role in poorly soluble drugs. World Journal of Biology Pharmacy and Health Sciences, 1(1), 023-033. [Link]
- Solutions and dilutions: working with stock solutions. Rice University. [Link]
- Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. University of Nebraska Medical Center. [Link]
- Techniques to improve the solubility of poorly soluble drugs.
- Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
- Sharma, D. et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Methods To Enhance BA. Scribd. [Link]
- Pyridine. (1999). In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon: IARC. [Link]
- Effect of pH on solubility (Lehninger's Principles). Chemistry Stack Exchange. [Link]
- Pyridine. Wikipedia. [Link]
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Carvajal, M. T., & Martinez, M. N. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 118. [Link]
- 2-Acetamido-6-aminopyridine. PubChem. [Link]
- 2-Acetamidopyridine. PubChem. [Link]
- N-[6-(Pyridin-3-Yl)-1,3-Benzothiazol-2-Yl]acetamide. PubChem. [Link]
- Williams, R.
- pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives.
- N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2-carboxamide. PubChem. [Link]
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Technical Support Center: Safe Handling and Storage of N-(6-aminopyridin-2-yl)acetamide
Welcome to the technical support center for N-(6-aminopyridin-2-yl)acetamide (CAS No. 1075-62-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and use of this compound in your experiments. Adherence to these protocols is crucial for maintaining the integrity of your research and ensuring laboratory safety.
Quick Reference: Chemical and Physical Properties
For your convenience, key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C7H9N3O | [1][2] |
| Molecular Weight | 151.17 g/mol | [1][2] |
| Appearance | Powder to crystal | [3] |
| Melting Point | 158.0 to 162.0 °C | [1][3] |
| Boiling Point | 419.4 ± 30.0 °C (Predicted) | [1][3] |
| Solubility | Soluble in Methanol | [3] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [3] |
Troubleshooting Guide: Common Experimental Issues
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Difficulty Dissolving the Compound
-
Potential Cause: this compound is noted to be soluble in methanol[3]. If you are experiencing solubility issues in other solvents, it may be due to the selection of an inappropriate solvent or the presence of impurities.
-
Recommended Solutions:
-
Solvent Selection: For initial solubilization, methanol is the recommended solvent[3]. If your experimental conditions require an alternative, consider starting with a strong organic solvent like Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), which are effective for a wide range of organic compounds[4].
-
Gentle Heating and Sonication: To aid dissolution, you can try gentle heating (e.g., up to 37°C) or brief sonication[4]. Be cautious with heating, as it can potentially degrade the compound.
-
Solvent Purity: Ensure that your solvent is of high purity and anhydrous. The presence of water can significantly decrease the solubility of many organic compounds[4].
-
Issue 2: Compound Precipitates Out of Solution in Aqueous Buffer
-
Potential Cause: This is a common challenge when diluting a concentrated stock solution in an organic solvent into an aqueous buffer for biological assays[4].
-
Recommended Solutions:
-
Optimize Co-solvent Concentration: Determine the maximum concentration of the organic solvent (e.g., DMSO) that your specific assay can tolerate without affecting the results. Maintaining a higher, permissible co-solvent concentration can help keep the compound in solution[4].
-
Step-wise Dilution: Instead of a single large dilution, perform a serial dilution. For example, first, dilute your concentrated stock into a buffer containing a higher percentage of the organic solvent, and then perform subsequent dilutions into your final aqueous assay buffer[4].
-
Issue 3: Impurities Detected in the Final Product After a Reaction
-
Potential Cause: The presence of unreacted starting materials or byproducts from the reaction.
-
Recommended Solutions:
-
Reaction Monitoring: Closely monitor the progress of your reaction using an appropriate technique like Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion[5].
-
Purification: If impurities are present, purify the crude product. This can be achieved through:
-
Washing: Wash the crude product with a saturated sodium bicarbonate solution to remove any acidic impurities[5].
-
Recrystallization or Column Chromatography: For further purification, recrystallize the product from a suitable solvent system or use column chromatography to separate the desired compound from unreacted starting materials and byproducts[5].
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the safe handling and storage of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a warning-level hazard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][5][6]. It is also harmful if swallowed or inhaled.
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: It is essential to wear appropriate PPE to minimize exposure. This includes:
-
Gloves: Chemical-resistant gloves. Always inspect gloves before use and use proper glove removal technique[6].
-
Eye/Face Protection: Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities[5][6].
-
Clothing: A lab coat or other protective clothing to prevent skin contact[1][6].
-
Respiratory Protection: If working with the solid form where dust may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator[6].
Q3: How should I properly store this compound?
A3: Proper storage is crucial for maintaining the stability and integrity of the compound.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area[1][5]. Keep it in a dark place under an inert atmosphere at room temperature[3].
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, strong bases, and sources of ignition[5].
Q4: What should I do in case of accidental exposure?
A4: In the event of accidental exposure, follow these first aid measures immediately:
-
Eye Contact: Immediately flush your eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[5].
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[5].
-
Inhalation: Move to fresh air. If you are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[5].
-
Ingestion: Do NOT induce vomiting. Rinse your mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5][7].
Q5: How should I dispose of this compound waste?
A5: Dispose of the contents and container to an approved waste disposal plant[5]. Consult your institution's environmental health and safety office for local and national regulations regarding chemical waste disposal.
Workflow for Safe Handling and Emergency Response
The following diagram illustrates the standard workflow for safely handling this compound and the appropriate emergency response procedures.
Caption: Workflow for handling this compound and emergency response.
References
- 2-Acetamido-6-aminopyridine | C7H9N3O | CID 3767345 - PubChem. (n.d.).
- Safety Data Sheet - Angene Chemical. (2021-05-01).
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- 7. 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Systems for N-(6-aminopyrin-2-yl)acetamide Chromatography
Welcome to the technical support center for the chromatographic analysis of N-(6-aminopyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing solvent systems and troubleshooting common issues encountered during HPLC method development. By understanding the physicochemical properties of your analyte and the principles of chromatographic separation, you can develop robust and reliable analytical methods.
Understanding Your Analyte: this compound
A successful chromatographic separation begins with a thorough understanding of the analyte. This compound is a polar, basic compound. Its structure, featuring a pyridine ring, a primary amine, and an acetamide group, dictates its behavior in different chromatographic systems.
| Property | Value | Source |
| Molecular Formula | C7H9N3O | [1][2] |
| Molecular Weight | 151.17 g/mol | [1][2] |
| Melting Point | 158.0 to 162.0 °C | [1][3][4] |
| Predicted pKa | 13.52 ± 0.70 | [3][5] |
| Solubility | Soluble in Methanol | [3][4][5][6] |
| XLogP3 | 0 | [1][2] |
| Topological Polar Surface Area | 68 Ų | [2] |
The low XLogP3 value and significant topological polar surface area indicate that this compound is a hydrophilic molecule. This polarity, combined with its basic nature due to the amino-pyridine structure, presents specific challenges and opportunities for chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for column and mobile phase selection for this compound?
A1: Given the polar and basic nature of this compound, two primary chromatographic modes should be considered: Reversed-Phase (RP-HPLC) with careful pH control or Hydrophilic Interaction Liquid Chromatography (HILIC) .
-
For Reversed-Phase HPLC: A C18 column is a robust starting point. Due to the basicity of the analyte, it is crucial to control the mobile phase pH to ensure consistent retention and good peak shape.[7][8] A starting mobile phase of Acetonitrile/Water with a buffer is recommended. To suppress the ionization of the basic amine groups and minimize interactions with residual silanols on the stationary phase, a low pH mobile phase (pH 2-4) is generally a good starting point.[9] A volatile buffer like 0.1% formic acid is a good initial choice, especially if mass spectrometry (MS) detection is used.[10][11]
-
For HILIC: This technique is particularly well-suited for highly polar compounds that show poor retention in reversed-phase.[12][13][14][15] A HILIC column with an amide, cyano, or unbonded silica stationary phase can be effective.[16] The mobile phase for HILIC is typically high in organic solvent (e.g., >70% acetonitrile) with a small amount of aqueous buffer.[14] This creates a water-rich layer on the stationary phase, allowing for partitioning of the polar analyte.[12][14]
Q2: How does mobile phase pH affect the retention and peak shape of this compound in RP-HPLC?
A2: Mobile phase pH is a critical parameter for ionizable compounds like this compound.[7] The pyridine and amino groups are basic and will be protonated (ionized) at low pH.
-
At Low pH (e.g., pH < 4): The analyte will be in its protonated, more polar, ionized form. In reversed-phase, this leads to reduced retention.[17] However, a low pH also suppresses the ionization of residual silanol groups on the silica-based stationary phase, which minimizes secondary interactions that can lead to peak tailing.[9] Therefore, starting at a low pH is often a good strategy for achieving symmetrical peaks for basic compounds.
-
At Mid-Range pH (near the pKa): Operating near the analyte's pKa is generally not recommended. Small fluctuations in pH can lead to significant changes in retention time and can result in split or broad peaks because both the ionized and non-ionized forms of the analyte are present.[8][18]
-
At High pH (e.g., pH > 8): The analyte will be in its neutral, less polar form, leading to increased retention in reversed-phase chromatography.[7][17] However, traditional silica-based columns are not stable at high pH.[19] If a high pH method is necessary, a hybrid or polymer-based column specifically designed for high pH stability must be used.[8][9]
The following diagram illustrates the relationship between pH, analyte ionization, and retention in RP-HPLC.
Sources
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- 13. waters.com [waters.com]
- 14. HILIC Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 16. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
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- 19. HPLC Buffer Mobile Phase Considerations | Guide [scioninstruments.com]
Identifying byproducts in N-(6-aminopyridin-2-yl)acetamide synthesis by LC-MS
Welcome to the technical support center for the synthesis and analysis of N-(6-aminopyridin-2-yl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists to proactively identify and troubleshoot potential impurities and byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). Adherence to rigorous analytical practices is paramount for ensuring the purity, safety, and efficacy of pharmaceutical compounds.
Section 1: Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the LC-MS analysis of crude reaction mixtures from the synthesis of this compound.
Question 1: I'm observing a significant peak that elutes earlier than my target compound. Its mass corresponds to a loss of 42 Da. What is it?
Answer: An earlier eluting peak with a mass difference of 42.04 Da (the mass of an acetyl group, C₂H₂O) strongly suggests the presence of unreacted starting material.
-
Probable Identity: 2,6-Diaminopyridine.[1]
-
Causality: The starting material, 2,6-diaminopyridine, is significantly more polar than the mono-acetylated product due to the presence of two primary amine groups versus one primary and one secondary amide. In reversed-phase chromatography, more polar compounds have less affinity for the nonpolar stationary phase (e.g., C18) and thus elute earlier.[2] The acetylation reaction may be incomplete due to insufficient reaction time, suboptimal temperature, or inadequate stoichiometry of the acetylating agent.
-
LC-MS Confirmation:
-
Mass Verification: The protonated molecule [M+H]⁺ for 2,6-diaminopyridine should be observed at m/z 110.07.
-
Retention Time Matching: Prepare a standard solution of 2,6-diaminopyridine and inject it using the same LC method. The retention time of the standard should match the unknown early-eluting peak.
-
Co-injection: Spike the crude sample with a small amount of the 2,6-diaminopyridine standard. If the peak area of the suspected impurity increases without the appearance of a new peak, its identity is confirmed.
-
Question 2: My chromatogram shows a later-eluting peak with a protonated mass of m/z 194.1. What is this byproduct?
Answer: This observation is a classic indicator of over-acetylation. The mass of 194.1 Da corresponds to the di-acetylated analog of your starting material.
-
Probable Identity: N,N'-(pyridine-2,6-diyl)diacetamide.
-
Causality: 2,6-Diaminopyridine has two nucleophilic primary amine groups. While the first acetylation is generally rapid, a second acetylation can occur, especially if an excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride) is used or if the reaction is allowed to proceed for an extended period.[3][4] This di-substituted product is less polar than the desired mono-acetylated compound, causing it to be retained longer on a reversed-phase column and thus elute later.
-
LC-MS Confirmation:
-
Mass Verification: The expected [M+H]⁺ for N,N'-(pyridine-2,6-diyl)diacetamide (C₉H₁₁N₃O₂) is m/z 194.09.
-
MS/MS Fragmentation Analysis: Perform a product ion scan on the precursor ion m/z 194.1. A characteristic fragmentation pattern would be the sequential loss of ketene (CH₂CO, 42.01 Da). You would expect to see fragment ions at m/z 152.1 (loss of one acetyl group) and potentially m/z 110.1 (loss of both acetyl groups). The observation of the m/z 152.1 fragment, which corresponds to the desired product's mass, is a strong indicator.
-
Question 3: What are the expected MS/MS fragmentation patterns for my target compound and the di-acetylated byproduct?
Answer: Understanding the fragmentation is key to structural confirmation. For these compounds, under Collision-Induced Dissociation (CID), the most common fragmentation pathways involve the amide bonds.
-
This compound (Precursor [M+H]⁺ = m/z 152.1):
-
Primary Fragmentation: The most probable fragmentation is the neutral loss of ketene (CH₂=C=O) from the amide, resulting in a prominent product ion at m/z 110.1 .[5][6] This corresponds to the protonated 2,6-diaminopyridine structure.
-
Secondary Fragmentation: A less common fragmentation might be the loss of the entire acetamide group, though the loss of ketene is typically dominant for N-acetylated compounds.[7]
-
-
N,N'-(pyridine-2,6-diyl)diacetamide (Precursor [M+H]⁺ = m/z 194.1):
-
Primary Fragmentation: A neutral loss of one ketene molecule will produce a major fragment at m/z 152.1 . This fragment ion has the same mass-to-charge ratio as the desired mono-acetylated product.
-
Secondary Fragmentation (MS³): If your instrument allows, performing an MS³ experiment by isolating the m/z 152.1 fragment and fragmenting it further should yield a product ion at m/z 110.1 , confirming the sequential loss and the core structure.
-
This predictable fragmentation pattern is a powerful tool for confirming the identities of both the product and the di-acetylated byproduct.[5]
Section 2: Visual Workflows & Data Summaries
Synthetic Pathway and Potential Byproduct Formation
The following diagram illustrates the primary reaction for synthesizing this compound and the points at which common byproducts are formed.
Caption: Synthetic pathway and common byproduct formation.
LC-MS Troubleshooting Workflow for Unknown Peaks
This flowchart provides a systematic approach to identifying an unknown peak in your chromatogram.
Caption: Systematic workflow for identifying unknown peaks via LC-MS.
Table 1: Summary of Potential Byproducts and Their Mass Spectrometric Data
| Compound Name | Structure | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) | Chromatographic Behavior (Reversed-Phase) |
| 2,6-Diaminopyridine | Starting Material | 109.13 | 110.1 | Elutes earliest (most polar) |
| This compound | Desired Product | 151.17 | 152.1 | Intermediate retention |
| N,N'-(pyridine-2,6-diyl)diacetamide | Di-acetylated Byproduct | 193.19 | 194.1 | Elutes latest (least polar) |
Section 3: Key Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Quench Reaction: At the desired time point, take a small aliquot (~10-20 µL) of the crude reaction mixture.
-
Dilution: Quench and dilute the aliquot in a high-purity solvent compatible with your mobile phase (e.g., 1 mL of 50:50 Acetonitrile:Water). This prevents precipitation and avoids overloading the LC column.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an LC vial to remove particulate matter that could clog the system.[8][9]
-
Blank Injection: Always run a blank injection (dilution solvent only) before your sample to ensure the system is clean and free from carryover.[9]
Protocol 2: General Purpose LC-MS Method
This method provides a good starting point for separating the target compound from its primary byproducts. Optimization may be required based on your specific instrumentation.
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 - 1.0 min: 5% B
-
1.0 - 8.0 min: 5% to 95% B
-
8.0 - 9.0 min: 95% B
-
9.1 - 12.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
MS Detector: ESI-capable single quadrupole or tandem mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 80 - 500.
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Rationale: The acidic mobile phase (0.1% formic acid) ensures the pyridinic and amine nitrogens are protonated, leading to good ionization efficiency in ESI+ mode and sharp peak shapes.[10] The gradient elution effectively separates compounds based on their polarity.[11][12]
References
- ZefSci. (2025).
- Agilent. (2024). LC/MS Troubleshooting Guide.
- Mahn, B. (n.d.).
- Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]
- venoMS. (n.d.). Fragmentation rules for acylpolyamines. venoMS. [Link]
- Wang, P., et al. (2002). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. Journal of the American Society for Mass Spectrometry. [Link]
- Mhadgut, Y. (2016). Troubleshooting in lcms. Slideshare. [Link]
- Roe, M., et al. (2007). LC-MS analysis after acetylation of primary amines.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine.
- Fabbri, C., et al. (2023). Pyrolysis acetylation. Journal of Analytical and Applied Pyrolysis. [Link]
- PubChem. (n.d.). 2,6-Diaminopyridine.
- MDPI. (2023). Method Development for Aminopyralid Residues Determination by Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry in Straw. MDPI. [Link]
- Deery, M. J., et al. (2015). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry. [Link]
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- 4. cris.unibo.it [cris.unibo.it]
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- 6. researchgate.net [researchgate.net]
- 7. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zefsci.com [zefsci.com]
- 9. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 10. Method Development for Aminopyralid Residues Determination by Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry in Straw [mdpi.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. Troubleshooting in lcms | PPT [slideshare.net]
Best practices for drying and handling N-(6-aminopyridin-2-yl)acetamide
Welcome to the technical support guide for N-(6-aminopyridin-2-yl)acetamide (CAS No. 1075-62-3). This document provides best practices, troubleshooting advice, and detailed protocols for the proper drying and handling of this compound to ensure experimental success and maintain material integrity. The aminopyridine scaffold is central to many research applications, and its utility is directly linked to its purity and stability.
Compound Characteristics & Recommended Storage
This compound is a white to off-white crystalline powder.[1] Understanding its physical properties is the first step toward proper handling.
| Property | Value | Source |
| CAS Number | 1075-62-3 | [2] |
| Molecular Formula | C₇H₉N₃O | [2] |
| Molecular Weight | 151.17 g/mol | [2][3] |
| Melting Point | 158.0 to 162.0 °C | [1][2][4] |
| Appearance | White to Almost white powder to crystal | [1][4] |
| Solubility | Soluble in Methanol | [1][2][5] |
| Storage | Keep in a dark place, Inert atmosphere, Room temperature | [1][6] |
The recommended storage conditions—specifically the need for an inert atmosphere—strongly suggest that the compound may be sensitive to atmospheric components like moisture and oxygen.[1] Amines, in particular, can be prone to oxidation, and the presence of amide and amine functional groups can make the compound hygroscopic.
Frequently Asked Questions (FAQs)
Q1: My this compound powder appears clumpy or sticky. What is the cause and is it still usable?
A: Clumping is a classic indicator of moisture absorption. While the compound is not officially classified, its chemical structure suggests a propensity for hygroscopicity. An increase in moisture content can lead to inaccurate weighing, affect reaction stoichiometry, and potentially promote degradation pathways like hydrolysis over time.[7] The material is likely still usable but must be dried thoroughly before use in any quantitative application.
Q2: The material, which was initially white, now has a yellowish or brownish tint. What happened?
A: Discoloration often points to chemical degradation, which can be initiated by exposure to oxygen (oxidation) or light (photodegradation). The recommended storage in a dark place under an inert atmosphere is intended to prevent these issues.[1][4] For critical applications, such as in drug development or cGMP processes, using discolored material is not advised as the purity is compromised. For general research, its use should be considered carefully, as impurities could interfere with downstream analysis or reactions.
Q3: What is the thermal stability of this compound? At what temperature can I safely dry it?
A: The compound has a relatively high melting point of 158-162 °C, which indicates good general thermal stability.[1] However, thermal degradation can occur at temperatures well below the melting point. For related polyamide structures, thermal degradation can begin with the scission of weaker bonds within the molecule.[8] Therefore, aggressive oven drying at high temperatures is not recommended. A conservative drying temperature in the range of 40-60°C , preferably under vacuum, is a safe and effective choice. This provides enough energy to drive off water and volatile organic solvents without risking thermal decomposition.
Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Inaccurate or inconsistent weighing | 1. Moisture Uptake: The compound is absorbing atmospheric water during weighing. 2. Static Electricity: The fine powder is adhering to weighing tools due to static. | 1. Work Quickly: Minimize the time the container is open. Equilibrate the container to room temperature before opening to prevent condensation.[9] 2. Controlled Environment: For best results, handle and weigh the material inside a glovebox with a controlled low-humidity atmosphere. 3. Anti-Static Tools: Use an anti-static weighing dish or an ion-generating anti-static gun. |
| Poor or incomplete dissolution in methanol | 1. Moisture Content: Excess water in the compound can alter its solubility profile. 2. Degradation: The presence of insoluble, discolored impurities from degradation. 3. Incorrect Solvent: While soluble in methanol, it may have limited solubility in other solvents. | 1. Dry the Material: Use one of the recommended drying protocols below to ensure the compound is anhydrous. 2. Check Purity: If the dried material remains insoluble, it may be degraded. Consider acquiring a fresh lot. 3. Confirm Solvent Choice: Verify that methanol is the appropriate solvent for your specific application and concentration.[1] |
| Reaction failure or unexpected side products | 1. Water Contamination: The absorbed moisture is participating in or inhibiting the reaction. 2. Compound Impurity: Degradation products are interfering with the desired chemical transformation. | 1. Ensure Anhydrous Conditions: Dry the this compound and all other reagents and solvents thoroughly. 2. Use High-Purity Material: Always start with a fresh, properly stored, and white-colored compound for the most reliable results. |
Experimental Protocols & Workflows
General Handling Workflow
Proper handling from receipt to disposal is crucial. The following workflow minimizes the risk of contamination and degradation.
Caption: General workflow for handling this compound.
Decision Guide for Drying Method
Use this guide to select the appropriate drying technique based on your experimental needs and the state of the material.
Caption: Decision tree for selecting a drying method.
Protocol 1: Vacuum Oven Drying (Recommended Method)
This is the most efficient method for removing water and residual solvents.
-
Preparation: Place a thin layer of this compound in a clean, dry, shallow glass dish (e.g., a crystallization dish) to maximize surface area.
-
Oven Setup: Place the dish in a vacuum oven and pre-heat the oven to 50°C .
-
Apply Vacuum: Close the oven door and slowly apply vacuum. A pressure of <100 mbar is effective. Ensure the vacuum is applied gradually to prevent the powder from being aspirated.
-
Drying: Dry the material for 4-12 hours. The optimal time depends on the amount of material and the level of moisture. For best results, dry to a constant weight (i.e., weigh the sample at intervals, e.g., every 2 hours, until the weight no longer changes).
-
Cooling: Once drying is complete, release the vacuum using an inert gas like nitrogen or argon. Allow the sample to cool to room temperature in a desiccator before weighing or storing.[10]
Protocol 2: Desiccator Drying (Gentle, Slower Method)
This method is suitable for small quantities or for maintaining a dry state after vacuum oven drying.
-
Desiccant Check: Ensure the desiccant at the bottom of the desiccator (e.g., anhydrous calcium sulfate (Drierite®) or silica gel with a moisture indicator) is fresh and active.
-
Sample Placement: Place the this compound in an open container (e.g., a vial with a perforated cap or a watch glass) on the desiccator plate.
-
Sealing: Seal the desiccator tightly. If the desiccator has a stopcock, you can apply a gentle vacuum to expedite the process, but this is optional.
-
Drying Time: Allow the material to dry for at least 24-48 hours. This is a passive and much slower process than vacuum oven drying.
-
Storage: The compound can be stored in the sealed desiccator indefinitely to protect it from atmospheric moisture.[10]
By adhering to these guidelines, researchers can ensure the quality and reliability of this compound, leading to more accurate and reproducible experimental outcomes.
References
- Lim, Y. P., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1099.
- Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist.
- Matsuo, T., et al. (2021). Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers. Journal of Pharmaceutical Health Care and Sciences, 7(1), 22.
- ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Forum discussion].
- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: N-(5-Aminopyridin-3-yl)acetamide.
- Franks, F. (2018). Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals. International Journal of Pharmaceutics, 547(1-2), 48-59.
- Adam, M., & Miller, W. K. (2023). Advanced spray drying techniques for the formulation of poorly soluble compounds. On Drug Delivery.
- PubChem. (n.d.). 2-Acetamido-6-aminopyridine.
- Wang, Y., et al. (2023). Influence of Five Drying Methods on Active Compound Contents and Bioactivities of Fresh Flowers from Syringa pubescens Turcz. Molecules, 28(23), 7856.
- Gleadall, A., et al. (2023). Thermal Degradation of Glass Fibre-Reinforced Polyamide 6,6 Composites: Investigation by Accelerated Thermal Ageing. Polymers, 15(11), 2496.
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- 10. researchgate.net [researchgate.net]
Validation & Comparative
The Unambiguous Identification of N-(6-aminopyridin-2-yl)acetamide: A Comparative Guide to Structural Elucidation
In the landscape of drug discovery and development, the precise and unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor. For researchers and medicinal chemists, N-(6-aminopyridin-2-yl)acetamide stands as a molecule of interest, and the validation of its structural integrity is paramount. This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for the structural elucidation of this compound, benchmarked against other widely used analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in their analytical endeavors.
The Gold Standard: Single-Crystal X-ray Crystallography
For the ultimate confirmation of molecular structure, single-crystal X-ray crystallography remains the unparalleled gold standard. This technique provides a direct visualization of the atomic arrangement in the solid state, offering precise bond lengths, bond angles, and torsional angles. The crystal structure of this compound has been determined and is archived in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 969874. This crystallographic data serves as the definitive reference for the compound's structure.
The journey to this definitive structure begins with the synthesis of high-purity this compound, followed by the meticulous process of growing single crystals suitable for diffraction.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the selective acylation of 2,6-diaminopyridine.[1]
Reaction Scheme:
Experimental Protocol: Synthesis
-
Dissolution: Dissolve 2,6-diaminopyridine (1.0 equivalent) in a suitable solvent such as dioxane.
-
Cooling: Cool the solution to 0 °C in an ice bath to control the reaction rate and minimize side products.
-
Acylation: Slowly add acetyl chloride (0.3-0.5 equivalents) dropwise to the cooled solution while stirring. The substoichiometric amount of acetyl chloride is crucial for selective mono-acylation.
-
Reaction: Allow the reaction to stir at 0 °C for one hour, then warm to room temperature and continue stirring overnight.
-
Workup: Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
The Crystallographic Workflow: From Crystal to Structure
The process of determining a crystal structure is a multi-step workflow that demands precision and expertise.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate/hexane mixture).
-
Crystal Selection and Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.
-
Data Collection: Mount the crystal on a single-crystal X-ray diffractometer. A stream of cold nitrogen gas (e.g., 100 K) is often used to minimize thermal motion and radiation damage. X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. This is typically achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods to improve the atomic coordinates, and thermal parameters.
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The final data is typically presented in a Crystallographic Information File (CIF).
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| CCDC Deposition Number | 969874 |
| Empirical Formula | C₇H₉N₃O |
| Formula Weight | 151.17 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 14.982(3) |
| b (Å) | 5.5780(11) |
| c (Å) | 8.8752(18) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 741.5(3) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.353 |
Note: The crystallographic data presented here is based on the information available from the CCDC deposition. For a complete set of data, please refer to the original CIF file.
Orthogonal Confirmation: Spectroscopic and Spectrometric Techniques
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques are indispensable for routine characterization, purity assessment, and for studying the molecule in solution. These methods provide complementary information and are essential components of a comprehensive analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR are fundamental techniques for the characterization of organic compounds like this compound.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
Table 2: Experimental NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.49 | m | 3H (aromatic) |
| ¹H | 6.28 | d | 1H (aromatic) |
| ¹H | 4.31 | s (br) | 2H (-NH₂) |
| ¹H | 2.19 | s | 3H (-CH₃) |
Solvent: CDCl₃. Data obtained from ChemicalBook.[1]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through fragmentation analysis.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with ESI, such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Apply a high voltage to the ESI probe to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Observed m/z | Assignment |
| ESI-MS (Positive) | 152.1 | [M+H]⁺ |
Data obtained from ChemicalBook.[1]
A Comparative Analysis: Choosing the Right Tool for the Task
The choice of analytical technique is dictated by the specific question being asked. The following diagram illustrates a logical approach to structural confirmation.
Caption: Logical flow for selecting analytical techniques.
Table 4: Comparison of Analytical Techniques
| Technique | Information Obtained | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry. | Unambiguous and definitive structural determination. | Requires high-quality single crystals; provides solid-state structure which may differ from solution. |
| NMR Spectroscopy | Atomic connectivity, chemical environment of nuclei, conformational information in solution. | Non-destructive, provides detailed structural information in solution. | Can be complex to interpret for large molecules; sensitivity can be an issue for some nuclei. |
| Mass Spectrometry | Molecular weight, elemental composition, structural information from fragmentation. | High sensitivity, requires very small sample amounts. | Does not provide stereochemical information; fragmentation can be complex to interpret. |
Conclusion: An Integrated Approach to Structural Certainty
The structural confirmation of this compound serves as a compelling case study for the necessity of an integrated analytical approach in modern chemical research. While X-ray crystallography provides the unequivocal, high-resolution snapshot of the molecule in its solid state, techniques such as NMR spectroscopy and mass spectrometry are indispensable for routine characterization, confirming identity and purity in solution, and providing complementary structural insights. For drug development professionals and researchers, a thorough understanding of the strengths and limitations of each technique is crucial for making informed decisions, ensuring data integrity, and ultimately, advancing scientific discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for achieving this level of analytical excellence.
References
- PubChem. 2-Acetamido-6-aminopyridine.
- Cambridge Crystallographic Data Centre (CCDC).
Sources
A Comparative Guide to the Synthetic Routes of N-(6-aminopyridin-2-yl)acetamide for Researchers and Drug Development Professionals
N-(6-aminopyridin-2-yl)acetamide, a key building block in medicinal chemistry, serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The strategic placement of its amino and acetamido groups on the pyridine ring allows for diverse functionalization, making it a valuable scaffold in drug discovery. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each methodology. The information presented herein is intended to empower researchers and drug development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific needs, considering factors such as yield, scalability, cost, and environmental impact.
Executive Summary of Synthetic Strategies
The synthesis of this compound can be broadly approached through three distinct strategies, each with its own set of advantages and challenges. The following table provides a high-level overview of these routes, which will be discussed in detail in the subsequent sections.
| Synthetic Route | Key Precursor | Core Reaction(s) | Typical Yield | Key Advantages | Primary Challenges |
| Route 1: Selective Acetylation | 2,6-Diaminopyridine | Selective Mono-N-acetylation | Good to Excellent | Atom economy, straightforward | Potential for di-acetylation, purification |
| Route 2: Amination of a Pyridine Precursor | 2-Amino-6-halopyridine | Buchwald-Hartwig Amination | Moderate to Good | Good functional group tolerance | Catalyst cost, ligand sensitivity |
| Route 3: Nitropyridine Reduction | 2-Acetamido-6-nitropyridine | Catalytic Hydrogenation | Good to Excellent | Readily available starting materials | Handling of nitro compounds, multi-step |
Route 1: Selective Mono-N-Acetylation of 2,6-Diaminopyridine
This is arguably the most direct and atom-economical approach to this compound. The success of this route hinges on the ability to selectively acetylate one of the two amino groups of the starting material, 2,6-diaminopyridine.
Mechanistic Insights
The selective mono-acetylation is achievable due to the differential basicity and nucleophilicity of the two amino groups. The first amino group, upon acetylation, introduces an electron-withdrawing acetyl group onto the pyridine ring. This deactivates the second amino group, making it less nucleophilic and thus less reactive towards further acetylation, particularly when the reaction is performed under controlled conditions.
Causality Behind Experimental Choices
The choice of acetylating agent and reaction conditions is critical to favor mono-acetylation. Mild acetylating agents such as acetic anhydride or acetyl chloride are commonly employed. The reaction is typically carried out at low temperatures (e.g., 0 °C) to moderate the reactivity and in a suitable solvent like dioxane.[1] The slow, controlled addition of the acetylating agent is also crucial to prevent over-reaction.
Advantages and Disadvantages
Advantages:
-
High Atom Economy: This route involves a simple addition reaction, minimizing waste.
-
Cost-Effective: The starting material, 2,6-diaminopyridine, is commercially available, and the reagents are relatively inexpensive.
-
Procedural Simplicity: The reaction is generally straightforward to perform.
Disadvantages:
-
Selectivity Control: The primary challenge lies in preventing the formation of the di-acetylated byproduct, which can complicate purification.
-
Purification: Careful purification, often involving column chromatography, may be necessary to isolate the desired mono-acetylated product.
Visualizing the Pathway
Caption: Synthetic pathway for Route 1.
Route 2: Palladium-Catalyzed Amination of a 2-Amino-6-halopyridine
The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of carbon-nitrogen bonds.[2][3] This route utilizes a palladium catalyst to couple an amine (or an amide) with an aryl halide. In this context, 2-amino-6-halopyridine (e.g., 2-amino-6-chloropyridine) can be coupled with acetamide.
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves a series of steps:[2][3]
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (2-amino-6-halopyridine).
-
Amide Coordination and Deprotonation: The acetamide coordinates to the palladium(II) complex, and a base deprotonates the amide.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, regenerating the palladium(0) catalyst.
Causality Behind Experimental Choices
The choice of catalyst, ligand, and base is critical for a successful Buchwald-Hartwig amination. Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are common. Electron-rich and sterically hindered phosphine ligands, such as XPhos or SPhos, are often required to facilitate the oxidative addition and reductive elimination steps. A strong base, such as sodium tert-butoxide or potassium carbonate, is necessary to deprotonate the acetamide.
Advantages and Disadvantages
Advantages:
-
High Functional Group Tolerance: The reaction is compatible with a wide range of functional groups.
-
Good Yields: This method can provide good to excellent yields of the desired product.
Disadvantages:
-
Catalyst Cost and Sensitivity: Palladium catalysts and specialized ligands can be expensive and sensitive to air and moisture.
-
Reaction Optimization: The reaction conditions often require careful optimization for each specific substrate combination.
-
Metal Contamination: The final product may contain trace amounts of palladium, which may need to be removed for pharmaceutical applications.
Visualizing the Pathway
Caption: Synthetic pathway for Route 2.
Route 3: Reduction of a Nitropyridine Precursor
This multi-step approach involves the synthesis of a nitropyridine intermediate, followed by the reduction of the nitro group to an amine. A plausible sequence would start with the nitration of a suitable pyridine derivative, followed by the introduction of the acetamido group, and finally, the reduction of the nitro group.
Mechanistic Insights
The key step in this route is the reduction of the aromatic nitro group. This is a well-established transformation that can be achieved through various methods, most commonly catalytic hydrogenation. In this process, the nitro compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The nitro group is sequentially reduced to a nitroso group, a hydroxylamino group, and finally to the amino group.
Causality Behind Experimental Choices
The choice of reducing agent and conditions is dictated by the presence of other functional groups in the molecule. Catalytic hydrogenation is often preferred due to its high efficiency and clean reaction profile. The reaction is typically carried out in a protic solvent like ethanol or methanol under a hydrogen atmosphere. The catalyst loading and hydrogen pressure can be adjusted to optimize the reaction rate and yield.
Advantages and Disadvantages
Advantages:
-
Readily Available Starting Materials: The necessary pyridine precursors are often commercially available or can be synthesized through well-established methods.
-
High-Yielding Reduction: The reduction of aromatic nitro groups is typically a high-yielding and reliable reaction.
Disadvantages:
-
Multi-step Synthesis: This route involves more synthetic steps compared to the other methods, which can lower the overall yield.
-
Handling of Nitro Compounds: Aromatic nitro compounds can be hazardous and require careful handling.
-
Potential for Side Reactions: The presence of other reducible functional groups in the molecule could lead to side reactions during the reduction step.
Visualizing the Pathway
Caption: Synthetic pathway for Route 3.
Experimental Protocols
Route 1: Selective Mono-N-Acetylation of 2,6-Diaminopyridine
Materials:
-
2,6-Diaminopyridine
-
Acetyl chloride
-
Dioxane
-
Standard laboratory glassware
Procedure:
-
Dissolve 2,6-diaminopyridine (9.822 g, 90 mmol) in dioxane (100 mL) in a round-bottom flask.[1]
-
Cool the solution to 0 °C using an ice bath.[1]
-
Slowly add acetyl chloride dropwise to the cooled solution with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable workup procedure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Route 2: Buchwald-Hartwig Amination (General Protocol)
Materials:
-
2-Amino-6-chloropyridine
-
Acetamide
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk flask or glovebox
Procedure:
-
In an inert atmosphere (e.g., under argon or in a glovebox), charge a Schlenk flask with the palladium catalyst, phosphine ligand, and base.
-
Add the 2-amino-6-chloropyridine and acetamide to the flask.
-
Add the anhydrous solvent and stir the mixture at the desired temperature (typically elevated).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and perform an appropriate aqueous workup.
-
Purify the product by column chromatography.
Route 3: Reduction of 2-Acetamido-6-nitropyridine
Materials:
-
2-Acetamido-6-nitropyridine
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-acetamido-6-nitropyridine in ethanol in a round-bottom flask.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Conclusion
The choice of synthetic route for this compound is a critical decision that will depend on the specific requirements of the project.
-
For large-scale synthesis where cost and atom economy are paramount, the selective mono-N-acetylation of 2,6-diaminopyridine (Route 1) is likely the most attractive option. However, careful optimization of reaction conditions is necessary to maximize the yield of the desired product and minimize the formation of byproducts.
-
When a high degree of functional group tolerance is required, or when starting from a pre-functionalized pyridine ring, the Buchwald-Hartwig amination (Route 2) offers a versatile and powerful approach. The higher cost of catalysts and ligands may be justified by the potential for higher yields and broader applicability.
-
The nitropyridine reduction route (Route 3) provides a reliable, albeit longer, alternative. This method is particularly useful when the starting nitropyridine precursors are readily available and when the other functional groups in the molecule are compatible with the reduction conditions.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers to select the most efficient and practical synthetic strategy for their specific application, thereby accelerating the pace of drug discovery and development.
References
- Chichibabin, A. E.; Zeide, O. A. J. Russ. Phys. Chem. Soc.1914, 46, 58.
- Wikipedia. Chichibabin reaction.
- Wikipedia. Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
- Underwood, A. S., et al. ACS Omega2020, 5 (32), 20491–20498.
- Wikipedia. Ullmann condensation.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
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A Comparative Guide to the Reactivity of N-(6-aminopyyridin-2-yl)acetamide and N-(6-aminopyridin-3-yl)acetamide
Introduction
In the landscape of pharmaceutical and materials science, substituted pyridines are foundational scaffolds.[1] Their utility stems from the pyridine ring's unique electronic properties and its capacity for diverse functionalization. Among these, aminopyridine derivatives are crucial building blocks for creating complex, biologically active molecules.[2][3] This guide provides an in-depth comparison of the chemical reactivity of two structurally similar yet electronically distinct isomers: N-(6-aminopyridin-2-yl)acetamide and N-(6-aminopyridin-3-yl)acetamide.
Understanding the nuanced differences in their reactivity is paramount for researchers in drug development and process chemistry. The placement of the acetamido group—either at the C2 or C3 position—profoundly influences the electron distribution within the pyridine ring, dictating the regioselectivity of subsequent reactions and the nucleophilicity of the exocyclic amino group. This guide will dissect these differences through the lens of fundamental organic chemistry principles, supported by experimental protocols and predictive models, to empower scientists in making informed decisions for synthetic strategy and library design.
Structural and Electronic Analysis
The reactivity of an aromatic heterocycle is governed by the electronic landscape of the ring. The pyridine nitrogen is inherently electron-withdrawing by induction and resonance, rendering the ring electron-deficient (π-deficient) compared to benzene and generally less reactive towards electrophiles.[4][5] However, the addition of electron-donating groups (EDGs) like amino (-NH₂) and acetamido (-NHCOCH₃) moieties can dramatically alter this landscape.
Figure 1: Chemical structures of the two isomers.
This compound (The 2-yl Isomer)
In this isomer, both the powerful amino (-NH₂) EDG and the moderately activating acetamido (-NHAc) EDG are positioned at carbons (C2 and C6) that are alpha to the ring nitrogen. This placement allows for potent resonance stabilization. Both groups can donate electron density into the ring, significantly counteracting the electron-withdrawing nature of the ring nitrogen. The groups are para to each other, creating a concerted "push-pull" effect that strongly activates the C3 and C5 positions towards electrophilic attack.
N-(6-aminopyridin-3-yl)acetamide (The 3-yl Isomer)
Here, the amino group remains at the activating C6 position, while the acetamido group is at C3. The amino group at C6 strongly activates the ortho (C5) and para (C3, already substituted) positions. The acetamido group at C3 activates its ortho (C2, C4) and para (C6, already substituted) positions. This leads to a more complex pattern of activation, with multiple sites (C2, C4, and C5) having increased electron density. The overall activation of the ring is generally less pronounced and more diffuse compared to the highly focused activation seen in the 2-yl isomer.
Figure 2: Logical flow of electronic influence on reactivity.
Comparative Reactivity
The electronic differences outlined above manifest in distinct chemical behaviors.
Electrophilic Aromatic Substitution (EAS)
This is the most significant area of differing reactivity. The pyridine ring itself is highly deactivated towards EAS, often requiring harsh conditions.[5][6] However, the presence of two powerful activating groups makes both isomers susceptible to EAS under milder conditions.
-
This compound: Is predicted to be highly reactive and highly regioselective . Electrophiles will strongly favor attack at the C3 and C5 positions , which are electronically enriched by both activating groups. Due to the symmetrical nature of this activation, a mixture of 3- and 5-substituted products is possible, though one may be favored based on sterics.
-
N-(6-aminopyridin-3-yl)acetamide: Is predicted to be less reactive than the 2-yl isomer. The directing effects of the -NH₂ and -NHAc groups are not as reinforcing. Electrophilic attack could potentially occur at C2, C4, or C5. This can lead to a mixture of regioisomers , complicating purification and reducing the yield of a single desired product. For instance, a kinetic isotope effect study on the bromination of a related 2-amino-6-arylpyridine showed a mixture of C3 and C5 brominated products.[7]
Reactivity of the Exocyclic Amino Group
The primary amino group (-NH₂) in both isomers is a nucleophilic site available for reactions like alkylation, acylation, or participation in metal-catalyzed cross-coupling.[2]
-
Basicity and Nucleophilicity: The nucleophilicity of exocyclic amino groups on a pyridine ring is influenced by the electronic effects of the ring nitrogen and other substituents.[8][9] In the 2-yl isomer , the C6-amino group's electron density is enhanced by the strong resonance donation from the C2-acetamido group. In the 3-yl isomer , the C3-acetamido group has a weaker resonance effect on the C6-amino group. Consequently, the exocyclic amino group of This compound is predicted to be more nucleophilic than that of its 3-yl counterpart. This would translate to faster reaction rates in, for example, Buchwald-Hartwig amination if the molecule were first halogenated.
Metal-Catalyzed Cross-Coupling Reactions
Both isomers can serve as valuable synthons in transition metal-catalyzed reactions.[1][10] The pyridine nitrogen itself can act as a directing group to facilitate C-H activation.[11][12] If the molecules are first halogenated (e.g., via electrophilic bromination as discussed above), the resulting halopyridines become substrates for reactions like Suzuki, Sonogashira, or Heck couplings.
-
This compound: Selective bromination at the C3 or C5 position would yield a specific substrate for cross-coupling, allowing for the predictable synthesis of a single product.
-
N-(6-aminopyridin-3-yl)acetamide: Non-selective bromination would lead to a mixture of starting materials for cross-coupling, again resulting in a more complex product mixture that is undesirable for targeted synthesis.
Summary of Physicochemical Properties
| Property | This compound | N-(6-aminopyridin-3-yl)acetamide | Source(s) |
| CAS Number | 1075-62-3 | 41292-44-8 | [13][14] |
| Molecular Formula | C₇H₉N₃O | C₇H₉N₃O | [13][15] |
| Molecular Weight | 151.17 g/mol | 151.17 g/mol | [13][15] |
| Melting Point | 158.0 to 162.0 °C | Not available | [16][17] |
| Predicted XlogP | Not available | -0.3 | [15] |
| Solubility | Soluble in Methanol | Not available | [16][17] |
Experimental Protocol: Comparative Bromination
To empirically validate the predicted differences in reactivity and regioselectivity, a comparative bromination experiment can be performed.
Objective: To compare the rate of reaction and product distribution upon electrophilic bromination of the two isomers under identical, mild conditions.
Causality of Experimental Choices:
-
Brominating Agent: Pyridinium hydrobromide perbromide is chosen as a mild, solid, and safe source of electrophilic bromine, suitable for activated aromatic systems. It avoids the harsh acidity of Br₂/Lewis acid systems.[18][19]
-
Solvent: Acetic acid is a polar protic solvent that can facilitate the reaction without participating in side reactions.[18]
-
Monitoring: Thin-Layer Chromatography (TLC) provides a simple, real-time method to visually assess the consumption of starting material and the formation of products.
-
Analysis: ¹H NMR and LC-MS are essential for confirming the structures of the products (regiochemistry) and quantifying the product distribution, respectively. This analytical rigor makes the protocol a self-validating system.
Figure 3: Workflow for the comparative bromination experiment.
Step-by-Step Methodology
-
Preparation: In two separate 25 mL round-bottom flasks, dissolve this compound (151 mg, 1.0 mmol) and N-(6-aminopyridin-3-yl)acetamide (151 mg, 1.0 mmol) in 5 mL of glacial acetic acid each.
-
Reagent Addition: To each flask, add pyridinium hydrobromide perbromide (336 mg, 1.05 mmol) in one portion at room temperature.
-
Reaction: Equip both flasks with reflux condensers and place them in a preheated oil bath at 60°C. Stir the reactions vigorously.
-
Monitoring: Every 30 minutes, withdraw a small aliquot from each reaction mixture, spot it on a TLC plate (e.g., silica gel with 1:1 Hexane:Ethyl Acetate eluent), and visualize under UV light. Compare the consumption of the starting material spot for each isomer.
-
Workup: After 4 hours, or upon complete consumption of the more reactive isomer as indicated by TLC, cool the flasks to room temperature. Pour each reaction mixture into 20 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining bromine.
-
Extraction: Transfer the quenched mixtures to separatory funnels and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers for each reaction, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Dissolve the crude product from each reaction in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a ¹H NMR spectrum. Analyze a diluted sample by LC-MS to determine the mass of the products and the relative ratio of any isomers formed.
Predicted Outcome: The reaction containing this compound will show a faster consumption of starting material on the TLC plate. The ¹H NMR and LC-MS analysis will likely show a clean conversion to one or two major bromo-isomers (3-bromo and/or 5-bromo). The reaction with N-(6-aminopyridin-3-yl)acetamide will proceed more slowly and the LC-MS analysis is expected to show a more complex mixture of several bromo-regioisomers.
Conclusion and Synthetic Implications
The constitutional positioning of an acetamido group on a 6-aminopyridine scaffold creates two isomers with markedly different reactivity profiles.
-
This compound is a highly activated and regioselective substrate for electrophilic aromatic substitution, primarily at the C3 and C5 positions. Its exocyclic amino group is also predicted to be more nucleophilic. This makes it an ideal building block when a specific, predictable functionalization pattern is required for downstream applications in medicinal chemistry or materials science.
-
N-(6-aminopyridin-3-yl)acetamide is a less activated system with more complex directing effects, which can lead to mixtures of regioisomers in electrophilic substitution reactions. While this can be useful for generating diverse compound libraries for screening purposes, it presents a significant challenge for targeted synthesis campaigns where product purity and yield are critical.
For drug development professionals and synthetic chemists, the choice between these two isomers is a strategic one. For a direct, high-yielding synthesis of a specific target molecule, the 2-yl isomer is the superior choice. For exploratory chemistry and the generation of structural diversity, the 3-yl isomer may offer access to a broader range of scaffolds, albeit with greater synthetic and purification challenges. This guide provides the foundational understanding necessary to leverage the unique properties of each isomer effectively.
References
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- S. M. A. S. K. Hapuarachchige, et al. (2015). Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. ChemistryOpen.
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- Pearson. (n.d.). EAS Reactions of Pyridine.
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- C. Djerassi & C. R. Scholz. (1948). Brominations with Pyridine Hydrobromide Perbromide. Journal of the American Chemical Society.
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A Researcher's Guide to Comparing the Biological Activity of N-(6-aminopyridin-2-yl)acetamide Derivatives
The N-(6-aminopyridin-2-yl)acetamide scaffold represents a promising starting point in medicinal chemistry for the development of novel therapeutic agents. Its structural features offer multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive framework for researchers and drug development professionals to objectively compare the biological performance of novel derivatives based on this core structure, with a focus on anticancer applications. We will delve into the essential experimental protocols, principles of data interpretation, and the causal logic behind methodological choices, ensuring a scientifically rigorous evaluation.
Section 1: Evaluating Anticancer Efficacy
A primary application for novel heterocyclic compounds like acetamide derivatives is in oncology.[1][2] The initial goal is to determine a compound's ability to inhibit cancer cell growth and induce cell death. This requires a multi-step approach, moving from broad cytotoxicity screening to more specific mechanistic validation.
Primary Screening: Assessing Cell Viability and Cytotoxicity
The first critical experiment is to determine the concentration-dependent effect of the derivatives on the viability of cancer cells. The MTT assay is a robust, colorimetric method widely used for this purpose.[3][4]
Causality Behind the Method: The MTT assay measures the metabolic activity of a cell population.[5] Viable, proliferating cells possess active mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[6] These enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals.[3] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[7] A potent anticancer compound will decrease the metabolic activity and thus reduce the formazan signal.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., HCT-116 for colon cancer, MDA-MB-231 for breast cancer) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[8][9] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle-only (e.g., DMSO) control.[9]
-
Incubation: Incubate the plate for a predetermined period, typically 48 to 72 hours, at 37°C and 5% CO₂.[9][10]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[6]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[8]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an SDS-HCl solution, to each well to dissolve the formazan crystals.[8][9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7] A reference wavelength of 630 nm can be used to reduce background noise.[3]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit cell growth by 50%.[4][11]
Data Presentation: Comparative Cytotoxicity
The IC₅₀ values derived from the MTT assay are the primary metric for comparison. A lower IC₅₀ value indicates greater potency. Data should be summarized in a clear, tabular format.
Table 1: Illustrative Cytotoxicity Data for this compound Derivatives
| Compound ID | Modification | HCT-116 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
|---|---|---|---|---|
| Parent | Unsubstituted | 45.2 | 58.1 | 62.5 |
| Deriv. 1a | R = 4-chlorophenyl | 1.4 | 5.2 | 22.6 |
| Deriv. 1b | R = 4-methoxyphenyl | 8.9 | 15.3 | 35.1 |
| Deriv. 1c | R = 4-methylphenyl | 12.5 | 22.8 | 41.7 |
| Doxorubicin | Reference Drug | 0.8 | 1.1 | 1.5 |
(Note: Data is illustrative, based on trends seen for similar heterocyclic compounds, to demonstrate comparative analysis.[12][13])
From this illustrative data, one could hypothesize that adding a halogenated phenyl group (Derivative 1a) significantly enhances cytotoxic potency compared to the parent compound.
Mechanistic Validation: Detecting Apoptosis
A reduction in cell viability can be due to either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. For anticancer drug development, demonstrating that the compound induces programmed cell death, or apoptosis, is a critical validation step.[14] Western blotting is a cornerstone technique for detecting the molecular hallmarks of apoptosis.
Causality Behind the Method: Apoptosis is executed by a family of proteases called caspases.[14] Initiator caspases (e.g., Caspase-9) activate executioner caspases (e.g., Caspase-3), which then cleave a host of cellular proteins, leading to cell death.[15] One key substrate is PARP (poly (ADP-ribose) polymerase-1).[10] The detection of the cleaved forms of Caspase-3 and PARP by Western blot serves as a reliable indicator that the apoptotic cascade has been activated.[15]
Experimental Protocol: Western Blot for Apoptosis Markers
-
Cell Treatment & Lysis: Culture and treat cancer cells with the test compounds at a concentration around their IC₅₀ value for a set time (e.g., 24 hours).[10] Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for all samples.[16]
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size by loading equal amounts (e.g., 30 µg) onto an SDS-polyacrylamide gel.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[10]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting specific apoptotic proteins (e.g., anti-cleaved Caspase-3, anti-cleaved PARP). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) must also be used to normalize the data.[16]
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10] After further washing, apply an enhanced chemiluminescent (ECL) substrate and capture the signal using an imaging system.[16]
-
Analysis: Quantify the band intensities using image analysis software. An increase in the signal for cleaved Caspase-3 and cleaved PARP, relative to the loading control, confirms the induction of apoptosis.
Section 2: Evaluating Kinase Inhibitory Activity
Many modern cancer therapies are kinase inhibitors, which block signaling pathways that drive malignant cell proliferation.[17] Derivatives of the this compound scaffold may possess such activity, and it is crucial to test promising candidates directly against relevant kinase targets.
Causality Behind the Method: Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein.[18] Kinase inhibition assays measure this enzymatic activity.[19] A common method, such as the ADP-Glo™ assay, quantifies the amount of ADP produced in the kinase reaction.[20] The amount of ADP is proportional to the kinase activity. An effective inhibitor will reduce the amount of ADP generated, which is detected as a decrease in a luminescent signal.[19]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Reagent Preparation: Prepare a master mix containing the kinase buffer, the target kinase (e.g., VEGFR2), and its specific substrate peptide.[19]
-
Inhibitor Addition: In a 96-well plate, add the test compounds at various concentrations. Include a "no inhibitor" positive control and a "no enzyme" blank control.[18]
-
Kinase Reaction Initiation: Add an ATP solution to all wells to start the kinase reaction. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[19]
-
Reaction Termination & ADP Detection: Add an "ADP-Glo™ Reagent" to each well. This terminates the kinase reaction and depletes any remaining ATP.[19]
-
Signal Generation: Add a "Kinase Detection Reagent" to each well. This reagent converts the ADP produced during the reaction into ATP, which then drives a luciferase-luciferin reaction, generating light.[19]
-
Data Acquisition: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate reader.
-
Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC₅₀ value for kinase inhibition.[21]
Data Presentation: Comparative Kinase Inhibition
Similar to cytotoxicity, kinase inhibitory potency is compared using IC₅₀ values.
Table 2: Illustrative Kinase Inhibition Data for this compound Derivatives
| Compound ID | Modification | VEGFR2 IC₅₀ (µM) |
|---|---|---|
| Parent | Unsubstituted | > 50 |
| Deriv. 1a | R = 4-chlorophenyl | 0.95 |
| Deriv. 1b | R = 4-methoxyphenyl | 5.7 |
| Deriv. 1c | R = 4-methylphenyl | 11.2 |
| Sorafenib | Reference Drug | 0.09 |
(Note: Data is illustrative to demonstrate comparative analysis.)
This data suggests that the same modifications enhancing cytotoxicity also confer kinase inhibitory activity, pointing towards a potential mechanism of action for these compounds. Derivative 1a is the most potent of the series, though not as potent as the multi-kinase inhibitor reference drug, Sorafenib.
Section 3: Structure-Activity Relationship (SAR) and Conclusion
By systematically synthesizing and testing derivatives, a structure-activity relationship (SAR) can be established.[22][23] The goal is to understand how specific changes in the molecule's structure affect its biological activity. Based on the illustrative data presented:
-
Substitution is Key: The unsubstituted parent compound shows weak activity. The addition of substituted phenyl rings at a hypothetical 'R' position dramatically increases potency.
-
Electronic Effects Matter: The electron-withdrawing chloro group (Derivative 1a) results in the highest potency in both cytotoxicity and kinase inhibition assays. Electron-donating groups like methoxy (1b) and methyl (1c) are less effective, suggesting that the electronic properties of the substituent are critical for target engagement.
References
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- Alvero, A. B. (2021).
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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- Springer Nature Experiments. (2022). Screening for Anticancer Activity: Trypan Blue Exclusion Assay. [Link]
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A Comparative Spectroscopic Guide to the Synthesis of N-(6-aminopyridin-2-yl)acetamide
For professionals in pharmaceutical research and synthetic chemistry, the precise characterization of molecules is paramount. The synthesis of N-(6-aminopyridin-2-yl)acetamide, a valuable building block, from 2,6-diaminopyridine is a classic example of selective acylation. Spectroscopic analysis is the cornerstone of verifying the successful transformation, providing an unambiguous fingerprint of the molecular changes. This guide offers an in-depth comparison of the spectroscopic signatures of the product and its precursors, grounded in experimental data and established principles.
The selective mono-acylation of 2,6-diaminopyridine presents a key challenge: ensuring the reaction proceeds to the desired mono-substituted product without significant formation of the di-substituted byproduct. Spectroscopic monitoring provides real-time insight into this transformation, allowing chemists to confirm the consumption of starting material and the emergence of the product's unique spectral features.
The Synthetic Transformation
The synthesis involves the reaction of 2,6-diaminopyridine with an acetylating agent, such as acetyl chloride or acetic anhydride, to form this compound. This reaction converts one of the primary amino groups (-NH₂) into a secondary acetamide group (-NHCOCH₃).
Caption: Reaction scheme for the synthesis of this compound.
Spectroscopic Comparison: A Multi-Technique Approach
The conversion of a primary amine to a secondary amide induces significant changes in the molecule's electronic and vibrational properties. These changes are readily detected by Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is highly sensitive to the chemical environment of protons. The transformation from 2,6-diaminopyridine to its mono-acetylated derivative results in several key changes:
-
Appearance of Amide and Acetyl Protons: The most definitive evidence of a successful reaction is the appearance of two new signals: a singlet corresponding to the three protons of the acetyl methyl group (CH₃) typically around δ 2.19 ppm , and a broad singlet for the amide proton (NH) further downfield.[1]
-
Shift in Aromatic Protons: The symmetry of the 2,6-diaminopyridine precursor results in a simple aromatic signal pattern. Upon acetylation, this symmetry is broken. The protons on the pyridine ring in the product, this compound, exhibit a more complex pattern, with a multiplet observed around δ 7.49 ppm and a doublet at δ 6.28 ppm .[1]
-
Disappearance and Shift of Amine Protons: The broad signal for the four protons of the two -NH₂ groups in 2,6-diaminopyridine will be replaced by a new broad singlet for the remaining primary amine (around δ 4.31 ppm in the product), which integrates to two protons.[1]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides a map of the carbon skeleton, and its changes powerfully corroborate the ¹H NMR findings.
-
New Carbonyl and Methyl Signals: The introduction of the acetyl group creates two new signals in the product's spectrum that are absent in the precursors. A signal for the carbonyl carbon (C=O) will appear significantly downfield, typically in the δ 168-172 ppm range, which is characteristic of amides.[2] A signal for the acetyl methyl carbon (-CH₃) will appear upfield, around δ 24-25 ppm .
-
Shifts in Aromatic Carbons: The carbons of the pyridine ring will also experience shifts due to the change in the electronic nature of the substituent, from an electron-donating -NH₂ group to a more complex, electron-withdrawing amide group. The carbon attached to the newly formed amide (C2) will show a notable downfield shift.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is exceptionally useful for identifying functional groups. The conversion of an amine to an amide is clearly delineated by this technique.
-
2,6-Diaminopyridine (Precursor): The spectrum is characterized by a pair of sharp N-H stretching bands in the 3450-3250 cm⁻¹ region, which is typical for a primary amine (-NH₂). It also shows a characteristic N-H scissoring vibration around 1640 cm⁻¹ .[3]
-
Acetic Anhydride (Precursor/Reagent): This reagent has a very distinct IR signature, showing two strong carbonyl (C=O) stretching peaks, typically around 1825 cm⁻¹ and 1755 cm⁻¹ .[4][5] The disappearance of these peaks is a key indicator of reaction completion and successful purification.
-
This compound (Product): The product spectrum displays a combination of features from both a primary amine and a secondary amide.
-
Amide Bands: A strong, sharp C=O stretching band (Amide I) appears around 1640-1680 cm⁻¹ . A secondary amide N-H stretching band will be present as a single sharp peak around 3300-3400 cm⁻¹ .
-
Primary Amine Bands: The remaining -NH₂ group will still show its characteristic paired N-H stretching bands, although they may be broader and shifted compared to the starting material.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the change in molecular weight resulting from the addition of the acetyl group.
-
2,6-Diaminopyridine: The molecular weight is 109.13 g/mol .[6] Its mass spectrum will show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 109 or 110, respectively.
-
This compound: The addition of an acetyl group (CH₃CO-) adds 42.04 g/mol to the mass. The product's molecular weight is 151.17 g/mol .[1][7] The mass spectrum will confirm this with a prominent [M+H]⁺ peak at m/z 152.1 .[1]
Summary of Key Spectroscopic Data
| Compound | Technique | Key Feature | Approximate Position |
| 2,6-Diaminopyridine | ¹H NMR | Aromatic CH | δ 5.7-7.3 ppm |
| Amine NH₂ | Broad signal | ||
| ¹³C NMR | Aromatic C-N | ~δ 159 ppm | |
| FT-IR | N-H Stretch (Primary Amine) | 3450-3250 cm⁻¹ (doublet) | |
| MS | [M+H]⁺ | m/z 110 | |
| Acetic Anhydride | FT-IR | C=O Stretch (Anhydride) | ~1825 cm⁻¹, ~1755 cm⁻¹ |
| This compound | ¹H NMR | Acetyl CH₃ | δ 2.19 ppm (singlet) |
| Amide NH | Downfield, broad singlet | ||
| Aromatic CH | δ 6.2-7.5 ppm (complex) | ||
| ¹³C NMR | Carbonyl C=O | ~δ 169 ppm | |
| Acetyl CH₃ | ~δ 25 ppm | ||
| FT-IR | C=O Stretch (Amide I) | ~1660 cm⁻¹ (strong) | |
| N-H Stretch (Secondary Amide) | ~3350 cm⁻¹ (singlet) | ||
| MS | [M+H]⁺ | m/z 152.1[1] |
Experimental Protocols
Synthesis of this compound[1]
Causality: This protocol uses acetyl chloride as the acetylating agent and dioxane as the solvent. The reaction is initially cooled to 0 °C to control the exothermic reaction between the amine and the highly reactive acetyl chloride, thereby promoting selective mono-acylation.
-
Dissolve 2,6-diaminopyridine (1.0 eq) in anhydrous dioxane and cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (0.33 eq) dropwise to the stirred solution. Rationale: Adding the acylating agent slowly and in a substoichiometric amount minimizes the formation of the di-acetylated byproduct.
-
Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to stir overnight at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the HCl byproduct.
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to isolate the pure this compound.
Spectroscopic Analysis Workflow
This workflow ensures that each step of the synthesis is validated, from starting material purity to final product confirmation.
Caption: A self-validating workflow for synthesis and spectroscopic characterization.
NMR Sample Preparation[8]
-
Accurately weigh 5-10 mg of the analyte (precursor or purified product).
-
Transfer the sample to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
Acquire the spectrum according to standard instrument parameters. Rationale: DMSO-d₆ is often preferred as it can dissolve a wide range of polarities and its residual proton peak does not typically interfere with analyte signals.
Conclusion
The spectroscopic comparison between this compound and its precursor, 2,6-diaminopyridine, provides a clear and definitive method for confirming the success of the synthesis. Each analytical technique—¹H NMR, ¹³C NMR, FT-IR, and MS—offers a unique and complementary piece of the structural puzzle. By understanding the characteristic spectral changes associated with the conversion of a primary amine to a secondary amide, researchers can confidently verify their synthetic outcomes and ensure the quality of their materials for further development.
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Validating the Efficacy of N-(6-aminopyridin-2-yl)acetamide-Derived Kinase Inhibitors In Vitro: A Comparative Guide
In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology. The N-(6-aminopyridin-2-yl)acetamide scaffold has emerged as a promising framework for the design of such inhibitors, owing to its structural resemblance to the hinge-binding region of ATP, the universal substrate for kinases. This guide provides a comprehensive in vitro validation framework for researchers developing novel compounds derived from this scaffold. We will explore the efficacy of representative aminopyridine-based compounds against key kinase targets, compare their performance with established drugs, and provide detailed protocols for robust in vitro evaluation.
The Rationale for Targeting Kinases with Aminopyridine Scaffolds
Protein kinases play a pivotal role in cellular signaling, regulating a vast array of processes from proliferation and differentiation to apoptosis. Their dysregulation is a hallmark of numerous diseases, making them attractive therapeutic targets. The aminopyridine core, and by extension the this compound structure, serves as an excellent "hinge-binding" motif. This region of the kinase ATP-binding pocket is crucial for anchoring ATP. Compounds that can effectively mimic this interaction can act as competitive inhibitors, blocking the kinase's catalytic function. The diverse substitution patterns possible on the aminopyridine ring allow for the fine-tuning of potency and selectivity against specific kinases.
This guide will focus on two critical kinase families where aminopyridine-based inhibitors have shown significant promise: the Janus kinases (JAKs) involved in cytokine signaling and the Aurora kinases that are key regulators of mitosis.
Comparative In Vitro Efficacy Analysis
A critical step in the preclinical development of any new chemical entity is to benchmark its performance against existing therapies. Here, we present a comparative analysis of representative aminopyridine-derived kinase inhibitors against well-established drugs targeting the JAK-STAT and Aurora kinase pathways.
Targeting the JAK-STAT Pathway
The JAK-STAT signaling cascade is a primary communication route for numerous cytokines and growth factors, playing a central role in immunity and inflammation.[1][2][3] Dysregulation of this pathway is implicated in autoimmune diseases and myeloproliferative neoplasms.
Table 1: In Vitro Potency of Aminopyridine-Based JAK Inhibitors vs. Competitors
| Compound/Drug | Target Kinase(s) | Assay Type | IC50 (nM) | Source(s) |
| Representative Aminopyridine-based Inhibitor | JAK1 | Biochemical | 43 | [4] |
| JAK2 | Biochemical | 110 | [4] | |
| JAK3 | Biochemical | 2300 | [4] | |
| TYK2 | Biochemical | 460 | [4] | |
| Tofacitinib | JAK1 | Biochemical | 1.2 - 11 | [4] |
| JAK2 | Biochemical | 20 - 108 | [4] | |
| JAK3 | Biochemical | 1.0 - 5.6 | [4] | |
| TYK2 | Biochemical | 344 | [4] | |
| Baricitinib | JAK1 | Biochemical | 5.9 | [5] |
| JAK2 | Biochemical | 5.7 | [5] | |
| JAK3 | Biochemical | >400 | [4] | |
| TYK2 | Biochemical | 53 | [4] |
Note: IC50 values can vary between different assay formats and experimental conditions.
As illustrated in Table 1, while the representative aminopyridine-based inhibitor shows good potency, particularly against JAK1 and JAK2, established drugs like Tofacitinib and Baricitinib exhibit broader and often more potent inhibition across the JAK family.[4][5] This highlights the critical need for extensive structure-activity relationship (SAR) studies to optimize the selectivity and potency of novel this compound derivatives.
Targeting the Aurora Kinase Pathway
Aurora kinases are essential for the proper execution of mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.[6] Their overexpression is common in many cancers, making them a key target for anti-cancer drug development. Imidazo[4,5-b]pyridine derivatives, which share a core structure with aminopyridines, have demonstrated significant activity against Aurora kinases.
Table 2: In Vitro Potency of Imidazo[4,5-b]pyridine-Based Aurora Kinase Inhibitors vs. Competitors
| Compound/Drug | Target Kinase(s) | Assay Type | IC50 (nM) | Source(s) |
| Imidazo[4,5-b]pyridine Derivative (28c) | Aurora A | Biochemical | 75 | [7] |
| Aurora B | Biochemical | 4120 | [7][8] | |
| Imidazo[4,5-b]pyridine Derivative (40f) | Aurora A | Biochemical | 15 | [7][8] |
| Aurora B | Biochemical | 3050 | [7][8] | |
| Alisertib (MLN8237) | Aurora A | Biochemical | 1.2 | [9] |
| Aurora B | Biochemical | 396.5 | [9] | |
| Barasertib (AZD1152) | Aurora B | Cell-free | 0.37 |
Note: IC50 values can vary between different assay formats and experimental conditions.
The data in Table 2 showcases the high potency and selectivity that can be achieved with the broader aminopyridine scaffold. The imidazo[4,5-b]pyridine derivatives 28c and 40f demonstrate remarkable selectivity for Aurora A over Aurora B.[7] In comparison, Alisertib is a potent inhibitor of both Aurora A and B, while Barasertib is highly selective for Aurora B.[9] This underscores the tunability of the aminopyridine scaffold to achieve desired selectivity profiles.
Key Signaling Pathways
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target.
Caption: Role of Aurora Kinases in Mitosis.
Aurora A and Aurora B are activated at different stages of mitosis to regulate key events. [6]Aurora A is crucial for centrosome maturation and spindle assembly in prophase, while Aurora B ensures proper chromosome segregation and cytokinesis during metaphase and anaphase. [6][10]
Experimental Protocols
To ensure the generation of reliable and reproducible data, standardized in vitro assays are paramount. Below are detailed protocols for two common kinase inhibition assays.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay for JAK Inhibition
This assay is a robust, high-throughput method for measuring kinase activity.
Principle: The HTRF® assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. A biotinylated substrate peptide is phosphorylated by the kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) are then added. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal that is proportional to the kinase activity. [11][12][13] Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a serial dilution of the this compound-derived compounds and control inhibitors (e.g., Tofacitinib) in 100% DMSO.
-
Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should typically be kept at or below 1%.
-
-
Kinase Reaction:
-
In a 384-well low-volume plate, add 2 µL of the diluted compound or vehicle (DMSO).
-
Add 4 µL of a solution containing the JAK enzyme and the biotinylated substrate peptide in kinase buffer.
-
Initiate the reaction by adding 4 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific JAK isozyme to ensure competitive inhibition can be accurately measured.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of HTRF® detection buffer containing EDTA, the europium-labeled anti-phospho-antibody, and streptavidin-XL665.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF®-compatible plate reader, measuring the fluorescence emission at both 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF® ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF® ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
LanthaScreen® Eu Kinase Binding Assay for Aurora Kinase Inhibition
This assay directly measures the binding of an inhibitor to the kinase.
Principle: The LanthaScreen® Eu Kinase Binding Assay is a TR-FRET based competition binding assay. It utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) that binds to the ATP pocket of the kinase. When both are bound, a high FRET signal is generated. A test compound that also binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal. [14][15] Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the aminopyridine-derived compounds and control inhibitors (e.g., Alisertib) in 100% DMSO.
-
Prepare a working solution of the Aurora kinase, Eu-anti-tag antibody, and the kinase tracer in the LanthaScreen® kinase buffer. The optimal tracer concentration should be predetermined and is typically close to its Kd for the kinase.
-
-
Assay Assembly:
-
In a 384-well plate, add 5 µL of the diluted compound or vehicle.
-
Add 5 µL of the Aurora kinase/Eu-anti-tag antibody mixture.
-
Add 5 µL of the kinase tracer.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at the appropriate wavelengths for the europium donor and Alexa Fluor® 647 acceptor.
-
-
Data Analysis:
-
Calculate the TR-FRET emission ratio.
-
Plot the emission ratio against the inhibitor concentration and fit the data to a suitable binding model to determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel kinase inhibitors. The in vitro data for structurally related aminopyridine and imidazo[4,5-b]pyridine derivatives demonstrate the potential to achieve high potency and selectivity against key therapeutic targets such as JAKs and Aurora kinases. By employing robust and standardized in vitro assays, such as HTRF® and LanthaScreen®, researchers can accurately validate the efficacy of their compounds and make data-driven decisions for lead optimization.
The path forward for compounds derived from this scaffold will involve comprehensive SAR studies to enhance potency and selectivity, followed by cell-based assays to confirm on-target activity in a more physiological context. Ultimately, the goal is to translate promising in vitro findings into the development of novel therapeutics with improved efficacy and safety profiles.
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- ResearchGate. (n.d.). A simplified diagrammatic representation of the JAK-STAT pathway. [Image].
- Fuller, B. G., & Straight, A. F. (2012). Aurora kinases: Generators of spatial control during mitosis. Frontiers in Oncology, 2, 22.
- Casanova, J. E., & Giet, R. (2021).
- Bayliss, R., & Dodson, C. A. (2021). Aurora A kinase activation: Different means to different ends. Journal of Cell Biology, 220(9), e202106128.
- Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135.
- Wikipedia. (2023, December 27). JAK-STAT signaling pathway.
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- Shutterstock. (n.d.). 40 Jak Stat Pathway Royalty-Free Images, Stock Photos & Pictures.
- Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122–9135.
- McInnes, I. B., et al. (2019). Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations. Arthritis Research & Therapy, 21(1), 183.
- Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-5228.
- Taylor, P. C., et al. (2019). OP0001 BARICITINIB, TOFACITINIB, UPADACITINIB, FILGOTINIB, AND CYTOKINE SIGNALING IN HUMAN LEUKOCYTE SUBPOPULATIONS: AN UPDATED EX-VIVO COMPARISON.
- Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122–9135.
- ResearchGate. (n.d.). IC 50 values in CD4+ T cells, NK cells, and monocytes [Image].
- ResearchGate. (n.d.). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases [Image].
- Dowty, M. E., et al. (2014).
- ResearchGate. (n.d.). HTRF® Kinase Assay Protocol [Table].
- Glickman, F., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. SLAS Discovery, 12(4), 457-464.
- Tontsch, D., et al. (2022). Aurora B Inhibitors as Cancer Therapeutics. Molecules, 27(19), 6296.
- Lauffer, D. J., et al. (2021). Summary of half maximal inhibitory concentration (IC50) of oral JAK inhibitors.
- ResearchGate. (n.d.). JAK inhibitor IC 50 values for inhibition of cytokine-stimulated pSTAT3 induction in RA-FLS. [Image].
- Zhang, Y., & Gero, T. W. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. In Methods in Molecular Biology (pp. 139-153). Humana Press.
- Cisbio. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube.
- ResearchGate. (n.d.). A) IC50 values determined after 120 h of incubation by MTT assay; B)... [Image].
- ResearchGate. (n.d.). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. [Image].
- Helfrich, B. A., et al. (2016). Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo. Oncotarget, 7(35), 56496-56506.
- El-Gohary, N. S. M., et al. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-16.
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A Comparative Guide to Catalysts for the Synthesis of N-(6-aminopyridin-2-yl)acetamide
Abstract
This guide provides a comprehensive comparative analysis of catalytic strategies for the synthesis of N-(6-aminopyridin-2-yl)acetamide, a key intermediate in the development of various pharmaceutical agents. We will explore two primary synthetic pathways: the selective mono-acetylation of 2,6-diaminopyridine and the transition-metal-catalyzed C-N cross-coupling of 2-amino-6-chloropyridine with acetamide. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the catalytic systems, reaction mechanisms, and experimental protocols to aid in the selection of the most efficient and practical synthetic route.
Introduction: The Significance of this compound
This compound is a vital building block in medicinal chemistry. Its substituted aminopyridine scaffold is a prevalent motif in a wide array of biologically active compounds, including kinase inhibitors and other therapeutic agents. The efficient and selective synthesis of this intermediate is therefore of paramount importance for the rapid exploration of new chemical entities in drug discovery programs.
The synthesis of this compound presents a classic challenge in regioselectivity. The presence of two amino groups in 2,6-diaminopyridine or the potential for reaction at either the amino or the chloro position in 2-amino-6-chloropyridine necessitates carefully controlled reaction conditions and the selection of appropriate catalytic systems. This guide will dissect two prominent synthetic strategies, providing a head-to-head comparison of their performance based on experimental data.
Synthetic Strategies: A Comparative Overview
Two principal retrosynthetic disconnections for this compound are considered in this guide:
-
Route A: Selective Mono-Acetylation of 2,6-Diaminopyridine. This is a direct and often high-yielding approach that relies on the controlled reaction of a readily available starting material with an acetylating agent.
-
Route B: Transition-Metal-Catalyzed C-N Cross-Coupling. This strategy involves the formation of the C-N bond between 2-amino-6-chloropyridine and acetamide, typically employing palladium or copper catalysts in reactions such as the Buchwald-Hartwig amination or the Ullmann condensation.
The choice between these routes depends on several factors, including the availability of starting materials, desired yield, reaction scalability, cost-effectiveness of the catalyst, and tolerance to various functional groups.
Figure 1: Retrosynthetic analysis of this compound.
Route A: Selective Mono-Acetylation of 2,6-Diaminopyridine
This classical approach offers a straightforward and often efficient synthesis. The primary challenge lies in achieving selective mono-acetylation while avoiding the formation of the di-acetylated byproduct.
Catalytic vs. Stoichiometric Acetylation
While acetylation can be performed without a catalyst, particularly with highly reactive acetylating agents like acetyl chloride, the use of catalysts can improve selectivity and allow for the use of less reactive and more manageable reagents like acetic anhydride.
Comparative Performance of Acetylating Agents
| Acetylating Agent | Catalyst/Conditions | Yield (%) | Observations | Reference |
| Acetyl Chloride | Dioxane, 0 °C to RT | 76 | High yield, but acetyl chloride is corrosive and moisture-sensitive. Stoichiometric control is crucial for selectivity. | [1] |
| Acetic Anhydride | Catalytic Zinc Acetate in Acetic Acid (Microwave) | Good to Excellent (General) | A greener approach with a less hazardous acetylating agent. The catalytic system enhances selectivity for N-acetylation over O-acetylation in polyfunctional molecules. | [2] |
| Carboxylic Acid | 1,3-Dicyclohexylcarbodiimide (DCC) | Not specified for this product | A method for forming the amide bond via dehydration, but DCC is a known allergen and produces a urea byproduct that can be difficult to remove. | [3] |
Experimental Protocol: Selective Mono-Acetylation with Acetyl Chloride
This protocol is based on a reported high-yield synthesis.[1]
Materials:
-
2,6-Diaminopyridine
-
Acetyl chloride
-
Dioxane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 2,6-diaminopyridine (1.0 eq) in anhydrous dioxane in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetyl chloride (0.33 eq) dropwise to the cooled solution while stirring.
-
Continue stirring at 0 °C for 1 hour.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient elution of 60-70% ethyl acetate in hexane to afford this compound.
Expected Yield: 76%[1]
Route B: Transition-Metal-Catalyzed C-N Cross-Coupling
This route offers a convergent approach, forming the key C-N bond in a single step from readily available precursors. The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[4][5][6] It typically employs a palladium catalyst with a phosphine-based ligand and a base.
Catalytic Cycle:
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
While specific data for the direct coupling of 2-amino-6-chloropyridine with acetamide is not extensively reported, the general principles of Buchwald-Hartwig amination suggest that this transformation is feasible. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of improved catalytic systems.[4][5][7] It typically requires a copper catalyst, a ligand (often a diamine or an amino acid), and a base, and often proceeds at higher temperatures than palladium-catalyzed reactions.
Catalytic Cycle:
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A Senior Application Scientist’s Guide: Benchmarking N-(6-aminopyridin-2-yl)acetamide Against Key Aminopyridine Building Blocks
Introduction: The Privileged Role of Aminopyridines in Modern Synthesis
In the landscape of medicinal chemistry and materials science, aminopyridines represent a class of "privileged" scaffolds.[1][2] Their unique structural and electronic properties, stemming from the interplay between an electron-deficient pyridine ring and an electron-donating amino group, make them indispensable building blocks for constructing complex molecules with diverse biological activities.[2] Pharmaceutical companies widely utilize these simple, low-molecular-weight moieties to engage with biological targets, optimize pharmacokinetic profiles, and develop novel therapeutics.[1][3]
The strategic selection of the correct aminopyridine isomer or derivative is a critical decision that profoundly impacts synthetic efficiency and the ultimate properties of the target molecule. This guide provides an in-depth comparative analysis of N-(6-aminopyridin-2-yl)acetamide, a mono-protected derivative of 2,6-diaminopyridine, benchmarking its performance and utility against other foundational aminopyridine building blocks. We will explore the causal relationships between structure, physicochemical properties, and reactivity, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Comparative Data-Driven Overview
A molecule's fundamental physicochemical parameters, such as basicity (pKa) and lipophilicity (LogP), govern its behavior in both reaction flasks and biological systems. The substitution pattern on the aminopyridine core dramatically alters these properties.[4] this compound presents a unique profile compared to its parent diamine and other common isomers. The introduction of the acetyl group reduces the basicity of the acylated nitrogen and increases lipophilicity, which can be strategically leveraged in synthesis and drug design.
| Parameter | This compound | 2,6-Diaminopyridine | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |
| Structure | |||||
| CAS Number | 1075-62-3[5] | 141-86-6 | 504-29-0 | 462-08-8[3] | 504-24-5 |
| MW ( g/mol ) | 151.17[6] | 109.13 | 94.11[4] | 94.11[4] | 94.12 |
| Melting Point (°C) | 158.0-162.0[7] | 119-122 | 59-61 | 60-63 | 155-158 |
| cLogP (Predicted) | ~0.0[6] | -0.16 | ~0.1[4] | ~0.1[4] | -0.02 |
| pKa (Conj. Acid) | Not Available | 6.71 | 6.86[8] | 6.0[8] | 9.17[8] |
Table 1: Comparative Physicochemical Properties of this compound and Other Aminopyridine Building Blocks.
The Strategic Advantage: Selective Mono-Functionalization
The primary challenge in working with 2,6-diaminopyridine is controlling selectivity. The two primary amino groups have similar reactivity, often leading to mixtures of mono- and di-substituted products in reactions such as acylations, alkylations, and cross-couplings. This complicates purification and reduces the yield of the desired mono-functionalized product.
This compound elegantly solves this problem. The acetyl group serves as a robust protecting group for one of the amino functionalities, leaving the C6-amino group available for selective modification. This strategy is a cornerstone of efficient and predictable synthesis.
Caption: Logical workflow comparing outcomes of functionalization reactions.
This inherent selectivity streamlines the synthetic route, often eliminating the need for complex protection-deprotection sequences, thereby improving overall yield and atom economy.
Reactivity Profile in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are indispensable tools for forming C-N bonds.[9] N-aryl-2-aminopyridines are excellent substrates for these transformations, often benefiting from a chelation-assisted mechanism where the pyridine nitrogen acts as a directing group.[10]
When benchmarking this compound in this context, several factors come into play:
-
Nucleophilicity: The free C6-amino group remains a potent nucleophile, ready to participate in coupling with aryl halides or triflates.
-
Steric Hindrance: The acetyl group at the C2 position introduces some steric bulk, which can influence the approach of the palladium catalyst. However, this is generally not prohibitive and can sometimes enhance selectivity.
-
Electronic Effects: The acetyl group is electron-withdrawing, which slightly deactivates the pyridine ring. However, the dominant electronic effect for the C-N coupling reaction comes from the strongly electron-donating C6-amino group, ensuring robust reactivity.
Compared to unprotected 2,6-diaminopyridine, this compound provides a predictable and clean reaction, exclusively forming the mono-arylated product at the C6-position. This is a significant advantage over other isomers like 3-aminopyridine, which is known to be the least reactive of the simple aminopyridines due to unfavorable electronic effects.[8]
Experimental Benchmarking: Buchwald-Hartwig Amination Protocol
To provide a practical benchmark, we describe a representative protocol for a palladium-catalyzed Buchwald-Hartwig amination. This self-validating system includes all necessary steps for synthesis, purification, and characterization.
Causality Behind Experimental Choices:
-
Catalyst System (Pd₂(dba)₃ / Xantphos): This combination is chosen for its high efficiency and broad substrate scope in C-N cross-coupling reactions. Xantphos is a wide bite-angle ligand that promotes the crucial reductive elimination step and helps prevent catalyst decomposition.
-
Base (Cs₂CO₃): Cesium carbonate is a moderately strong base that is effective in promoting the catalytic cycle without causing unwanted side reactions, such as hydrolysis of the acetamide group.
-
Solvent (Dioxane): A high-boiling point, aprotic solvent is required to ensure all reagents remain in solution at the reaction temperature and to facilitate the reaction kinetics.
-
Inert Atmosphere (Nitrogen/Argon): The palladium(0) species in the catalytic cycle is sensitive to oxidation by air. An inert atmosphere is critical to prevent catalyst deactivation and ensure reproducible results.[11]
Caption: Standard workflow for a Buchwald-Hartwig amination experiment.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl bromide (1.1 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and Xantphos (0.05 eq.).
-
Inerting the System: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.[11]
-
Catalyst and Solvent Addition: To the flask, add the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.). Using a syringe, add the appropriate volume of dry, degassed 1,4-dioxane.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove insoluble inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Combine the fractions containing the pure product and concentrate to yield the final N-aryl-N'-(acetyl)pyridin-2,6-diamine. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion and Strategic Selection
This compound is a highly valuable building block for synthetic chemists who require controlled, selective mono-functionalization of the 2,6-diaminopyridine scaffold. Its primary advantage lies in its ability to circumvent the common problem of over-reaction, leading to cleaner reaction profiles, simpler purifications, and higher yields of the desired product.
Decision Guide for Aminopyridine Selection:
-
For selective mono-functionalization of a 2,6-disubstituted pyridine: this compound is the superior choice.
-
For di-functionalization or when symmetric substitution is desired: 2,6-Diaminopyridine is the appropriate starting material.
-
When targeting the highest basicity and nucleophilicity: 4-Aminopyridine is the most reactive isomer.[8]
-
For general-purpose applications or when intermediate reactivity is needed: 2-Aminopyridine offers a balance of properties.[8]
-
When minimal basicity and reactivity are required: 3-Aminopyridine is the least reactive choice.[8]
By understanding the distinct reactivity and physicochemical profiles of these building blocks, researchers can make more informed decisions, accelerating their synthetic campaigns and the overall drug discovery pipeline.[3]
References
- A Comparative Guide to Aminopyridine Building Blocks for Drug Discovery: Spotlight on 2-Fluoro-5-methylpyridin-3-amine. (2025). Benchchem.
- 2-Aminopyridine – an unsung hero in drug discovery. (n.d.). RSC Publishing.
- 3-Aminopyridine: A Key Building Block in Pharmaceutical Innovation. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- A Comparative Guide to Aminopyridine Isomers as Ligands for Researchers and Drug Development Professionals. (n.d.). Benchchem.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. (2025). Benchchem.
- A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridine Isomers. (2025). Benchchem.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). Journal of Organic Chemistry.
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
- A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions. (2025). Benchchem.
- This compound Property. (n.d.). ChemicalBook.
- Buy this compound from Chemsigma International Co., Ltd. (n.d.). ECHEMI.
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. (2021). Journal of Chemical Education.
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- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-(6-aminopyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as N-(6-aminopyridin-2-yl)acetamide, a crucial intermediate or potential active pharmaceutical ingredient (API), robust and reliable analytical methods are the bedrock of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of analytical methodologies for the quantification and impurity profiling of this compound, with a focus on the principles of cross-validation to ensure data consistency across different analytical platforms.
The narrative that follows is grounded in years of field experience, synthesizing technical protocols with the underlying scientific rationale. Every experimental choice is explained, and every protocol is designed as a self-validating system, reflecting the core tenets of scientific integrity.
The Analytical Imperative for this compound
This compound (MW: 151.17 g/mol ) is a molecule featuring both an aminopyridine core and an acetamide functional group.[1] This structure presents specific analytical challenges, including the potential for hydrolysis of the amide bond and oxidation of the pyridine ring. Therefore, the development of a stability-indicating analytical method—one that can resolve the parent compound from its potential degradation products—is not merely a recommendation but a necessity.
This guide will explore two complementary analytical techniques: a robust, stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and assay, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for comprehensive impurity profiling and trace-level quantification. We will then delve into the critical process of cross-validating these two methods to ensure the interchangeability and reliability of the data they generate.
Understanding Potential Degradation Pathways
A crucial first step in developing a stability-indicating method is to perform forced degradation studies.[2][3] These studies intentionally stress the API under various conditions to predict the likely degradation products that could form during manufacturing, storage, or administration.[2] Based on the structure of this compound, two primary degradation pathways are anticipated:
-
Hydrolytic Degradation: Under acidic or basic conditions, the acetamide bond is susceptible to hydrolysis, yielding acetic acid and 2,6-diaminopyridine.[4]
-
Oxidative Degradation: The nitrogen atom in the pyridine ring is a potential site for oxidation, which can lead to the formation of this compound-N-oxide.[5][6]
The analytical methods presented below are designed to effectively separate and quantify the parent compound from these potential degradants.
Method 1: Stability-Indicating HPLC-UV for Assay and Routine QC
This method is designed for robustness and reliability, making it suitable for routine quality control of both the drug substance and formulated products.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-17 min: 60% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
Rationale for Method Parameters:
The choice of a C18 column provides excellent retention and separation for the moderately polar this compound and its potential impurities. The gradient elution allows for the effective separation of the parent peak from the more polar 2,6-diaminopyridine and the potentially less retained N-oxide degradant. Formic acid is used as a mobile phase modifier to improve peak shape and ensure the ionization of the analytes for good chromatographic performance. A detection wavelength of 254 nm is chosen as it provides good sensitivity for the aromatic pyridine ring.
Visualization of the HPLC-UV Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Method 2: High-Sensitivity LC-MS/MS for Impurity Profiling
For the detection and quantification of trace-level impurities and for unambiguous identification of degradation products, a more sensitive and selective method is required. LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for impurity profiling.
Experimental Protocol: LC-MS/MS
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 2% B
-
1-8 min: 2% to 70% B
-
8-9 min: 70% to 98% B
-
9-10 min: 98% B
-
10-10.1 min: 98% to 2% B
-
10.1-12 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: 152.1 -> 110.1 (loss of acetyl group).
-
2,6-diaminopyridine: 110.1 -> 93.1 (loss of NH3).
-
This compound-N-oxide: 168.1 -> 152.1 (loss of oxygen).
-
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Rationale for Method Parameters:
The use of a smaller particle size column (1.8 µm) provides higher chromatographic efficiency and better resolution, which is crucial for separating closely eluting impurities. The MRM mode in the mass spectrometer provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. This allows for the confident detection and quantification of impurities even at very low levels, often in the parts-per-million (ppm) range.
Visualization of the LC-MS/MS Workflow
Caption: The logical flow of the cross-validation process between two analytical methods.
Comparative Data Analysis
The following table summarizes the expected performance characteristics of the two analytical methods, based on typical results for similar compounds.
| Parameter | Stability-Indicating HPLC-UV | LC-MS/MS for Impurity Profiling | Rationale for Difference |
| Specificity | Good (separation from known degradants) | Excellent (mass-based selectivity) | MS detection provides an orthogonal level of specificity based on mass-to-charge ratio. |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods exhibit excellent linearity over their respective ranges. |
| Range (Assay) | 80% - 120% of nominal concentration | Not applicable (for trace analysis) | HPLC-UV is designed for the assay of the main component. |
| Range (Impurities) | LOQ to 0.5% of nominal concentration | LOQ to 500 ppb | LC-MS/MS is optimized for a much lower concentration range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | Both methods demonstrate high accuracy within their intended ranges. |
| Precision (% RSD) | < 2.0% | < 10.0% | The higher variability in the LC-MS/MS method is acceptable for trace-level analysis. |
| Limit of Detection (LOD) | ~0.01% | ~10 ppb | The mass spectrometer is inherently more sensitive than a UV detector. |
| Limit of Quantitation (LOQ) | ~0.03% | ~30 ppb | The lower LOQ of the LC-MS/MS method allows for the accurate measurement of trace impurities. |
| Run Time | ~25 minutes | ~12 minutes | The UPLC-based LC-MS/MS method offers a significant reduction in analysis time. |
Conclusion: A Synergistic Approach to Analytical Confidence
The cross-validation of a robust HPLC-UV method and a highly sensitive LC-MS/MS method provides a comprehensive and reliable analytical strategy for this compound. The HPLC-UV method serves as a workhorse for routine quality control, ensuring the purity and potency of the API. In parallel, the LC-MS/MS method acts as a powerful tool for in-depth impurity profiling, enabling the identification and quantification of trace-level degradants and process-related impurities.
By demonstrating the equivalency of results through a rigorous cross-validation process, researchers and drug development professionals can have a high degree of confidence in their analytical data, regardless of the platform used. This synergistic approach not only ensures regulatory compliance but also provides a deeper understanding of the compound's stability and impurity profile, ultimately contributing to the development of safer and more effective medicines.
References
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- What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? ResearchGate.
- Che-Man, Y. B., & Tan, C. P. (1999). Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 34(4), 559–583.
- Talik, Z., & Brekiesz, B. (1967). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Roczniki Chemii, 41, 279-284.
- What is the mechanism of Acetanilide? Patsnap Synapse.
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- Vagvolgyi, C., et al. (2015). The complete degradation of acetanilide by a consortium of microbes isolated from River Maros. ResearchGate.
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- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
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- Patel, D. B., et al. (2023). development and validation of stability indicating assay development for enzalutamide in standard and dosage form by rp-hplc method. International Journal of Biology, Pharmacy and Allied Sciences, 12(7), 3298-3316.
- Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 8(21), 4783–4786.
- Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(3), 1840-1863.
- Toropov, A. A., et al. (2012). Oxidative N—N-coupling of aminopyridines with electrochemically generated NaOCl as the convenient method for the synthesis of substituted azodipyridines. Tetrahedron Letters, 53(35), 4697-4700.
- Jorner, K., et al. (2020). Degradation of Pharmaceuticals through Sequential Photon Absorption and Photoionization in Amiloride Derivatives. Cell Reports Physical Science, 1(12), 100274.
- Al-Zahrani, F. A., et al. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules (Basel, Switzerland), 25(23), 5727.
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A Researcher's Guide to the Synthesis of N-(6-aminopyridin-2-yl)acetamide: A Comparative Analysis of Reproducibility and Selectivity
In the landscape of pharmaceutical research and development, the synthesis of key intermediates demands robust, reproducible, and well-characterized protocols. N-(6-aminopyridin-2-yl)acetamide, a vital building block in the generation of diverse molecular scaffolds, is one such intermediate. This guide provides an in-depth comparison of established synthesis protocols for this compound, focusing on the practical challenges and mechanistic underpinnings that influence reproducibility and yield. We aim to equip researchers with the critical insights needed to select and execute the most suitable synthetic route for their specific laboratory context.
Introduction: The Significance of this compound
This compound serves as a crucial precursor in the synthesis of a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. Its utility lies in the differential reactivity of its two amine groups, allowing for sequential functionalization. However, this very feature presents the primary challenge in its synthesis: achieving selective mono-acetylation of the starting material, 2,6-diaminopyridine, while minimizing the formation of the di-acetylated byproduct. This guide will dissect two common approaches to this synthesis, evaluating their respective merits and drawbacks.
Comparative Analysis of Synthesis Protocols
The two most prevalent methods for the synthesis of this compound involve the use of either acetyl chloride or acetic anhydride as the acetylating agent. Below, we compare these protocols based on key performance indicators.
| Parameter | Protocol 1: Acetyl Chloride | Protocol 2: Acetic Anhydride |
| Starting Material | 2,6-Diaminopyridine | 2,6-Diaminopyridine |
| Reagent | Acetyl Chloride | Acetic Anhydride |
| Solvent | Dioxane | Pyridine or Dichloromethane |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |
| Reported Yield | ~76% | Variable, highly condition-dependent |
| Purity (post-purification) | High (with chromatography) | Can be lower due to di-acetylation |
| Key Challenge | Handling of moisture-sensitive and corrosive acetyl chloride. | Controlling selectivity to avoid di-acetylation. |
| Primary Byproduct | N,N'-(pyridine-2,6-diyl)diacetamide | N,N'-(pyridine-2,6-diyl)diacetamide |
Reaction Mechanisms and the Challenge of Selectivity
The synthesis of this compound from 2,6-diaminopyridine is a nucleophilic acyl substitution reaction. The core challenge lies in the similar nucleophilicity of the two primary amino groups on the pyridine ring.
Figure 1: Simplified reaction pathways for the acetylation of 2,6-diaminopyridine.
In both protocols, the initial attack of one amino group on the electrophilic carbonyl carbon of the acetylating agent forms a tetrahedral intermediate. Subsequent elimination of the leaving group (chloride or acetate) yields the mono-acetylated product. However, this product still possesses a free amino group that can react further to form the di-acetylated byproduct.
Achieving high selectivity for the mono-acetylated product is a well-documented challenge in the acylation of symmetric diamines. The key to success lies in carefully controlling the reaction conditions to favor the first acetylation over the second.
Detailed Experimental Protocols
Protocol 1: Synthesis using Acetyl Chloride
This protocol is a well-established method with a reported yield of 76%. The use of acetyl chloride, a highly reactive acetylating agent, allows for the reaction to proceed at low temperatures, which can help to control selectivity.
Materials:
-
2,6-Diaminopyridine
-
Acetyl Chloride
-
Dioxane (anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane
Procedure:
-
Dissolve 2,6-diaminopyridine (90 mmol) in anhydrous dioxane (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetyl chloride (30 mmol) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition.
-
Continue stirring the reaction mixture at 0 °C for 1 hour after the addition is complete.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight.
-
Quench the reaction by carefully adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient elution of 60-70% ethyl acetate in hexane to afford pure this compound.
Characterization Data:
-
Mass Spectrum (ESI-MS): m/z = 152.1 [M+H]⁺
-
¹H NMR (CDCl₃, ppm): δ 7.49 (m, 3H), 6.28 (d, 1H), 4.31 (s, br, 2H), 2.19 (s, 3H)
Protocol 2: Synthesis using Acetic Anhydride
Acetic anhydride is a less reactive and easier-to-handle alternative to acetyl chloride.[1] However, achieving high mono-selectivity can be more challenging and often requires careful optimization of reaction conditions. The following is a general protocol that can be adapted and optimized.
Materials:
-
2,6-Diaminopyridine
-
Acetic Anhydride
-
Pyridine (anhydrous) or Dichloromethane (anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate or Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve 2,6-diaminopyridine (1 equivalent) in anhydrous pyridine or dichloromethane in a round-bottom flask.
-
Add acetic anhydride (1 to 1.2 equivalents) dropwise to the solution at room temperature while stirring. The use of a slight excess of the diamine can sometimes favor mono-acylation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the solvent and temperature. Gentle heating may be required to drive the reaction to completion, but this can also increase the formation of the di-acetylated product.
-
Upon completion, quench the reaction with saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Discussion of Reproducibility and Key Experimental Causalities
Stoichiometry: The molar ratio of the acetylating agent to the diamine is the most critical factor influencing selectivity. Using a substoichiometric amount of the acetylating agent relative to the diamine is a common strategy to favor mono-acylation.
Rate of Addition and Temperature: Slow, dropwise addition of the acetylating agent at low temperatures (as in Protocol 1) helps to maintain a low concentration of the reactive species, reducing the likelihood of the mono-acetylated product reacting further.
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents like dioxane and dichloromethane are commonly used. Pyridine can act as both a solvent and a basic catalyst, scavenging the HCl or acetic acid byproduct.[2]
Work-up and Purification: The work-up procedure is crucial for removing unreacted starting materials and byproducts. As the mono- and di-acetylated products have different polarities, they can typically be separated by silica gel chromatography. However, optimizing the reaction to minimize the di-acetylated byproduct is preferable to relying solely on purification. A study on the acetylation of other aminopyrimidines highlighted that electron-withdrawing groups can decrease the nucleophilicity of the amino groups, potentially affecting the ease of di-acetylation.[3]
Workflow for Protocol Selection and Optimization
Figure 2: Decision workflow for selecting and optimizing the synthesis protocol.
Conclusion
The synthesis of this compound is a readily achievable transformation that hinges on the careful control of reaction parameters to ensure selective mono-acetylation. The acetyl chloride method offers a well-documented and high-yielding, albeit more hazardous, route. The acetic anhydride method provides a milder alternative but requires more rigorous optimization to achieve comparable selectivity and yield. By understanding the underlying reaction mechanisms and the critical experimental variables, researchers can confidently reproduce and adapt these protocols to meet their specific synthetic needs.
References
- K. Bahrami, M. M. Khodaei, and F. Naali. "A mild and eco-friendly chemoselective acylation of amines in aqueous medium." Semantic Scholar. [Link]
- M. B. Deshmukh. "How can I get acetylation with acetic anhydride and prydine?
- B. L. Carson. "A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines.
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The Great Divide: Bridging In Silico Predictions and Experimental Realities for N-(6-aminopyridin-2-yl)acetamide
A Senior Application Scientist's Guide to Physicochemical and ADMET Profiling in Early Drug Discovery
In the fast-paced world of drug discovery, the ability to accurately and efficiently characterize novel chemical entities is paramount. N-(6-aminopyridin-2-yl)acetamide, a heterocyclic compound of interest, serves as an excellent case study for exploring the synergies and discrepancies between computational predictions and real-world experimental data. This guide provides an in-depth comparison of in silico and experimental approaches for determining the key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this molecule, offering a framework for researchers to make informed decisions in their own drug development pipelines.
This compound: A Comparative Overview of Predicted and Experimental Properties
A foundational step in characterizing any potential drug candidate is the determination of its fundamental physicochemical properties. These parameters govern a molecule's behavior from formulation to its interaction with biological systems. While experimental determination remains the gold standard, in silico tools offer a rapid and cost-effective means of initial assessment.
Below is a comparative table summarizing the available experimental data for this compound alongside predicted values from three widely-used, freely accessible online platforms: SwissADME, pkCSM, and ADMETlab 2.0. The SMILES string used for the predictions is CC(=O)Nc1cc(N)ccn1[1].
| Property | Experimental Value | In Silico Prediction (SwissADME) | In Silico Prediction (pkCSM) | In Silico Prediction (ADMETlab 2.0) |
| Molecular Weight | 151.17 g/mol | 151.17 g/mol | 151.17 g/mol | 151.17 g/mol |
| Melting Point | 158.0 to 162.0 °C[2] | Not Predicted | Not Predicted | Not Predicted |
| Boiling Point | Not Available | Predicted: 419.4±30.0 °C[2] | Not Predicted | Not Predicted |
| LogP (Octanol/Water) | Not Available | 0.56 (iLOGP) | 0.631 | 0.58 |
| Aqueous Solubility (LogS) | Not Available | -1.77 (ESOL) | -1.431 | -1.65 |
| pKa (most basic) | Not Available | 4.31 | Not Predicted | 4.23 |
| pKa (most acidic) | Not Available | 13.97 | Not Predicted | 14.12 |
| Human Intestinal Absorption | Not Available | High | 93.33% | High |
| BBB Permeability | Not Available | No | No | Low |
| CYP2D6 Inhibitor | Not Available | No | No | Inhibitor |
| Metabolic Stability (Human Liver Microsomes) | Not Available | Substrate of CYP3A4 | Not Directly Predicted | CYP3A4 substrate |
| AMES Toxicity | Not Available | Not Predicted | No | Non-mutagen |
Initial Observations:
The molecular weight is a calculated constant and, as expected, is consistent across all platforms. The sole piece of experimental data, the melting point, is not a parameter typically predicted by these ADMET-focused platforms. For properties like LogP and aqueous solubility, the in silico tools provide reasonably convergent predictions, suggesting a molecule with moderate lipophilicity and solubility. The pKa predictions from SwissADME and ADMETlab 2.0 are also in close agreement.
Interestingly, there is a discrepancy in the prediction of CYP2D6 inhibition, with ADMETlab 2.0 suggesting an inhibitory potential not predicted by the other tools. This highlights a critical takeaway: reliance on a single prediction algorithm can be misleading. Cross-verification across multiple platforms is essential for a more robust in silico assessment.
The Experimentalist's Toolbox: Standard Protocols for Property Determination
While in silico tools provide valuable guidance, definitive characterization relies on rigorous experimental work. The following sections detail standard protocols for determining the key properties of this compound, providing the "ground truth" against which computational models are benchmarked.
Workflow for In Silico and Experimental Characterization
The interplay between computational and experimental approaches is a cornerstone of modern drug discovery. The following diagram illustrates a typical workflow.
Caption: A typical workflow comparing in silico and experimental data.
Aqueous Solubility: The Shake-Flask Method
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The shake-flask method is a widely accepted approach for determining thermodynamic solubility[3][4][5].
Protocol:
-
Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Compound Addition: Add an excess amount of this compound to a known volume of each buffer in separate, sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH.
Causality: The use of multiple pH values is crucial as the ionization state of a compound can significantly impact its solubility. Equilibration for an extended period ensures that the measured solubility is the true thermodynamic value and not a kinetically limited one.
Lipophilicity: LogP Determination by the Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its permeability across biological membranes. The OECD Guideline 107 shake-flask method is the standard for this determination[6][7][8].
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Compound Addition: Dissolve a known amount of this compound in either the aqueous or octanol phase.
-
Partitioning: Combine the two phases in a separation funnel at a defined volume ratio and shake vigorously to facilitate partitioning.
-
Phase Separation: Allow the phases to separate, and if necessary, centrifuge to ensure complete separation.
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Causality: Pre-saturation of the solvents is essential to account for their mutual miscibility. Analyzing both phases allows for a mass balance calculation, ensuring the reliability of the measurement.
Ionization Constant: pKa Determination by Potentiometric Titration
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This property is critical for understanding a drug's behavior in different physiological compartments. Potentiometric titration is a precise method for pKa determination[9][10][11][12][13].
Protocol:
-
Solution Preparation: Dissolve a precise amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Data Recording: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region or the inflection point of the titration curve.
Causality: The gradual addition of a strong acid or base systematically changes the protonation state of the analyte. The pH electrode monitors this change, and the resulting titration curve provides a direct measure of the compound's pKa.
Metabolic Stability: In Vitro Liver Microsome Assay
Assessing a compound's susceptibility to metabolism is crucial for predicting its in vivo half-life and potential for drug-drug interactions. The in vitro liver microsomal stability assay is a standard early-stage screen[14][15][16][17][18].
Protocol:
-
Preparation of Reagents: Prepare a reaction mixture containing liver microsomes (human, rat, or other species of interest) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Compound Incubation: Add this compound to the microsomal suspension.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the cofactor NADPH. A control incubation without NADPH is run in parallel.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression provides the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.
Caption: Workflow for an in vitro liver microsomal stability assay.
Causality: Liver microsomes contain a high concentration of phase I drug-metabolizing enzymes, particularly cytochrome P450s. NADPH is an essential cofactor for the activity of these enzymes. By monitoring the disappearance of the parent compound over time in the presence of NADPH, we can quantify its metabolic liability.
Bridging the Gap: Interpreting Discrepancies and Leveraging Synergies
The true value of this comparative approach lies in understanding the reasons for discrepancies between in silico predictions and experimental data and leveraging the strengths of each methodology.
Sources of Discrepancy:
-
Model Limitations: In silico models are built on existing datasets. If the chemical space of this compound is not well-represented in the training data, the predictions may be less accurate.
-
Experimental Conditions: Factors such as buffer composition, temperature, and the specific analytical method can influence experimental outcomes.
-
Complex Biology: ADMET properties are the result of complex biological processes that are not always fully captured by computational models. For instance, the involvement of multiple transporter proteins or metabolic enzymes can lead to outcomes that are difficult to predict.
A Synergistic Approach:
-
Early Triage: Use in silico tools for rapid screening of large virtual libraries to prioritize compounds with favorable predicted properties for synthesis and experimental testing.
-
Informed Experimentation: Use predictions to guide experimental design. For example, predicted pKa values can inform the selection of appropriate buffer systems for solubility and permeability assays.
-
Iterative Model Refinement: Feed high-quality experimental data back into computational models to improve their predictive power for specific chemical series.
Conclusion
The characterization of this compound demonstrates that while in silico tools provide invaluable insights for early-stage drug discovery, they are not a substitute for rigorous experimental validation. A judicious combination of predictive modeling and carefully designed experiments allows for a more efficient and effective drug development process. By understanding the strengths and limitations of each approach, researchers can navigate the complexities of ADMET and physicochemical profiling with greater confidence, ultimately increasing the probability of success in bringing new therapeutics to the clinic.
References
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- ACS Publications.
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- Scribd.
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- Evotec. Microsomal Stability. [Link]
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- Chemistry 321: Quantitative Analysis Lab Webnote.
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- European Commission. A.8. PARTITION COEFFICIENT 1. METHOD The ‘shake flask’ method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. [Link]
- Virtual Amrita Laboratories. pH effects on absorption spectra: pKa determination by spectrophotometric method. [Link]
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of N-(6-aminopyridin-2-yl)acetamide
For researchers and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. N-(6-aminopyridin-2-yl)acetamide, a vital building block in the synthesis of various pharmaceutical agents, presents a case study in the importance of selecting the optimal synthetic route. This guide provides an in-depth, objective comparison of different synthetic methods for this compound, supported by experimental data and cost analysis, to empower you to make informed decisions in your laboratory and development processes.
Introduction: The Significance of this compound
This compound is a substituted aminopyridine derivative. The aminopyridine scaffold is a common feature in a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The acetamide group can modulate the compound's physicochemical properties and provides a handle for further functionalization. The cost-effective synthesis of this intermediate is therefore a critical step in the overall drug development pipeline.
Comparative Analysis of Synthetic Methodologies
This guide will focus on two primary synthetic routes to this compound, followed by a discussion of emerging, greener alternatives.
Method 1: The Traditional Acetyl Chloride Approach
This established method involves the direct acylation of 2,6-diaminopyridine with acetyl chloride.
Reaction Scheme:
Experimental Protocol:
A detailed protocol for this synthesis is well-documented.[1]
-
Dissolution: 2,6-diaminopyridine (9.82 g, 90 mmol) is dissolved in dioxane (100 mL) in a round-bottom flask and cooled to 0 °C in an ice bath.
-
Acylation: Acetyl chloride (2.355 g, 2.1 mL, 30 mmol) is added dropwise to the cooled solution while stirring. The reaction is maintained at 0 °C for 1 hour.
-
Reaction Completion: The ice bath is removed, and the reaction mixture is stirred overnight at room temperature.
-
Workup: The reaction is quenched with a saturated sodium bicarbonate (NaHCO₃) solution and extracted three times with ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography using a 60-70% ethyl acetate/hexane gradient to yield the final product.[1]
Method 2: A Cost-Effective and Greener Alternative using Acetic Anhydride and Calcium Chloride
This method utilizes the less hazardous and more economical acetic anhydride as the acetylating agent, catalyzed by the inexpensive and environmentally benign calcium chloride.[2][3]
Reaction Scheme:
Experimental Protocol (Adapted from a general procedure for acetamide synthesis[3]):
-
Mixing: To a mixture of 2,6-diaminopyridine (0.1 mol) and acetic anhydride (0.1 mol), add anhydrous calcium chloride (0.01 mol).
-
Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, wash the reaction mixture with a saturated aqueous NaHCO₃ solution (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: The combined organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to afford the pure product. This method often provides a product of high purity without the need for column chromatography.[2]
Cost-Effectiveness Comparison
To provide a practical comparison, the following table outlines the estimated costs of reagents and solvents for the synthesis of approximately 3.45 g of this compound, based on the reported yield of the acetyl chloride method.[1]
| Component | Method 1 (Acetyl Chloride) | Method 2 (Acetic Anhydride/CaCl₂) | Unit Price (USD) | Cost (Method 1, USD) | Cost (Method 2, USD) |
| 2,6-Diaminopyridine | 9.82 g | 10.91 g (assuming 0.1 mol scale) | ~18.50/kg[4] | 0.18 | 0.20 |
| Acetyl Chloride | 2.1 mL | - | ~240/L[5] | 0.50 | - |
| Acetic Anhydride | - | 10.2 mL (assuming 0.1 mol scale) | ~95/L[1] | - | 0.97 |
| Calcium Chloride (anhydrous) | - | 1.11 g (assuming 0.01 mol scale) | ~25/kg[6] | - | 0.03 |
| Dioxane | 100 mL | - | ~112/L[7] | 11.20 | - |
| Ethyl Acetate (extraction & chromatography) | ~500 mL (estimated) | ~45 mL (extraction only) | ~54/L[8] | 27.00 | 2.43 |
| Hexane (chromatography) | ~250 mL (estimated) | - | ~72/L[9] | 18.00 | - |
| Total Estimated Cost | - | - | - | ~56.88 | ~3.63 |
Disclaimer: Prices are estimates based on currently available data from various suppliers and are subject to change. Bulk purchasing would significantly reduce these costs. The amounts for chromatography solvents are estimates.
Performance and Practicality Comparison
| Parameter | Method 1 (Acetyl Chloride) | Method 2 (Acetic Anhydride/CaCl₂) | Analysis |
| Yield | 76% (reported)[1] | High yields reported for various amines (often >90%)[2] | Method 2 is likely to provide a higher yield. |
| Reaction Time | Overnight[1] | Typically shorter, often in minutes to a few hours[2] | Method 2 is significantly faster. |
| Reaction Temperature | 0 °C to Room Temperature[1] | Room Temperature[2] | Both methods operate under mild temperature conditions. |
| Purification | Column Chromatography required[1] | Often no column chromatography needed[2] | Method 2 is much simpler and less resource-intensive in its purification. |
| Safety | Acetyl chloride is highly flammable, corrosive, and reacts violently with water.[10][11][12] Dioxane is a suspected carcinogen. | Acetic anhydride is corrosive and flammable but less volatile and reactive than acetyl chloride. Calcium chloride is non-toxic. | Method 2 is significantly safer due to the avoidance of highly hazardous reagents and solvents. |
| Environmental Impact | Use of hazardous dioxane and large volumes of chromatography solvents (ethyl acetate and hexane).[13][14] | Solvent-free reaction option and significantly less solvent used in workup. Ethyl acetate is considered a greener solvent than hexane.[13][14] | Method 2 is substantially more environmentally friendly. |
Visualization of Synthetic Pathways
Caption: Comparative workflow of the two main synthetic methods.
Discussion and Future Perspectives: Embracing Greener Chemistry
While the calcium chloride-catalyzed method presents a significant improvement in terms of cost, safety, and environmental impact, the field of amide synthesis is continually evolving. For researchers looking to further optimize the synthesis of this compound, several green chemistry approaches are worth considering:
-
Catalytic Amidation: A variety of catalysts, including those based on boron, titanium, and zirconium, have been developed for the direct amidation of carboxylic acids and amines.[15] These methods can offer high yields under mild conditions and reduce the reliance on activating agents.
-
One-Pot Syntheses: Designing a one-pot synthesis, where multiple reaction steps are carried out in a single vessel without isolating intermediates, can significantly improve efficiency and reduce waste.[16][17]
-
Enzymatic Synthesis: Biocatalysis, using enzymes like lipases, can offer high selectivity and operate under very mild, environmentally friendly conditions.
-
Flow Chemistry: Continuous flow reactors can provide better control over reaction parameters, improve safety, and facilitate scalability.
Conclusion and Recommendations
Based on the comprehensive analysis presented in this guide, the synthesis of this compound using acetic anhydride catalyzed by calcium chloride (Method 2) is the demonstrably superior method for most laboratory and process development applications. Its advantages in terms of cost-effectiveness, safety, reaction time, and environmental friendliness are substantial when compared to the traditional acetyl chloride approach.
For laboratories and manufacturing facilities aiming to enhance sustainability and reduce operational costs, the adoption of this greener alternative is strongly recommended. Further exploration of emerging catalytic and one-pot methodologies may offer even greater efficiencies in the future.
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A Senior Application Scientist's Guide to the Validation of a New Analytical Standard for N-(6-aminopyridin-2-yl)acetamide
Introduction: The Imperative for a Qualified Analytical Standard
In the landscape of pharmaceutical development and quality control, the maxim "you can only measure what you know" holds profound significance. The accuracy and reliability of any analytical measurement are fundamentally tethered to the quality of the reference standard used.[1] This guide addresses the comprehensive validation of a new analytical standard for N-(6-aminopyridin-2-yl)acetamide (CAS No. 1075-62-3).[2]
This compound is structurally related to 2,6-diaminopyridine, a common building block in organic and pharmaceutical synthesis.[3][4] Consequently, it may arise as a process-related impurity, a metabolite, or a key intermediate in the manufacturing of active pharmaceutical ingredients (APIs). The ability to accurately quantify this compound is critical for ensuring the purity, safety, and efficacy of a final drug product. An unqualified or poorly characterized standard can lead to the rejection of perfectly good batches or, more critically, the release of batches containing unacceptable impurity levels.[5]
This document eschews a simple checklist approach. Instead, it provides a logical, science-driven framework for the qualification of a new secondary reference standard, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8] Our objective is to demonstrate that this new analytical standard is fit for its intended purpose, establishing its identity, purity, and stability through a series of orthogonal analytical techniques.[9]
The Validation Workflow: A Multi-Pillar Approach
The qualification of a new analytical standard is not a single experiment but a holistic process designed to build a comprehensive and defensible data package. Our approach is built on establishing identity, quantifying purity through multiple lenses, and assessing stability.
Caption: Overall workflow for the qualification of a new analytical standard.
Physicochemical Properties of the Candidate Standard
The first step in any validation is to understand the material. The candidate lot of this compound was sourced and subjected to initial characterization.
| Property | Result | Method |
| Appearance | White to off-white solid powder | Visual Inspection |
| Molecular Formula | C₇H₉N₃O | --- |
| Molecular Weight | 151.17 g/mol [10] | --- |
| Melting Point | 158.0 to 162.0 °C[11] | Capillary Melting Point Apparatus |
| Solubility | Soluble in Methanol, DMSO | Experimental |
| Identity Confirmation | Conforms to structure | FTIR, LC-MS, ¹H NMR |
Experimental Protocols & Validation Data
Herein, we detail the core experimental procedures. The causality behind our choices is critical: we use High-Performance Liquid Chromatography with UV detection (HPLC-UV) as our primary chromatographic purity technique due to its high precision and suitability for stability-indicating methods. We then employ Quantitative Nuclear Magnetic Resonance (qNMR) as an orthogonal, non-chromatographic method to provide an absolute purity value without reliance on the new standard itself.
Protocol 1: HPLC-UV Method for Purity and Impurity Determination
Rationale: A reverse-phase HPLC method was developed to separate the main component from potential process-related impurities and degradation products. A C18 stationary phase is chosen for its versatility in retaining moderately polar aromatic compounds like our analyte. The mobile phase gradient allows for the elution of both more polar and less polar impurities within a reasonable runtime. UV detection at 254 nm was selected based on the analyte's strong chromophore.
Step-by-Step Methodology:
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the standard and dissolve in 10 mL of methanol to create a 1.0 mg/mL stock. Dilute 1:10 in a 50:50 Water:Acetonitrile mixture to a final concentration of 0.1 mg/mL for analysis.
Method Validation Summary (as per ICH Q2(R2)): [6][8] The objective of validation is to demonstrate the analytical procedure is fit for its intended purpose.[8][9]
| Parameter | Methodology | Acceptance Criteria | Result |
| Specificity | Forced degradation (acid, base, peroxide, heat, light)[5][12] | Peak purity index > 0.999; baseline resolution between analyte and degradants. | Pass |
| Linearity | Five concentrations from 0.005 to 0.15 mg/mL (5% to 150% of nominal). | Coefficient of Determination (r²) ≥ 0.999.[12] | Pass (r² = 0.9997) |
| Accuracy | Spike recovery of analyte into a placebo matrix at 80%, 100%, and 120% levels (n=3). | Mean recovery between 98.0% and 102.0%. | Pass (99.3% - 101.2%) |
| Precision (Repeatability) | Six replicate preparations of the standard at 100% concentration. | Relative Standard Deviation (RSD) ≤ 1.0%. | Pass (RSD = 0.45%) |
| Precision (Intermediate) | Analysis performed by a second analyst on a different day. | RSD ≤ 2.0%. | Pass (RSD = 0.82%) |
| Quantitation Limit (QL) | Signal-to-Noise ratio of ≥ 10. | S/N ≥ 10, with acceptable accuracy and precision. | 0.001 mg/mL |
Protocol 2: Forced Degradation Study
Rationale: A forced degradation study is a cornerstone of demonstrating the specificity of a stability-indicating method.[5][13] By intentionally stressing the analyte, we generate potential degradation products and ensure the analytical method can separate them from the parent peak, preventing over- or under-estimation of purity over time.
Step-by-Step Methodology:
-
Prepare five separate solutions of this compound at 1.0 mg/mL in methanol.
-
Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60 °C for 4 hours. Neutralize with 1N NaOH before dilution and injection.
-
Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 60 °C for 4 hours. Neutralize with 1N HCl before dilution and injection.
-
Oxidation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105 °C for 48 hours, then prepare the solution.
-
Photolytic Degradation: Expose the solution to ICH-compliant light conditions (1.2 million lux hours and 200 watt hours/square meter).
-
Analyze all stressed samples, along with an unstressed control, using the validated HPLC-UV method (Protocol 4.1). Use a DAD detector to assess peak purity across the main analyte peak in all conditions.
Results: Significant degradation was observed under acidic and oxidative conditions, with minor degradation under basic hydrolysis. All degradant peaks were well-resolved from the main this compound peak, confirming the method is stability-indicating.
Purity Assignment by Orthogonal Methods
Relying on a single method for purity assignment is insufficient. We employ a mass balance approach, integrating data from multiple techniques to provide a highly confident purity value.[14]
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A Comparative Guide to the Validation of N-(6-aminopyridin-2-yl)acetamide and the Broader Aminopyridine Scaffold in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a cornerstone of successful therapeutic design. N-(6-aminopyridin-2-yl)acetamide represents a fundamental building block within the broader class of aminopyridines, a scaffold that has garnered significant attention in medicinal chemistry for its versatile biological activities. This guide provides an in-depth technical comparison of the aminopyridine scaffold, using this compound as a focal point, against alternative heterocyclic systems. We will delve into the validation of its applications, supported by peer-reviewed experimental data, and provide robust protocols for its evaluation.
The Aminopyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The aminopyridine moiety is recognized as a "privileged scaffold" due to its prevalence in a wide range of biologically active compounds.[1] Its unique electronic properties and ability to form key hydrogen bond interactions with biological targets make it an attractive starting point for the design of novel therapeutics.[2] this compound, while not extensively studied as a standalone therapeutic, serves as a valuable synthon for more complex molecules, particularly in the development of kinase inhibitors and antimicrobial agents.
The core value of the aminopyridine scaffold lies in its structural versatility. The pyridine ring can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and target specificity. The amino group provides a crucial anchor point for building out more complex structures, as seen in numerous approved drugs and clinical candidates.[2]
Comparative Analysis of Aminopyridine-Based Compounds and Alternatives
While direct comparative data for this compound is scarce, we can infer its potential by examining the performance of structurally related aminopyridine derivatives against compounds with alternative scaffolds targeting similar biological pathways.
Application in Kinase Inhibition
Kinase deregulation is a hallmark of many cancers, making kinase inhibitors a major focus of oncological drug discovery.[3] The aminopyridine and closely related aminopyrimidine scaffolds are bioisosteres of the purine core of ATP, enabling them to effectively compete for the ATP-binding site of various kinases.[3][4]
Table 1: Comparative Efficacy of Aminopyridine/Aminopyrimidine Kinase Inhibitors vs. Alternatives
| Compound/Scaffold | Target Kinase(s) | IC₅₀ | Cell Line | Reference |
| Aminopyridine-based | JNK-1 | 15 nM | HeLa | [5] |
| Aminopyrimidine-based | CDK9/HDAC1 | 88.4 nM / 168.9 nM | MV-4-11 | [6] |
| Imatinib (Pyrimidine) | Bcr-Abl | 250 nM | K562 | [4] |
| Sorafenib (Aryl urea) | VEGFR-2, PDGFR-β | 90 nM, 58 nM | HUVEC | (General Knowledge) |
| Erlotinib (Quinazoline) | EGFR | 2 nM | HN5 | (General Knowledge) |
As illustrated in Table 1, aminopyridine and aminopyrimidine derivatives demonstrate potent, low nanomolar inhibitory activity against a range of kinases, comparable to established drugs with different core structures. This underscores the potential of this compound as a starting point for the development of novel kinase inhibitors.
Application in Antimicrobial Drug Discovery
The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Aminopyridine derivatives have shown promising activity against various pathogens.[7][8]
Table 2: Comparative Antimicrobial Activity of Aminopyridine Derivatives
| Compound/Scaffold | Organism | MIC (Minimum Inhibitory Concentration) | Reference |
| Aminopyridine Derivative (2c) | S. aureus, B. subtilis | 0.039 µg/mL | [7][9] |
| Aminopyridine-Cu(II) Complex | B. subtilis | 7.60 µg/mL | [2] |
| Ciprofloxacin (Fluoroquinolone) | S. aureus | 0.25 - 1 µg/mL | (General Knowledge) |
| Fluconazole (Azole) | C. albicans | 0.25 - 4 µg/mL | (General Knowledge) |
The data in Table 2 highlights that specific aminopyridine derivatives can exhibit potent antimicrobial activity, in some cases exceeding that of established antibiotics against certain strains.[7][9] This suggests that libraries derived from this compound could yield novel antimicrobial candidates.
Experimental Validation Protocols
To validate the potential applications of this compound or its derivatives, rigorous and reproducible experimental protocols are essential.
Synthesis of Aminopyridine Derivatives
A common synthetic route to more complex aminopyridine-containing structures, such as imidazo[1,2-a]pyridines, involves the condensation of a 2-aminopyridine derivative with an α-haloketone.
Protocol 1: Synthesis of Imidazo[1,2-a]pyridine Derivatives
-
Reaction Setup: To a solution of this compound (1 mmol) in ethanol (10 mL), add the desired α-haloketone (1.1 mmol).
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold ethanol. If no precipitate forms, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for imidazo[1,2-a]pyridine derivatives.
In Vitro Kinase Inhibition Assay
A common method to assess the inhibitory potential of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.
Protocol 2: In Vitro Kinase Assay (e.g., JNK1)
-
Prepare Reagents:
-
Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100, 1 mM DTT.
-
JNK1 Enzyme: Dilute to the working concentration in kinase buffer.
-
Substrate: (e.g., ATF2 peptide) dissolved in kinase buffer.
-
ATP: Prepare a stock solution and dilute to the working concentration (often at the Kₘ for the enzyme).
-
Test Compound: Prepare a serial dilution of the this compound derivative in DMSO.
-
-
Assay Procedure (384-well plate):
-
Add 2 µL of the test compound dilution to each well.
-
Add 4 µL of JNK1 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of the ATP/substrate mixture.
-
Incubate for 60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by adding a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega) that quantifies the amount of ADP produced.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Hypothetical inhibition of the JNK signaling pathway.
Antimicrobial Susceptibility Testing
The broth microdilution method is a standard assay to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol 3: Broth Microdilution for MIC Determination
-
Prepare Inoculum: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare Compound Plate:
-
Dispense 50 µL of MHB into each well of a 96-well microtiter plate.
-
Add 100 µL of the test compound (at 2x the highest desired concentration) to the first well.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on. Discard the final 50 µL.
-
-
Inoculation: Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion and Future Directions
This compound is a valuable chemical entity, representative of the broader aminopyridine scaffold that has proven to be a rich source of therapeutic agents. While this specific molecule may function primarily as a synthetic intermediate, its core structure is embedded in numerous compounds with validated, potent biological activity. The comparative data presented for aminopyridine derivatives in kinase inhibition and antimicrobial applications strongly support the continued exploration of this scaffold in drug discovery programs.
The provided protocols offer a robust framework for the synthesis and validation of novel compounds derived from this compound. Future research should focus on creating and screening diverse libraries based on this scaffold to identify new lead compounds with improved potency, selectivity, and pharmacokinetic profiles.
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Safety Operating Guide
Proper Disposal of N-(6-aminopyridin-2-yl)acetamide: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in the dynamic field of drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of N-(6-aminopyridin-2-yl)acetamide, moving beyond mere procedure to explain the critical reasoning behind each step. Our commitment is to empower you with the knowledge to maintain a safe and compliant laboratory environment.
Understanding the Compound: Hazard Profile of this compound
Before commencing any disposal protocol, a thorough understanding of the compound's hazard profile is essential. This compound is an aminopyridine derivative. Safety Data Sheets (SDS) consistently highlight the following hazards:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Due to these properties, this compound must be treated as hazardous waste. Under no circumstances should this compound or its containers be disposed of in general laboratory trash or down the sanitary sewer. Improper disposal can lead to environmental contamination and potential harm to human health.
The following table summarizes the key hazard information for this compound:
| Hazard Classification | Description | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Skin Irritation | Causes skin irritation upon contact. | Corrosion, Exclamation mark | Warning | H315 |
| Eye Irritation | Causes serious eye irritation upon contact. | Exclamation mark | Warning | H319 |
| Specific target organ toxicity — single exposure | May cause respiratory irritation. | Exclamation mark | Warning | H335 |
The Disposal Workflow: From Benchtop to Final Disposition
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the moment it is designated as waste to its final destruction. This workflow is designed to be a self-validating system, with checks and documentation at each critical stage.
A Senior Application Scientist's Guide to the Safe Handling of N-(6-aminopyridin-2-yl)acetamide
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling N-(6-aminopyridin-2-yl)acetamide, a compound that, like many aromatic amines, requires careful and informed handling. The following protocols are designed not as a rigid template, but as a self-validating system of safety, grounded in established principles of laboratory practice.
Hazard Assessment: Understanding the Risks
This compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled.[1][3]
Table 1: Hazard Identification for this compound
| Hazard Statement | GHS Classification | Description |
| H315 | Skin Irritation, Category 2 | Causes skin irritation.[1][2] |
| H319 | Eye Irritation, Category 2A | Causes serious eye irritation.[1][2] |
| H335 | STOT SE, Category 3 | May cause respiratory irritation.[1][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with this compound. The following recommendations are based on a comprehensive assessment of the compound's known hazards.
-
Requirement: Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are mandatory whenever handling the solid or solutions.[4]
-
Rationale: this compound can cause serious eye irritation.[1][2] Goggles provide a complete seal around the eyes, protecting against airborne powder and splashes.
-
Enhanced Protection: A face shield worn over safety glasses is required when there is a significant risk of explosion, a large splash hazard, or a highly exothermic reaction.[4]
-
Gloves:
-
Type: Nitrile or butyl rubber gloves are recommended for handling this compound.[5][6] Nitrile gloves offer good resistance to a variety of chemicals and are a common choice for laboratory settings.[5][7][8] Butyl rubber gloves provide excellent protection against a wide array of chemicals, including many aromatic compounds.[6]
-
Practice: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.[1][9]
-
-
Lab Coat:
-
Type: A flame-resistant lab coat, buttoned completely, is required.
-
Rationale: A lab coat provides a removable barrier to protect your skin and personal clothing from contamination. In the event of a spill, a contaminated lab coat can be quickly removed to minimize exposure.
-
-
When Required: Respiratory protection is necessary when handling large quantities of the powder, if there is a potential for aerosolization, or when working outside of a certified chemical fume hood.
-
Type: A NIOSH-approved air-purifying respirator with N95, R95, or P95 particulate filters is recommended for protection against airborne powder.[10][11] If the compound is being used in a way that could generate vapors, an organic vapor cartridge should be added.
-
Causality: The primary inhalation hazard is the solid particulate, which can cause respiratory irritation.[1] The N95/R95/P95 filters are at least 95% efficient at filtering out these fine particles.[12]
Diagram 1: PPE Donning and Doffing Sequence
Caption: Correct sequence for putting on and taking off PPE.
Operational Plan: Safe Handling in the Laboratory
Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe working environment.
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[9]
-
Ventilation: Ensure adequate ventilation is available. Facilities should be equipped with an eyewash fountain and safety shower.[1]
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[2][13]
-
Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[11]
-
Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Incompatibilities: Keep away from strong oxidizing agents and sources of ignition.[1]
Spill Response: A Plan for the Unexpected
In the event of a spill, a calm and methodical response is crucial.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Assess the Spill: For a small spill (less than 5 grams), trained laboratory personnel can proceed with cleanup. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.
-
Don Appropriate PPE: Before beginning cleanup, don the full PPE as described in Section 2, including respiratory protection.
-
Contain the Spill:
-
Clean the Spill:
-
Dispose of Waste: All contaminated materials, including gloves, absorbent pads, and cleaning materials, must be disposed of as hazardous waste.[14][15]
Diagram 2: Spill Cleanup Workflow
Caption: Decision workflow for cleaning up a chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste:
-
Collect all solid waste, including excess reagent and contaminated materials (e.g., weigh boats, contaminated paper towels), in a designated, leak-proof, and clearly labeled hazardous waste container.[4]
-
The container should be made of a material compatible with the chemical. The original container is often a good choice.[3]
-
Keep solid and liquid waste streams separate.[16]
-
-
Liquid Waste:
-
If this compound is used in solution, collect all liquid waste in a separate, labeled hazardous waste container.
-
Ensure the container is compatible with the solvent used.
-
-
Labeling: As soon as you begin collecting waste, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components of the waste stream.
-
The approximate percentages of each component.
-
The date accumulation started.
-
-
Storage:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office. All waste must be disposed of at an approved waste disposal plant.[1][9][10]
By integrating these safety protocols into your daily laboratory workflow, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.
References
- Angene Chemical. Safety Data Sheet: N-(5-Aminopyridin-2-yl)acetamide. (2021-05-01).
- Michigan State University Environmental Health & Safety. Spill and Cleaning Protocol. [Link]
- The University of Tennessee, Knoxville.
- Sigma-Aldrich.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
- Thermo Fisher Scientific.
- Ace Waste.
- U.S. Environmental Protection Agency. Personal Protective Equipment. (2025-09-12). [Link]
- Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022-12-07). [Link]
- AK Scientific, Inc.
- Gloveleya.
- Environmental Health and Safety. OSHA Glove Selection Chart. [Link]
- INTCO Medical.
- 3M.
Sources
- 1. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 2. canterbury.ac.nz [canterbury.ac.nz]
- 3. vumc.org [vumc.org]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. safetyvestsandmore.com [safetyvestsandmore.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. gloves.com [gloves.com]
- 8. Best Nitrile Chemical Resistant Gloves for Labs, Factories, and More: Your Ultimate Guide [intcoglove.com]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. queensu.ca [queensu.ca]
- 12. www2.lbl.gov [www2.lbl.gov]
- 13. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 14. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 15. ehs.utk.edu [ehs.utk.edu]
- 16. acewaste.com.au [acewaste.com.au]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
